DMT-2'-F-Bz-dC
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30-,32+,33-,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIBEZUVTIPFOJ-SHERYBNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34FN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743380 | |
| Record name | 4-Benzamido-1-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl}pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154771-33-2 | |
| Record name | 4-Benzamido-1-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl}pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Impact of 2'-Fluoro Modification on Oligonucleotide Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic chemical modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among the various modifications, the introduction of a fluorine atom at the 2' position of the ribose sugar (2'-fluoro modification) has emerged as a critical tool for enhancing the drug-like properties of oligonucleotides. This technical guide provides an in-depth exploration of the properties conferred by 2'-fluoro modifications, offering a comprehensive resource for researchers in the field.
Core Properties of 2'-Fluoro Modified Oligonucleotides
The substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom induces significant changes in the structural and functional characteristics of an oligonucleotide.[1][2] These alterations collectively contribute to improved performance in various applications, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.
Structural Impact and Binding Affinity
The 2'-fluoro modification locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices found in RNA duplexes.[1][2] This pre-organization of the sugar moiety enhances the binding affinity of the modified oligonucleotide to its complementary RNA target. The increased affinity is primarily driven by a more favorable enthalpy of hybridization.[3] This enhanced binding is reflected in a significant increase in the melting temperature (Tm) of the resulting duplex.
The stabilizing effect of 2'-fluoro modification on duplex thermal stability is additive, with each incorporation contributing to a higher Tm. This property is crucial for applications requiring strong and specific target engagement, such as in antisense and siRNA technologies.
Nuclease Resistance
Unmodified oligonucleotides are susceptible to rapid degradation by endogenous nucleases, limiting their therapeutic potential. The 2'-fluoro modification provides a steric shield at the 2' position, rendering the phosphodiester backbone more resistant to nuclease-mediated cleavage. While not completely immune to degradation, 2'-fluoro modified oligonucleotides exhibit a substantially longer half-life in serum and cellular environments compared to their unmodified counterparts. For even greater stability, 2'-fluoro modifications are often used in conjunction with phosphorothioate (PS) linkages.
Biological Activity and Applications
The enhanced binding affinity and nuclease resistance of 2'-fluoro modified oligonucleotides translate to improved biological activity. In the context of siRNAs, 2'-fluoro modifications are well-tolerated by the RNA-induced silencing complex (RISC) and can lead to more potent and sustained gene silencing. Similarly, in antisense applications, these modifications contribute to effective target knockdown. Furthermore, the increased stability makes 2'-fluoro modified oligonucleotides ideal for the development of aptamers, which require maintenance of a specific three-dimensional structure for target recognition.
A related modification, 2'-fluoro-arabinonucleic acid (2'F-ANA), where the fluorine atom is in the arabino configuration, also confers high binding affinity and nuclease resistance. A key feature of 2'F-ANA is that its hybrids with RNA can activate RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA duplex, which is a desirable mechanism for some antisense applications.
Quantitative Data on 2'-Fluoro Modified Oligonucleotides
The following tables summarize the quantitative impact of 2'-fluoro modifications on key oligonucleotide properties.
Table 1: Thermal Stability (Melting Temperature, Tm)
| Oligonucleotide Type | Modification | ΔTm per Modification (°C) | Reference Sequence/Context |
| RNA:RNA Duplex | 2'-Fluoro | +1.8 | General observation |
| DNA:RNA Duplex | 2'-Fluoro | +0.5 | Compared to rA:dT18 |
| DNA:DNA Duplex | 2'-Fluoro | +1.2 (single substitution) | Mixed base dodecamer |
| siRNA Duplex | 2'-Fluoro pyrimidines | +15 (total increase) | Compared to unmodified siRNA |
Table 2: In Vitro Potency of siRNAs (IC50)
| siRNA Target | Modification Pattern | IC50 (nM) | Fold Improvement vs. Unmodified |
| Mouse Factor VII | Unmodified | 0.95 | - |
| Mouse Factor VII | 2'-Fluoro on U and C in both strands | 0.50 | ~2-fold |
Experimental Protocols
Thermal Denaturation Analysis for Tm Determination
This protocol outlines the determination of oligonucleotide duplex melting temperature (Tm) using UV-Vis spectrophotometry.
Materials:
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes
-
Nuclease-free water
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
Lyophilized single-stranded oligonucleotides (modified and unmodified)
Procedure:
-
Oligonucleotide Resuspension: Resuspend lyophilized oligonucleotides in nuclease-free water to create stock solutions of known concentration (e.g., 100 µM).
-
Duplex Annealing:
-
In a microcentrifuge tube, combine equimolar amounts of the complementary single-stranded oligonucleotides.
-
Add the appropriate volume of melting buffer to achieve the desired final duplex concentration (e.g., 1 µM).
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature to facilitate proper annealing.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to monitor absorbance at 260 nm.
-
Program the instrument to ramp the temperature from a starting point (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).
-
-
Data Acquisition: Place the cuvette containing the annealed duplex in the temperature-controlled holder and initiate the temperature ramp. Record the absorbance at regular intervals.
-
Data Analysis:
-
Plot the absorbance at 260 nm against temperature to generate a sigmoidal melting curve.
-
The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This is typically calculated by determining the maximum of the first derivative of the melting curve.
-
Nuclease Stability Assay in Serum
This protocol assesses the stability of oligonucleotides in the presence of nucleases found in serum.
Materials:
-
Modified and unmodified oligonucleotides
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Gel loading buffer (containing a denaturant like formamide or urea)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Nucleic acid stain (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Oligonucleotide Preparation: Prepare stock solutions of the oligonucleotides in nuclease-free water.
-
Serum Incubation:
-
For each time point (e.g., 0, 1, 4, 8, 24 hours), prepare a reaction mixture containing the oligonucleotide at a final concentration of 1-5 µM in 50-90% serum (diluted with a suitable buffer like PBS).
-
Incubate the reactions at 37°C.
-
-
Reaction Quenching: At each designated time point, take an aliquot of the reaction and immediately stop nuclease activity by adding an equal volume of gel loading buffer and placing the sample on ice or freezing at -20°C.
-
PAGE Analysis:
-
Prepare a denaturing polyacrylamide gel (e.g., 15-20% acrylamide with 7M urea).
-
Load the quenched samples from each time point onto the gel. Include a lane with the untreated oligonucleotide as a control.
-
Run the gel at a constant voltage.
-
-
Visualization and Quantification:
-
Stain the gel with a nucleic acid stain.
-
Visualize the gel using an imaging system.
-
Quantify the intensity of the full-length oligonucleotide band at each time point relative to the zero time point to determine the rate of degradation.
-
Snake Venom Phosphodiesterase (SVPD) Assay
This protocol evaluates the resistance of oligonucleotides to the 3'-exonuclease activity of SVPD.
Materials:
-
5'-radiolabeled (e.g., with ³²P) or fluorescently labeled oligonucleotides
-
Snake Venom Phosphodiesterase (SVPD)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
Stop solution (e.g., formamide with EDTA)
-
PAGE system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the labeled oligonucleotide, reaction buffer, and nuclease-free water.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of SVPD.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points and Quenching: At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the reaction and quench them by adding the stop solution.
-
PAGE Analysis: Analyze the samples on a denaturing polyacrylamide gel.
-
Data Analysis: Visualize the gel by autoradiography or fluorescence imaging. The disappearance of the full-length oligonucleotide band over time indicates the rate of degradation.
Visualizations
Signaling Pathway: siRNA-Mediated Gene Silencing
Caption: The RNA interference (RNAi) pathway for a 2'-fluoro modified siRNA.
Experimental Workflow: SELEX for Aptamer Selection
Caption: Systematic Evolution of Ligands by Exponential Enrichment (SELEX) workflow.
Logical Relationship: Properties of Modified vs. Unmodified Oligonucleotides
Caption: Comparison of properties between unmodified and 2'-fluoro modified oligonucleotides.
References
- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5'-O-DMT-2'-deoxy-2'-fluoro-N⁴-benzoyl-cytidine-3'-O-(cyanoethyl-N,N-diisopropyl) phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 5'-O-DMT-2'-deoxy-2'-fluoro-N⁴-benzoyl-cytidine-3'-O-(cyanoethyl-N,N-diisopropyl) phosphoramidite, a key building block in the synthesis of modified oligonucleotides for therapeutic and diagnostic applications.
Core Structure and Chemical Properties
DMT-2'-F-Bz-dC phosphoramidite is a chemically modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis.[1][2] Its structure consists of a deoxycytidine core with several critical modifications:
-
5'-O-DMT (Dimethoxytrityl) group: A bulky protecting group on the 5'-hydroxyl function. This acid-labile group is crucial for the stepwise, controlled synthesis of oligonucleotides on a solid support. It is removed at the beginning of each coupling cycle to allow the addition of the next phosphoramidite.
-
2'-Fluoro (2'-F) modification: The hydroxyl group at the 2' position of the ribose sugar is replaced by a fluorine atom.[3] This modification is central to the enhanced properties of the resulting oligonucleotides.
-
N⁴-Benzoyl (Bz) group: A protecting group for the exocyclic amine of the cytidine base. It prevents unwanted side reactions during the synthesis process and is removed during the final deprotection step.
-
3'-O-Phosphoramidite group: The reactive moiety that enables the formation of the phosphodiester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain. The cyanoethyl group provides protection for the phosphate during synthesis.
Chemical Structure Diagram
Caption: Core components of this compound phosphoramidite.
Function and Key Advantages in Oligonucleotide Synthesis
The incorporation of 2'-fluoro modifications into oligonucleotides imparts several advantageous properties, making them highly valuable for therapeutic applications like antisense oligonucleotides, siRNAs, and aptamers.[4][5]
-
Enhanced Nuclease Resistance: The 2'-fluoro group provides significant protection against degradation by cellular nucleases, leading to a longer half-life of the oligonucleotide drug in vivo.
-
Increased Thermal Stability and Binding Affinity: Oligonucleotides containing 2'-fluoro modifications form more stable duplexes with their target DNA and RNA sequences. This is attributed to the fluorine atom promoting a C3'-endo sugar pucker, which is characteristic of an A-form helix, similar to RNA. This results in an increased melting temperature (Tm), typically by 1-2°C per modification when hybridizing to an RNA target.
-
A-form Helix Geometry: The C3'-endo conformation induced by the 2'-fluoro group preorganizes the oligonucleotide into an A-form helical structure. This is often beneficial for interactions with RNA targets and components of the RNA interference (RNAi) machinery.
-
Compatibility with RNase H Activity: Chimeric oligonucleotides containing a central DNA "gap" flanked by 2'-fluoro-modified regions can effectively recruit RNase H to cleave the target RNA, a key mechanism for antisense therapeutics.
Summary of Physicochemical Properties
| Property | Value/Description | Reference(s) |
| Molecular Formula | C₄₆H₅₁FN₅O₈P | |
| Molecular Weight | ~851.9 g/mol | |
| Appearance | White to off-white powder | |
| Purity | Typically >98% (HPLC) | |
| Storage Conditions | -20°C, under an inert atmosphere | |
| Tm Increase | Approx. +1.8°C per modification (vs. unmodified DNA) when bound to an RNA target. |
Experimental Protocols: Solid-Phase Oligonucleotide Synthesis
The synthesis of oligonucleotides using this compound phosphoramidite follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer.
Workflow for a Single Coupling Cycle
Caption: Standard phosphoramidite cycle for oligonucleotide synthesis.
Detailed Methodology:
-
Preparation:
-
The this compound phosphoramidite is dissolved in anhydrous acetonitrile to a concentration of 0.08–0.15 M.
-
Standard synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution) are installed on an automated synthesizer.
-
-
Synthesis Cycle:
-
Deblocking: The 5'-DMT group is removed from the nucleotide bound to the solid support using a solution of trichloroacetic acid (TCA) in dichloromethane.
-
Coupling: The prepared 2'-F phosphoramidite solution is delivered to the synthesis column along with an activator, such as 5-ethylthio-1H-tetrazole (ETT). The coupling time is typically extended to 3-10 minutes to ensure high efficiency for this modified base.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using a solution of iodine in water/pyridine/THF.
-
-
Post-Synthesis Cleavage and Deprotection:
-
After the final sequence is assembled, the solid support is treated with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the N-benzoyl protecting group from the cytidine base. A typical condition is treatment with AMA at 65°C for 10 minutes.
-
-
Purification:
-
The crude oligonucleotide solution is dried and then purified, typically using reverse-phase HPLC or anion-exchange HPLC, to isolate the full-length product.
-
Applications in Research and Drug Development
The unique properties of 2'-fluoro-modified oligonucleotides make them suitable for a range of applications:
-
Antisense Therapeutics: Used to inhibit the expression of disease-causing genes by binding to a specific mRNA and promoting its degradation.
-
siRNA Therapeutics: Incorporated into small interfering RNAs (siRNAs) to enhance their stability and prolong their gene-silencing activity.
-
Aptamers: Used to create highly stable RNA aptamers with strong binding affinities for various targets, such as proteins and small molecules.
-
Diagnostic Probes: The increased binding affinity allows for the design of highly specific and sensitive probes for detecting nucleic acid sequences.
Signaling Pathway: Antisense Oligonucleotide (ASO) Mechanism of Action
Caption: RNase H-mediated cleavage of mRNA by a 2'-F modified ASO.
References
- 1. DMT-2'-Fluoro-dC(Bz) Phosphoramidite, 161442-19-9 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2' Fluoro RNA Modification [biosyn.com]
- 4. Synthesis and applications of theranostic oligonucleotides carrying multiple fluorine atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
Physicochemical Characteristics of 2'-deoxy-2'-fluorocytidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-deoxy-2'-fluorocytidine is a synthetic pyrimidine nucleoside analog with demonstrated antiviral properties. As a promising candidate for further drug development, a thorough understanding of its physicochemical characteristics is paramount for formulation, stability, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the core physicochemical properties of 2'-deoxy-2'-fluorocytidine, including its chemical structure, solubility, melting point, and stability. Detailed experimental protocols for the determination of these properties are also provided. Furthermore, this guide elucidates the mechanism of action, specifically its intracellular phosphorylation pathway leading to the inhibition of viral replication.
Chemical and Physical Properties
2'-deoxy-2'-fluorocytidine is a derivative of the natural nucleoside deoxycytidine, with a fluorine atom substituting the hydroxyl group at the 2' position of the deoxyribose sugar. This modification significantly influences its biological activity and stability.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂FN₃O₄ | [1][2] |
| Molecular Weight | 245.21 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 167 °C | [3] |
| Solubility | Soluble in water (5 mg/mL with ultrasonic and warming to 60°C) | |
| Soluble in DMSO (≥10 mg/mL) | ||
| Slightly soluble in ethanol | ||
| pKa | Not explicitly reported. As a cytidine analog, it is expected to have a pKa associated with the protonation of the N3 position of the cytosine ring, typically in the range of 4-5. | |
| UV λmax (in Ethanol) | Not explicitly reported for 2'-deoxy-2'-fluorocytidine. For the related compound gemcitabine (2',2'-difluorodeoxycytidine), UV maxima are observed at 234 nm and 268 nm. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR are critical for the structural elucidation and purity assessment of 2'-deoxy-2'-fluorocytidine.
-
¹H NMR (DMSO-d₆): The proton NMR spectrum shows characteristic signals for the protons of the cytosine base and the deoxyribose sugar moiety. Key shifts (δ, ppm) include: 8.08 (d, 1H, H-6), 7.73 and 7.49 (s, 2H, NH₂), 6.11 (ddd, 1H, H-1'), 5.20 (d, 1H, 3'-OH), 5.09 (dd, 1H, 5'-OH), 4.21 (m, 1H, H-3'), 3.77 (ddd, 1H, H-4'), 3.58 (m, 2H, H-5' and H-5''), 2.12 and 1.98 (ddd, 2H, H-2' and H-2'').
-
¹⁹F NMR (DMSO-d₆): The fluorine NMR spectrum exhibits a single resonance at approximately -167.3 ppm, confirming the presence of the fluorine atom at the 2' position.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Stability
The stability of 2'-deoxy-2'-fluorocytidine is a critical parameter for its storage, formulation, and in vivo efficacy. Studies on the related compound 5-fluoro-2'-deoxycytidine indicate that degradation is pH-dependent and follows first-order kinetics. It is generally more stable at neutral to slightly alkaline pH and is subject to acid-catalyzed hydrolysis. The 2'-fluoro substitution in 2'F-ANA (2'-deoxy-2'-fluoroarabinonucleic acid) has been shown to dramatically increase stability against acid hydrolysis compared to DNA.
Mechanism of Action: Antiviral Activity
The antiviral activity of 2'-deoxy-2'-fluorocytidine is dependent on its intracellular conversion to the active triphosphate form. This process is initiated by cellular kinases.
Phosphorylation Pathway
The metabolic activation of 2'-deoxy-2'-fluorocytidine is a stepwise phosphorylation process:
-
Monophosphorylation: 2'-deoxy-2'-fluorocytidine is a substrate for deoxycytidine kinase (dCK), which catalyzes its conversion to 2'-deoxy-2'-fluorocytidine monophosphate (2'-dFCMP).
-
Diphosphorylation: 2'-dFCMP is subsequently phosphorylated by other cellular kinases, such as cytidylate kinase (CMPK), to form the diphosphate derivative (2'-dFCDP).
-
Triphosphorylation: Finally, nucleoside diphosphate kinases (NDPKs) catalyze the formation of the active triphosphate form, 2'-deoxy-2'-fluorocytidine triphosphate (2'-dFCTP).
Caption: Intracellular activation and mechanism of action of 2'-deoxy-2'-fluorocytidine.
Inhibition of Viral RNA Polymerase
The active triphosphate, 2'-dFCTP, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By mimicking the natural substrate (dCTP), 2'-dFCTP is incorporated into the growing viral RNA chain. The presence of the 2'-fluoro group can lead to chain termination, thereby halting viral replication.
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of 2'-deoxy-2'-fluorocytidine.
Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility measurement.
Caption: A generalized workflow for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of 2'-deoxy-2'-fluorocytidine to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of 2'-deoxy-2'-fluorocytidine using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Melting Point Determination (Capillary Method)
Methodology:
-
Sample Preparation: Finely powder a small amount of dry 2'-deoxy-2'-fluorocytidine.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.
pKa Determination (Potentiometric Titration)
Methodology:
-
Solution Preparation: Dissolve an accurately weighed amount of 2'-deoxy-2'-fluorocytidine in a known volume of purified water or a suitable co-solvent system if aqueous solubility is low.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.
-
Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for assessing the degradation of 2'-deoxy-2'-fluorocytidine under various stress conditions.
Methodology:
-
Column and Mobile Phase: A reversed-phase C18 column is typically suitable. The mobile phase can be a gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where 2'-deoxy-2'-fluorocytidine and its potential degradation products have significant absorbance (e.g., around 270 nm).
-
Forced Degradation Studies: Subject solutions of 2'-deoxy-2'-fluorocytidine to stress conditions such as acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal, and photolytic stress.
-
Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
Conclusion
This technical guide has summarized the key physicochemical characteristics of 2'-deoxy-2'-fluorocytidine, a nucleoside analog with significant antiviral potential. The provided data on its chemical and physical properties, spectroscopic profile, and stability are essential for its continued development as a therapeutic agent. The elucidation of its mechanism of action through intracellular phosphorylation and subsequent inhibition of viral RNA polymerase provides a rational basis for its antiviral activity. The detailed experimental protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical development. Further studies to precisely determine the pKa and to conduct comprehensive stability profiling under various conditions are recommended to support its progression towards clinical applications.
References
The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Group's Core Function
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular biology and therapeutic development, the automated synthesis of oligonucleotides stands as a cornerstone technology. This process, enabling the creation of custom DNA and RNA sequences, is fundamentally reliant on a meticulously controlled series of chemical reactions. Central to this precision is the 4,4'-dimethoxytrityl (DMT) group, a bulky and strategically labile protecting group that acts as the gatekeeper for the stepwise assembly of nucleic acid chains. This in-depth technical guide elucidates the critical function of the DMT group in automated phosphoramidite-based oligonucleotide synthesis, detailing the underlying chemical principles, quantitative performance metrics, and standardized experimental protocols.
The Indispensable Role of the DMT Group
The primary and most critical function of the DMT group is to reversibly block the 5'-hydroxyl position of the nucleoside phosphoramidite monomers.[1] This protection is paramount to enforce the directionality of synthesis, which proceeds in the 3' to 5' direction, and to prevent unwanted side reactions.[2] By "capping" the 5'-hydroxyl, the DMT group ensures that the coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[3]
The selection of the DMT group for this pivotal role is attributed to several key properties:
-
Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling, capping, and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA).[4][5] This selective lability is the linchpin of the cyclical nature of automated synthesis.
-
Steric Hindrance: The bulky nature of the DMT group provides significant steric protection to the 5'-hydroxyl, effectively preventing its participation in undesired chemical reactions.
-
Monitoring Capability: Upon cleavage, the DMT group forms a stable, bright orange-colored dimethoxytrityl cation (DMT+). This cation has a strong absorbance at approximately 498 nm, which can be quantified spectrophotometrically to monitor the efficiency of each coupling step in real-time.
The Four-Act Play: The Synthesis Cycle
Automated oligonucleotide synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMT group plays a central role in the first and last steps of each cycle, ensuring the orderly and efficient elongation of the oligonucleotide.
Detritylation (Deblocking): Opening the Gate
The synthesis cycle commences with the removal of the 5'-DMT protecting group from the nucleoside anchored to the solid support (or the terminal nucleotide of the growing chain). This is achieved by treating the support with a solution of a weak acid, typically 3% TCA or DCA in an anhydrous solvent like dichloromethane (DCM) or toluene. The acidic environment protonates the ether oxygen linking the DMT group to the 5'-hydroxyl, leading to its cleavage and the formation of a free 5'-hydroxyl group and the characteristic orange DMT cation.
Coupling: Adding a New Link
With the 5'-hydroxyl group now available, the next phosphoramidite monomer, itself protected with a 5'-DMT group, is introduced along with an activator, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT). The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group and facilitating the nucleophilic attack by the free 5'-hydroxyl of the growing chain. This results in the formation of a phosphite triester linkage.
Capping: Preventing Errors
As the coupling reaction is not always 100% efficient, a small percentage of the 5'-hydroxyl groups may remain unreacted. To prevent these "failure sequences" from elongating in subsequent cycles and creating deletion mutations, a capping step is introduced. A mixture of acetic anhydride and a catalyst, such as N-methylimidazole (NMI), is used to acetylate the unreacted 5'-hydroxyl groups, rendering them inert to further coupling reactions.
Oxidation: Stabilizing the Bond
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step. Therefore, it is oxidized to a more stable pentavalent phosphate triester. This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran (THF), water, and pyridine. The now-stable phosphate backbone can withstand the next round of acid treatment, and the cycle can begin anew with the detritylation of the newly added nucleotide.
Quantitative Data Summary
The efficiency of each step in the synthesis cycle is critical for the overall yield and purity of the final oligonucleotide. The following tables summarize key quantitative data related to the function and manipulation of the DMT group.
| Parameter | Condition | Typical Value | Reference(s) |
| Detritylation Acid | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Rapid and efficient | |
| 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | Milder, reduces depurination | ||
| Depurination Half-life (dA) | 3% TCA in DCM | 19 minutes | |
| 3% DCA in DCM | 77 minutes | ||
| Coupling Efficiency | Per cycle | >99% | |
| DMT Cation Absorbance | Wavelength (λmax) | ~498 nm |
| Activator | Relative Coupling Time | Key Characteristics | Reference(s) |
| 1H-Tetrazole | Standard | Widely used, reliable | |
| 5-(Ethylthio)-1H-tetrazole (ETT) | Faster than 1H-Tetrazole | Improved solubility and reaction rates | |
| 4,5-Dicyanoimidazole (DCI) | Faster than 1H-Tetrazole | Less acidic, reduces detritylation during coupling |
Experimental Protocols
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the general steps performed by an automated DNA synthesizer. Reagent compositions and delivery times may vary depending on the instrument and scale of synthesis.
-
Detritylation:
-
Reagent: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: Flush the synthesis column with the detritylation solution for 60-120 seconds. Wash the column with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Coupling:
-
Reagents:
-
Phosphoramidite monomer (0.02 M to 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 1H-tetrazole in anhydrous acetonitrile).
-
-
Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column and allow to react for 30-180 seconds. Wash the column with anhydrous acetonitrile.
-
-
Capping:
-
Reagents:
-
Capping Reagent A: Acetic anhydride in THF/pyridine or lutidine.
-
Capping Reagent B: 16% N-methylimidazole in THF.
-
-
Procedure: Deliver a mixture of Capping Reagents A and B to the column and allow to react for 30-60 seconds. Wash the column with anhydrous acetonitrile.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/water/pyridine.
-
Procedure: Deliver the oxidizing solution to the column and allow to react for 30-60 seconds. Wash the column with anhydrous acetonitrile.
-
-
Repeat: Repeat steps 1-4 for each subsequent nucleotide in the desired sequence.
Protocol 2: DMT Cation Assay for Coupling Efficiency Monitoring
This protocol describes the manual collection and measurement of the DMT cation to determine the stepwise coupling efficiency.
-
Collection: During the detritylation step of each synthesis cycle, collect the orange-colored effluent from the synthesis column in a separate vial for each cycle.
-
Dilution: Dilute each collected fraction to a fixed volume (e.g., 10 mL) with a solution of 0.1 M p-toluenesulfonic acid in acetonitrile. This ensures complete ionization of the DMT cation and stabilizes the color.
-
Measurement: Measure the absorbance of each diluted sample at 498 nm using a UV-Vis spectrophotometer. Use the dilution solvent as a blank.
-
Calculation: The stepwise coupling efficiency (%) can be calculated using the following formula:
-
Efficiency (%) = (Absorbance of cycle n / Absorbance of cycle n-1) x 100
-
Where n is the cycle number.
-
Mandatory Visualizations
Caption: The four-step cycle of automated oligonucleotide synthesis.
Caption: The acid-catalyzed removal of the DMT protecting group.
Caption: Workflow of the coupling, capping, and oxidation steps.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 3. atdbio.com [atdbio.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
A Technical Guide to 2'-Fluoro-arabinonucleic Acid (2'F-ANA): Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of nucleic acid therapeutics, chemical modifications are paramount for enhancing the stability, binding affinity, and in vivo efficacy of oligonucleotides. Among the myriad of modifications, 2'-fluoro-arabinonucleic acid (2'F-ANA) has emerged as a promising candidate, offering a unique combination of desirable properties. This technical guide provides an in-depth overview of the core features of 2'F-ANA, including its structural characteristics, biophysical properties, and its applications in antisense technology, RNA interference, and aptamer development.
Structural Features of 2'F-ANA
2'-fluoro-arabinonucleic acid is a synthetic xenonucleic acid distinguished by the presence of a fluorine atom at the 2' position of the arabinose sugar moiety, in the up or β-configuration. This seemingly subtle modification imparts profound effects on the sugar pucker, helical geometry, and overall conformation of the oligonucleotide.
Unlike the C3'-endo sugar pucker characteristic of RNA, which leads to an A-form helix, and the C2'-endo pucker of DNA, which results in a B-form helix, the arabinose sugar in 2'F-ANA preferentially adopts an O4'-endo (east) pucker.[1] This conformational preference results in a helical structure that is more akin to the B-form of DNA.[1][2] This structural mimicry of DNA is a key factor in the ability of 2'F-ANA/RNA duplexes to be recognized and cleaved by RNase H.[3][4]
Biophysical and Biochemical Properties
The unique structural features of 2'F-ANA translate into a distinct and advantageous set of biophysical and biochemical properties.
Enhanced Thermal Stability and Binding Affinity
Oligonucleotides incorporating 2'F-ANA exhibit significantly increased thermal stability (Tm) when hybridized to complementary RNA or DNA strands. This enhanced stability is attributed to the conformational pre-organization of the 2'F-ANA sugar, which reduces the entropic penalty of duplex formation.
| Property | Value | Reference |
| ΔTm per 2'F-ANA modification (vs. DNA/RNA) | +1.2 to +1.5 °C | |
| ΔTm per 2'F-ANA modification (vs. DNA/DNA) | +1.2 °C | |
| ΔTm for a single mismatch in a 2'F-ANA/RNA duplex | -7.2 °C | |
| ΔTm for a single mismatch in a 2'F-ANA/DNA duplex | -3.9 °C |
Table 1: Thermal Stability of 2'F-ANA Containing Duplexes
Superior Nuclease Resistance
A critical requirement for therapeutic oligonucleotides is resistance to degradation by cellular nucleases. The 2'-fluoro modification in 2'F-ANA provides steric hindrance to nucleases, leading to a dramatic increase in the oligonucleotide's half-life in biological fluids. Phosphorothioate (PS) linkages can further enhance this resistance.
| Oligonucleotide Type | Stability | Reference |
| PS-2'F-ANA vs. PS-DNA (3'-exonuclease) | >20-fold more stable | |
| 2'F-ANA modified aptamer (in 10% FBS) | 48-fold increased half-life | |
| Fully modified FANA sense strand siRNA (in serum) | Half-life of ~6 hours (vs. <15 min for unmodified) |
Table 2: Nuclease Resistance of 2'F-ANA Oligonucleotides
RNase H Activation
A key advantage of 2'F-ANA over many other 2'-modified nucleotides is its ability to support the activity of Ribonuclease H (RNase H) when hybridized to an RNA target. RNase H is a cellular enzyme that specifically cleaves the RNA strand of an RNA/DNA hybrid, leading to target mRNA degradation. The DNA-like conformation of 2'F-ANA containing duplexes is thought to be responsible for this crucial property.
Applications in Research and Drug Development
The unique properties of 2'F-ANA make it a versatile tool for a range of applications in molecular biology and therapeutic development.
Antisense Oligonucleotides
2'F-ANA is extensively used in the design of antisense oligonucleotides (ASOs). "Gapmer" ASOs, which feature a central block of DNA or phosphorothioate DNA flanked by 2'F-ANA "wings," are particularly effective. The 2'F-ANA wings provide high binding affinity and nuclease resistance, while the central DNA gap is responsible for recruiting RNase H to cleave the target mRNA. "Altimer" designs, with alternating 2'F-ANA and DNA residues, have also shown high potency.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Toolkit: A Guide to Modified Phosphoramidites for Therapeutic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The dawn of therapeutic oligonucleotides has ushered in a new era of precision medicine, offering the potential to target diseases at their genetic roots. However, the journey from a promising sequence to a viable therapeutic is paved with challenges, primarily the inherent instability and poor cellular uptake of unmodified nucleic acids. This technical guide delves into the core of oligonucleotide drug development: the chemical modifications that transform these fragile molecules into robust therapeutic agents. Here, we explore the synthesis, application, and impact of modified phosphoramidites, the essential building blocks that empower the next generation of genetic medicines.
The Imperative for Modification: Overcoming Biological Barriers
Unmodified oligonucleotides face a formidable gauntlet within the biological milieu. They are rapidly degraded by nucleases, exhibit poor binding affinity to their target RNA, and struggle to cross cell membranes.[1] Chemical modifications are therefore not merely advantageous but essential for therapeutic efficacy. These alterations can be broadly categorized into modifications of the phosphate backbone, the sugar moiety, and the nucleobase.
A Portfolio of Power: Key Phosphoramidite Modifications
The versatility of phosphoramidite chemistry allows for the introduction of a wide array of chemical modifications during solid-phase oligonucleotide synthesis.[2][3] Each modification imparts unique properties, enabling a tailored approach to drug design.
Backbone Modifications: Enhancing Stability
The most prevalent backbone modification is the phosphorothioate (PS) linkage, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom.[4][5] This simple substitution confers significant resistance to nuclease degradation, thereby extending the in vivo half-life of the oligonucleotide.
Another notable backbone modification is the phosphorodithioate (PS2) , where two non-bridging oxygen atoms are replaced by sulfur. This modification offers even greater nuclease resistance than phosphorothioates and is achiral at the phosphorus center, which can simplify stereochemical considerations during drug development.
Sugar Modifications: Fine-Tuning Affinity and Nuclease Resistance
Modifications to the 2' position of the ribose sugar have a profound impact on the oligonucleotide's properties.
-
2'-O-Methyl (2'-O-Me): This modification enhances nuclease resistance and increases the binding affinity of the oligonucleotide to its RNA target. Oligonucleotides containing 2'-O-Me modifications are well-suited for applications that require high stability.
-
2'-O-Methoxyethyl (2'-MOE): The 2'-MOE modification provides a significant boost in both nuclease resistance and binding affinity, even greater than that of 2'-O-Me. This has made it a popular choice for second-generation antisense oligonucleotides.
-
Locked Nucleic Acid (LNA): LNA is a bicyclic nucleic acid analog where the 2'-oxygen is linked to the 4'-carbon of the ribose ring by a methylene bridge. This "locked" conformation dramatically increases the binding affinity for complementary RNA and provides exceptional nuclease resistance.
Quantifying the Impact: A Comparative Look at Modified Oligonucleotides
The choice of modification is a critical decision in oligonucleotide drug design, driven by the desired pharmacokinetic and pharmacodynamic profile. The following tables summarize key quantitative data associated with common modifications.
| Modification | Change in Melting Temperature (ΔTm) per Modification (°C) | Nuclease Resistance |
| Phosphorothioate (PS) | Minimal change | High |
| 2'-O-Methyl (2'-O-Me) | +1.0 to +1.5 | High |
| 2'-O-Methoxyethyl (2'-MOE) | +1.5 to +2.0 | Very High |
| Locked Nucleic Acid (LNA) | +2 to +8 | Exceptional |
Table 1: Comparison of Physicochemical Properties of Common Oligonucleotide Modifications.
| Modification Chemistry | Coupling Efficiency (%) | Key Advantages |
| Phosphorothioate (PS) | >99% | Enhanced nuclease resistance, improved pharmacokinetic profile. |
| 2'-O-Methyl (2'-O-Me) | ~99% | Increased binding affinity and nuclease resistance. |
| 2'-O-Methoxyethyl (2'-MOE) | ~98-99% | Superior binding affinity and nuclease resistance compared to 2'-O-Me. |
| Locked Nucleic Acid (LNA) | >98% (with extended coupling times) | Unprecedented binding affinity and nuclease stability. |
Table 2: Synthesis Efficiency and Key Benefits of Modified Phosphoramidites.
| Antisense Oligonucleotide (ASO) Target & Modification | In Vivo Model | Efficacy (% Target Reduction) | Reference |
| Tau mRNA (2'-MOE gapmer) | Wild-type Mice | 73% mRNA reduction, 61% protein reduction | |
| Tau mRNA (Morpholino) | Tau Transgenic Mice | Up to 50% mRNA reduction, up to 80% protein reduction | |
| Tau mRNA (2'-O-Me with PS backbone) | SH-SY5Y cells (in vitro) | 92% mRNA reduction, 50% protein reduction |
Table 3: In Vivo and In Vitro Efficacy of Modified Antisense Oligonucleotides.
| Oligonucleotide Type | Elimination Half-life | Key Pharmacokinetic Characteristics | Reference |
| Phosphorothioate ASO | Long (e.g., 31 days in human plasma for mipomersen) | Biphasic plasma elimination, extensive protein binding, broad tissue distribution. | |
| 2'-MOE Modified ASO | Tissue half-life up to four weeks | Enhanced stability and prolonged tissue retention. |
Table 4: Pharmacokinetic Parameters of Modified Therapeutic Oligonucleotides.
The Synthetic Blueprint: Experimental Protocols
The synthesis of modified oligonucleotides is predominantly carried out using automated solid-phase phosphoramidite chemistry. Below are generalized protocols for key methodologies.
Solid-Phase Synthesis of Phosphorothioate Oligonucleotides
This protocol outlines the automated synthesis cycle for incorporating phosphorothioate linkages.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Phosphoramidite monomers (A, C, G, T)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Sulfurizing reagent (e.g., 3H-1,2-benzodithiol-3-one 1,1-dioxide, Beaucage Reagent)
-
Capping reagents (Acetic Anhydride and N-Methylimidazole)
-
Oxidizer (Iodine solution)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Procedure:
-
De-blocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The next phosphoramidite monomer is activated by the activator solution and coupled to the 5'-hydroxyl group of the preceding nucleotide.
-
Sulfurization: The newly formed phosphite triester linkage is converted to a phosphorothioate triester by treatment with the sulfurizing reagent. For a standard phosphodiester bond, an oxidation step with an iodine solution would be performed here.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
-
Iteration: Steps 1-4 are repeated for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (from the bases and the phosphate backbone) are removed by incubation with the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC).
Nuclease Resistance Assay (Serum Stability)
This assay evaluates the stability of modified oligonucleotides in the presence of nucleases found in serum.
Materials:
-
Modified oligonucleotide
-
Unmodified control oligonucleotide
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-buffered saline (PBS)
-
Gel electrophoresis system (e.g., polyacrylamide gel electrophoresis - PAGE)
-
Staining agent (e.g., SYBR Gold)
-
Incubator or water bath at 37°C
Procedure:
-
Sample Preparation: Prepare solutions of the modified and unmodified oligonucleotides in PBS at a known concentration.
-
Incubation: Mix the oligonucleotide solutions with serum (e.g., 90% serum) to a final desired concentration.
-
Time Course: Incubate the mixtures at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of each reaction and immediately quench the nuclease activity by freezing or adding a stop solution (e.g., formamide loading dye).
-
Gel Electrophoresis: Load the samples from each time point onto a polyacrylamide gel.
-
Visualization: After electrophoresis, stain the gel with a suitable nucleic acid stain and visualize the bands under a gel documentation system.
-
Analysis: Quantify the intensity of the full-length oligonucleotide band at each time point. The rate of disappearance of the full-length band indicates the nuclease resistance of the oligonucleotide.
Visualizing the Mechanisms and Workflows
Understanding the mechanisms of action and the development pipeline for therapeutic oligonucleotides is crucial. The following diagrams, rendered in Graphviz DOT language, illustrate these key concepts.
RNase H-Mediated Degradation of Target mRNA
This mechanism is a primary route for antisense-mediated gene silencing. A gapmer ASO, featuring modified "wings" for stability and a central DNA "gap," binds to the target mRNA. This DNA/RNA hybrid is recognized by the cellular enzyme RNase H, which then cleaves the mRNA, leading to its degradation and the subsequent inhibition of protein translation.
Splice-Modulating Mechanism of an Antisense Oligonucleotide
Splice-modulating ASOs are designed to bind to specific sequences within a pre-mRNA, often targeting splicing enhancers or silencers. This binding sterically hinders the interaction of splicing factors with the pre-mRNA, leading to altered splicing patterns, such as exon skipping or inclusion. This can result in the production of a modified protein with restored or altered function.
Experimental Workflow for Therapeutic Oligonucleotide Development
The development of a therapeutic oligonucleotide follows a structured path from initial target discovery to clinical evaluation. This workflow highlights the iterative nature of lead optimization, where in vitro screening data informs further design and synthesis of modified oligonucleotides to achieve the desired therapeutic profile.
Analytical Workflow for Modified Oligonucleotides
Rigorous analytical characterization is paramount to ensure the quality, purity, and identity of synthetic oligonucleotides. This workflow outlines the key analytical techniques employed, from initial purification to detailed structural and functional characterization.
Conclusion: The Future is Modified
Modified phosphoramidites are the linchpin of therapeutic oligonucleotide development, providing the chemical tools necessary to overcome the inherent limitations of natural nucleic acids. The continued innovation in phosphoramidite chemistry will undoubtedly lead to the development of even more sophisticated modifications, further enhancing the potency, safety, and delivery of this promising class of drugs. As our understanding of the intricate interplay between chemical structure and biological activity deepens, the ability to rationally design and synthesize oligonucleotides with precisely tailored properties will continue to drive the advancement of genetic medicine.
References
The Architect's Toolbox: A Guide to Modified Bases in Aptamer Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics and diagnostics, aptamers—short, single-stranded oligonucleotides—have emerged as powerful alternatives to monoclonal antibodies. Their high specificity and affinity, coupled with low immunogenicity and ease of synthesis, make them highly attractive candidates for a range of applications. However, unmodified aptamers often face challenges in biological systems, primarily due to nuclease degradation and rapid renal filtration. The strategic incorporation of modified bases is a cornerstone of modern aptamer design, enhancing their stability, binding affinity, and overall therapeutic potential. This technical guide provides an in-depth exploration of the fundamental principles, experimental methodologies, and quantitative impact of using modified bases in aptamer design.
Core Principles of Aptamer Modification
The primary goals of incorporating modified bases into aptamer design are to enhance nuclease resistance, improve binding affinity and specificity, and modulate pharmacokinetic properties.[1] These modifications can be introduced either during the initial selection process (pre-SELEX) or after an aptamer sequence has been identified (post-SELEX).[2]
1. Enhancing Nuclease Resistance and In Vivo Stability:
Unmodified RNA and DNA are rapidly degraded by endo- and exonucleases present in biological fluids.[3] Chemical modifications can sterically hinder nuclease access to the phosphodiester backbone or the ribose sugar, significantly extending the aptamer's half-life. Common strategies include:
-
2'-Ribose Modifications: Replacing the 2'-hydroxyl group of the ribose sugar with more stable moieties like 2'-fluoro (2'-F), 2'-O-methyl (2'-OMe), or 2'-amino (2'-NH2) groups is a widely used approach to confer nuclease resistance.[4]
-
Terminal Capping: The addition of an inverted deoxythymidine (dT) at the 3'-end physically blocks the action of 3'-exonucleases, a major pathway of oligonucleotide degradation in serum.
-
Backbone Modifications: Replacing a non-bridging oxygen atom in the phosphodiester linkage with a sulfur atom to create a phosphorothioate (PS) backbone enhances resistance to a broad spectrum of nucleases.
-
Locked Nucleic Acids (LNAs): LNAs are nucleotide analogues where the ribose ring is "locked" in a C3'-endo conformation by a methylene bridge connecting the 2'-O and 4'-C atoms. This rigid structure significantly increases thermal stability and nuclease resistance.
2. Improving Binding Affinity and Specificity:
Modified bases can introduce novel functional groups that expand the chemical diversity of the aptamer library, enabling a wider range of interactions with the target molecule. This can lead to aptamers with higher affinity (lower dissociation constant, Kd) and greater specificity.
-
Hydrophobic Modifications: Incorporating hydrophobic moieties, such as in Slow Off-rate Modified Aptamers (SOMAmers), can enhance binding to protein targets by increasing hydrophobic interactions.
-
Expanded Genetic Alphabet: The use of unnatural base pairs can introduce new hydrogen bonding patterns and functional groups, leading to novel binding motifs.
-
Click-SELEX: This technique allows for the introduction of a wide variety of chemical functionalities into the aptamer library via click chemistry, greatly expanding the chemical space for selection.
3. Modulating Pharmacokinetic Properties:
Beyond stability, modifications can be used to control the in vivo behavior of aptamers.
-
PEGylation: The conjugation of polyethylene glycol (PEG) to an aptamer increases its hydrodynamic radius, which slows its renal filtration and extends its circulation time in the bloodstream.
Strategies for Introducing Modified Bases
There are two primary strategies for incorporating modified bases into aptamers: pre-SELEX modification and post-SELEX modification. The choice of strategy depends on the type of modification, its compatibility with the enzymes used in the SELEX process, and the desired outcome.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. basepairbio.com [basepairbio.com]
- 4. Facile characterization of aptamer kinetic and equilibrium binding properties using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Oligonucleotides Containing DMT-2'-F-Bz-dC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the automated solid-phase synthesis of oligonucleotides incorporating the 2'-Fluoro-N4-benzoyl-2'-deoxycytidine (2'-F-Bz-dC) phosphoramidite, utilizing a dimethoxytrityl (DMT) protecting group strategy. The inclusion of 2'-fluoro modifications in oligonucleotides significantly enhances their nuclease resistance and binding affinity to target sequences, making them valuable tools in therapeutic applications such as antisense and siRNA technologies.[1][2]
Introduction
The chemical modification of oligonucleotides is a cornerstone of modern nucleic acid-based drug development. Modifications at the 2' position of the ribose sugar, in particular, have proven to be highly effective in improving the therapeutic properties of oligonucleotides. The 2'-fluoro substitution is particularly noteworthy as it mimics the C3'-endo sugar pucker of RNA, which is favorable for A-form duplex formation, leading to increased duplex stability.[2][3] This protocol outlines the key steps and considerations for the efficient incorporation of DMT-2'-F-Bz-dC into synthetic oligonucleotides using standard phosphoramidite chemistry on an automated synthesizer.
Quantitative Data Summary
The efficiency of each step in solid-phase synthesis is critical for obtaining a high yield of the full-length product. The following tables summarize key quantitative parameters associated with the synthesis of 2'-fluoro modified oligonucleotides.
Table 1: Coupling Efficiency
| Monomer Type | Average Coupling Efficiency (%) | Notes |
| Standard DNA Phosphoramidites | >99% | Baseline for comparison. |
| 2'-Fluoro Phosphoramidites | 94 - 96% | A slightly lower efficiency is observed due to the electronic effects of the fluorine atom. Double coupling can increase efficiency.[4] |
Table 2: Synthesis Yield and Purity
| Parameter | Expected Outcome | Factors Influencing Outcome |
| Overall Synthesis Yield | Variable | Dependent on oligonucleotide length, sequence, and coupling efficiency. Longer oligos will have lower yields. |
| Purity (Trityl-on RP-HPLC) | Typically >80% full-length product | Dependent on the efficiency of all chemical steps (deblocking, coupling, capping, oxidation). |
Experimental Protocols
This section details the step-by-step methodology for the solid-phase synthesis of oligonucleotides containing this compound.
Materials and Reagents
-
This compound Phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, G, T, U)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole/THF)
-
Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane (DCM))
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA))
-
Purification buffers and columns (as required for the chosen purification method)
Instrumentation
Automated DNA/RNA synthesizer.
Synthesis Cycle
The synthesis proceeds in a 3' to 5' direction through repeated cycles of four main steps for each nucleotide addition.
1. Deblocking (Detritylation)
-
Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Procedure: The DMT group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support by treating it with the deblocking solution. The resulting orange-colored trityl cation is washed away, and the intensity of the color can be measured to monitor the efficiency of the previous coupling step.
-
Time: Approximately 60-90 seconds.
2. Coupling
-
Reagents: this compound phosphoramidite and activator solution.
-
Procedure: The this compound phosphoramidite is activated by the activator solution and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Time: An extended coupling time of 3-5 minutes is recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.
3. Capping
-
Reagents: Capping solutions A and B.
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in deletion sequences.
-
Time: Approximately 30-60 seconds.
4. Oxidation
-
Reagent: Oxidizing solution.
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by the iodine solution.
-
Time: Approximately 30-60 seconds.
These four steps are repeated for each monomer in the desired sequence.
Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.
-
Procedure:
-
The CPG support is transferred from the synthesis column to a screw-cap vial.
-
Add the cleavage and deprotection solution. The choice of solution and deprotection conditions depends on the other protecting groups present in the oligonucleotide. For oligonucleotides containing 2'-F-Bz-dC, the following conditions are recommended:
-
Concentrated Ammonium Hydroxide: Incubate at 55°C for 8-12 hours.
-
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v): Incubate at 65°C for 10-15 minutes. This is a faster deprotection method.
-
-
After incubation, the supernatant containing the cleaved and deprotected oligonucleotide is collected.
-
The support is washed with water or a suitable buffer to recover any remaining product.
-
The combined solutions are then dried, typically using a vacuum concentrator.
-
Purification
The crude oligonucleotide product will contain the full-length sequence as well as shorter, truncated sequences. Purification is necessary to isolate the desired product.
-
Methods: Standard DNA purification methods can be used for 2'-fluoro modified oligonucleotides. Common techniques include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method that can be performed with the DMT group on (trityl-on) or off (trityl-off). Trityl-on purification provides a significant advantage in separating the full-length product from truncated sequences.
-
Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): This method separates oligonucleotides based on their charge.
-
Polyacrylamide Gel Electrophoresis (PAGE): This is a high-resolution method suitable for obtaining very pure oligonucleotides.
-
Following purification, the oligonucleotide should be desalted.
Diagrams
References
Application of 2'-Fluoro Pyrimidines in Aptamer Selection (SELEX)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful technique used to isolate single-stranded DNA or RNA molecules, known as aptamers, that bind to a specific target with high affinity and specificity.[1] However, the therapeutic and diagnostic applications of unmodified RNA aptamers are often limited by their susceptibility to degradation by nucleases present in biological fluids.[2][3] To overcome this limitation, chemical modifications are introduced into the nucleotide building blocks. Among the most effective and widely used modifications is the substitution of the 2'-hydroxyl group of pyrimidine (cytidine and uridine) nucleosides with a 2'-fluoro (2'-F) group.[4][5]
The incorporation of 2'-fluoro pyrimidines into RNA aptamers confers significant advantages, most notably enhanced nuclease resistance, which dramatically increases their half-life in serum. Furthermore, this modification can lead to improved binding affinity for the target molecule due to favorable conformational effects on the sugar-phosphate backbone. The relatively small size of the fluorine atom ensures that the overall structure of the RNA is not significantly perturbed, allowing for efficient recognition and processing by the enzymes used in the SELEX process. This application note provides a detailed overview of the use of 2'-fluoro pyrimidines in SELEX, including experimental protocols and a summary of their impact on aptamer performance.
Advantages of 2'-Fluoro Pyrimidine Modification
The use of 2'-fluoro-modified pyrimidines in the SELEX process offers several key benefits:
-
Enhanced Nuclease Resistance: The primary advantage of 2'-fluoro modification is the significant increase in resistance to degradation by endo- and exonucleases. This is crucial for in vivo applications where aptamers are exposed to serum nucleases. For instance, the FDA-approved aptamer drug Macugen®, which is modified with 2'-fluoro pyrimidines, has a plasma half-life of up to 18 hours.
-
Improved Binding Affinity: The 2'-fluoro modification locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form RNA helices. This pre-organization of the backbone can lead to more stable secondary structures and, in many cases, higher binding affinity to the target molecule. Some studies have reported dissociation constants (Kd) for 2'-F modified aptamers in the picomolar to low nanomolar range.
-
Structural Mimicry: The small size of the fluorine atom allows it to act as a good mimic of the natural 2'-hydroxyl group, minimizing significant structural disruptions that could interfere with target binding.
-
Compatibility with SELEX Enzymes: Mutant T7 RNA polymerases have been developed that efficiently incorporate 2'-fluoro-modified pyrimidine triphosphates into RNA transcripts, making their inclusion in the SELEX process straightforward.
Quantitative Data Summary
The following tables summarize the quantitative data on the impact of 2'-fluoro pyrimidine modifications on aptamer properties.
Table 1: Nuclease Resistance of 2'-Fluoro Modified Aptamers
| Aptamer Target | Modification | Half-life in Serum/Plasma | Reference |
| Thrombin (DNA aptamer) | Unmodified | ~108 seconds (in vivo) | |
| General (RNA aptamer) | Unmodified | ~5 minutes (in serum) | |
| VEGF (Macugen®) | 2'-Fluoro pyrimidines | Up to 18 hours (in human plasma) |
Table 2: Binding Affinity (Kd) of 2'-Fluoro Modified Aptamers
| Aptamer Target | Modification | Dissociation Constant (Kd) | Reference |
| HIV-1 Integrase | 2'-Fluoro arabino nucleic acid (FANA) | 50-100 pM | |
| Murine Lipopolysaccharide Binding Protein (mLBP) | 2'-Fluoro pyrimidines | ~200-800 nM | |
| Viral Frameshift Element | 2'-Fluoro modified mirror-image RNA | ~1.6 µM |
Experimental Protocols
This section provides a detailed protocol for performing SELEX with 2'-fluoro-modified pyrimidines.
Preparation of the Initial DNA Template Library
The process begins with a chemically synthesized single-stranded DNA (ssDNA) library. This library consists of a central randomized region of 20-80 nucleotides flanked by constant regions for primer annealing during PCR and reverse transcription.
-
Library Design:
-
5'-Constant Region (for forward primer) - Randomized Region (N20-N80) - 3'-Constant Region (for reverse primer)
-
-
Synthesis and Purification: The ssDNA library is synthesized using standard phosphoramidite chemistry and purified by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.
In Vitro Transcription with 2'-Fluoro Pyrimidines
The ssDNA library is converted into a double-stranded DNA (dsDNA) template by PCR and then transcribed into an RNA pool containing 2'-fluoro-modified pyrimidines.
-
Materials:
-
dsDNA template
-
Mutant T7 RNA Polymerase (e.g., Y639F variant)
-
Transcription Buffer
-
ATP, GTP
-
2'-Fluoro-dCTP (2'-F-dCTP), 2'-Fluoro-dUTP (2'-F-dUTP)
-
RNase Inhibitor
-
DNase I
-
-
Protocol:
-
Assemble the transcription reaction on ice:
-
dsDNA template (1 µg)
-
10x Transcription Buffer (10 µL)
-
100 mM DTT (10 µL)
-
10 mM ATP, GTP (10 µL each)
-
10 mM 2'-F-dCTP, 2'-F-dUTP (10 µL each)
-
RNase Inhibitor (40 units)
-
Mutant T7 RNA Polymerase (50 units)
-
Nuclease-free water to a final volume of 100 µL
-
-
Incubate at 37°C for 4-6 hours.
-
Add DNase I (10 units) and incubate at 37°C for 30 minutes to digest the DNA template.
-
Purify the 2'-F-modified RNA pool using denaturing PAGE.
-
SELEX Cycle: Selection, Partitioning, and Amplification
The core of the SELEX process involves iterative rounds of selection, partitioning, and amplification.
-
Selection:
-
The purified 2'-F-modified RNA pool is denatured by heating to 95°C for 5 minutes and then snap-cooled on ice to promote proper folding.
-
The folded RNA is incubated with the target molecule (e.g., protein, small molecule, or cell) in a binding buffer under specific conditions (temperature, pH, salt concentration).
-
-
Partitioning:
-
Unbound RNA molecules are separated from the target-bound RNA complexes. Common methods include:
-
Nitrocellulose filter binding: RNA-protein complexes are retained on the filter while unbound RNA flows through.
-
Magnetic beads: The target is immobilized on magnetic beads, and after incubation with the RNA pool, the beads are washed to remove unbound sequences.
-
Affinity chromatography: The target is immobilized on a column matrix.
-
-
-
Elution and Recovery:
-
The bound RNA is eluted from the target. This can be achieved by changing the buffer conditions (e.g., high salt, pH change) or by using a denaturing agent.
-
The eluted RNA is recovered by ethanol precipitation.
-
-
Reverse Transcription:
-
The recovered 2'-F-modified RNA is reverse transcribed into cDNA using a reverse transcriptase and the 3'-constant region primer.
-
-
PCR Amplification:
-
The resulting cDNA is amplified by PCR using both the forward and reverse primers to generate a dsDNA pool enriched in sequences that bind to the target.
-
-
Iteration: The enriched dsDNA pool is used as the template for the next round of in vitro transcription, and the entire cycle is repeated for 8-15 rounds. The stringency of the selection is typically increased in later rounds by decreasing the target concentration or increasing the washing stringency.
Sequencing and Aptamer Characterization
After several rounds of selection, the enriched pool is sequenced to identify individual aptamer candidates.
-
High-Throughput Sequencing: The dsDNA from the final rounds of SELEX is subjected to high-throughput sequencing to identify enriched sequences and their relative frequencies.
-
Aptamer Synthesis and Characterization: Individual aptamer candidates are chemically synthesized and characterized for their binding affinity (e.g., using surface plasmon resonance, filter binding assays) and specificity.
-
Nuclease Stability Assay: The stability of the 2'-F-modified aptamers is assessed by incubating them in serum or with specific nucleases and analyzing their degradation over time by PAGE.
Visualizations
Experimental Workflow
Caption: SELEX workflow for the selection of 2'-fluoro pyrimidine modified aptamers.
Logical Relationship of Modifications to Aptamer Properties
Caption: Impact of 2'-fluoro modification on aptamer properties and applications.
Conclusion
The incorporation of 2'-fluoro pyrimidines is a well-established and highly effective strategy for enhancing the therapeutic and diagnostic potential of RNA aptamers. This modification significantly improves nuclease resistance and can enhance binding affinity, addressing key limitations of unmodified RNA. The detailed protocols and workflow provided in this application note serve as a comprehensive guide for researchers and scientists seeking to develop robust and effective 2'-fluoro-modified aptamers for a wide range of applications in drug development and molecular diagnostics.
References
- 1. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 3. Aptamers in the Therapeutics and Diagnostics Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 2'-Fluoro Phosphoramidite Coupling in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro (2'-F) modified oligonucleotides are a critical class of nucleic acid analogs used in therapeutic and diagnostic applications. The fluorine substitution at the 2' position of the ribose sugar confers desirable properties, including increased nuclease resistance, enhanced binding affinity to complementary RNA strands, and the ability to elicit RNase H activity when incorporated into chimeric antisense oligonucleotides. The synthesis of high-quality 2'-F modified oligonucleotides via phosphoramidite chemistry requires careful optimization of the coupling step to ensure high coupling efficiency and minimize side reactions. This document provides recommended coupling times, detailed experimental protocols, and a troubleshooting guide for the successful incorporation of 2'-fluoro phosphoramidites.
Factors Influencing Coupling Time
The optimal coupling time for 2'-fluoro phosphoramidites is influenced by several factors:
-
Activator Type and Concentration: The choice of activator significantly impacts the rate of the coupling reaction. More reactive activators can reduce the required coupling time.
-
Phosphoramidite Concentration: Higher concentrations of the 2'-F phosphoramidite can drive the reaction forward more efficiently.
-
Solid Support: The type and porosity of the solid support can influence reagent accessibility.
-
Synthesizer and Plumbing: The specific model of the DNA/RNA synthesizer and the length and diameter of the tubing can affect reagent delivery times.
-
Sequence Context: Steric hindrance from neighboring bases can occasionally impact coupling efficiency.
Recommended Coupling Times
Due to their steric bulk compared to DNA phosphoramidites, 2'-fluoro phosphoramidites generally require extended coupling times to achieve high incorporation efficiencies. While standard DNA phosphoramidite coupling times are typically around 30 seconds, 2'-F phosphoramidites often necessitate coupling times ranging from 3 to 30 minutes.[1][2][3][4]
The following table summarizes recommended coupling times for 2'-fluoro phosphoramidites under various conditions as reported in the literature.
| 2'-Fluoro Phosphoramidite | Activator | Activator Concentration | Phosphoramidite Concentration | Coupling Time | Synthesis Scale | Reference |
| 2'-F-Uridine | Tetrazole | 0.45 M | 0.1 M | 3 minutes | Not Specified | [5] |
| 2'-F-U-CE Phosphoramidite | Not Specified | Not Specified | Not Specified | 3 minutes | Not Specified | |
| 2'-F-pyrimidine | Tetrazole | 0.45 M | 2 equivalents | 20 minutes | 1 µmol | |
| 2'-F-pyrimidine | DCI | 1.0 M | 2 equivalents | 20 minutes | 1 µmol | |
| F-CeNA monomers | DCI | Not Specified | Not Specified | 5 minutes | 2 µmol | |
| 2'-F modified nucleotides | ETT | 0.25 M | 0.08 - 0.10 M | 10 - 30 minutes | 0.8 - 1.0 µmol | |
| 2'-F modified nucleotides | DCI | 0.50 M | 0.08 - 0.10 M | 10 - 30 minutes | 0.8 - 1.0 µmol |
Experimental Protocols
Protocol 1: Standard Coupling for 2'-Fluoro Phosphoramidites
This protocol is a general guideline for the incorporation of 2'-fluoro phosphoramidites into an oligonucleotide sequence using an automated DNA/RNA synthesizer.
Materials:
-
2'-Fluoro phosphoramidites (e.g., 2'-F-A(bz), 2'-F-C(ac), 2'-F-G(ibu), 2'-F-U)
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile or 0.5 M 4,5-Dicyanoimidazole (DCI) in acetonitrile)
-
Standard capping, oxidation, and deblocking solutions for oligonucleotide synthesis
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
Procedure:
-
Phosphoramidite Preparation: Dissolve the 2'-fluoro phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M to 0.15 M.
-
Synthesizer Setup: Install the phosphoramidite solutions and other necessary reagents on an automated DNA/RNA synthesizer.
-
Synthesis Cycle: Program the synthesizer to perform the standard phosphoramidite synthesis cycle with the following modification for the coupling step:
-
Coupling Step: Deliver the activator solution and the 2'-fluoro phosphoramidite solution to the synthesis column. Increase the coupling wait time to a minimum of 3-5 minutes. For sequences known to be difficult or for achieving maximum coupling efficiency, this time can be extended up to 30 minutes.
-
Double Coupling: For critical applications, a double coupling step can be employed where the coupling step is repeated before proceeding to capping.
-
-
Post-Synthesis Processing: After the synthesis is complete, cleave the oligonucleotide from the solid support and deprotect the nucleobases and phosphate groups according to the recommendations for the specific protecting groups used.
-
Purification and Analysis: Purify the crude oligonucleotide using standard methods such as HPLC or PAGE. Verify the identity and purity of the final product by mass spectrometry and analytical HPLC or UPLC.
Protocol 2: Optimization of Coupling Time for a Novel 2'-Fluoro Monomer
This protocol describes a method to determine the optimal coupling time for a new or previously untested 2'-fluoro phosphoramidite.
Materials:
-
Novel 2'-fluoro phosphoramidite
-
Test oligonucleotide sequence (a short homopolymer or a mixed sequence)
-
Automated DNA/RNA synthesizer
-
Reagents for oligonucleotide synthesis
-
HPLC or UPLC system for analysis
Procedure:
-
Synthesize a series of test oligonucleotides: Program the synthesizer to synthesize the test sequence with varying coupling times for the novel 2'-fluoro phosphoramidite (e.g., 2, 4, 6, 8, 10, and 15 minutes). Keep all other synthesis parameters constant.
-
Cleavage and Deprotection: Cleave and deprotect all the synthesized oligonucleotides under identical conditions.
-
Analysis:
-
Analyze the crude product from each synthesis by reverse-phase HPLC or UPLC.
-
Integrate the peak corresponding to the full-length product (n) and the major failure sequence (n-1).
-
Calculate the coupling efficiency for each time point using the formula: Coupling Efficiency (%) = [Area(n) / (Area(n) + Area(n-1))] * 100.
-
-
Determine Optimal Time: Plot the coupling efficiency as a function of coupling time. The optimal coupling time is the shortest time that gives the maximum coupling efficiency.
Visualizing the Workflow and Chemistry
To better understand the processes involved, the following diagrams illustrate the experimental workflow for optimizing coupling time and the fundamental chemical reaction of the coupling step.
Caption: Workflow for optimizing 2'-fluoro phosphoramidite coupling time.
Caption: The phosphoramidite coupling reaction.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | Insufficient coupling time. | Increase the coupling time in increments of 2-3 minutes. |
| Degraded phosphoramidite or activator. | ||
| Moisture in reagents or lines. | ||
| Inappropriate activator. | ||
| (n+1) Impurities | Activator is too acidic, causing premature detritylation of the phosphoramidite. | Use a less acidic activator (e.g., DCI instead of Tetrazole). |
| No Product Formation | Incorrect phosphoramidite or activator was installed. | Verify the correct installation of all reagents. |
| Clogged lines on the synthesizer. |
By carefully selecting the activator and optimizing the coupling time, researchers can achieve high coupling efficiencies for 2'-fluoro phosphoramidites, leading to the successful synthesis of high-quality modified oligonucleotides for a wide range of applications.
References
- 1. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Synthesis and Antisense Properties of Fluoro Cyclohexenyl Nucleic Acid (F-CeNA) – A Nuclease Stable Mimic of 2′-Fluoro RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for HPLC Purification of 2'-Fluoro Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing interest in therapeutic oligonucleotides, including those with 2'-fluoro (2'-F) modifications to enhance nuclease resistance and binding affinity, has necessitated robust and efficient purification methods.[1][2] High-Performance Liquid Chromatography (HPLC) is the gold standard for achieving the high purity required for therapeutic and diagnostic applications.[3][4] This document provides detailed application notes and protocols for the two most common HPLC techniques for purifying 2'-fluoro modified oligonucleotides: Ion-Pair Reversed-Phase (IP-RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).
Principle of Separation Methods
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is the most widely used technique for oligonucleotide purification.[5] Since oligonucleotides are highly polar and negatively charged, they have little retention on traditional reversed-phase C8 or C18 columns. IP-RP HPLC introduces an ion-pairing agent, typically a bulky alkylamine like triethylammonium acetate (TEAA), into the mobile phase. The positively charged amine neutralizes the negative charges on the phosphate backbone of the oligonucleotide, forming a more hydrophobic ion-pair that can be retained and separated by the reversed-phase column based on hydrophobicity. Elution is achieved by increasing the concentration of an organic solvent, such as acetonitrile.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative and complementary technique to IP-RP HPLC. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer. A water-rich layer is formed on the surface of the stationary phase, and separation is achieved through the partitioning of the polar oligonucleotides between this aqueous layer and the less polar mobile phase. More polar or more highly charged oligonucleotides are more strongly retained. HILIC is particularly useful for separating polar compounds and can be operated without ion-pairing reagents, which can be advantageous for subsequent mass spectrometry analysis.
Data Summary: HPLC Purification Parameters
The following tables summarize typical starting conditions for the purification of 2'-fluoro modified oligonucleotides using IP-RP-HPLC and HILIC. Optimization will likely be required based on the specific sequence, length, and other modifications of the oligonucleotide.
Table 1: Ion-Pair Reversed-Phase (IP-RP) HPLC Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column | C8 or C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | C8 or C18, 10-50 mm ID, 50-250 mm length, 5-10 µm particle size |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |
| Mobile Phase B | 0.1 M TEAA in 50% Acetonitrile/Water | 0.1 M TEAA in 50% Acetonitrile/Water |
| Flow Rate | 0.2 - 1.0 mL/min | 4.0 - 100 mL/min (scaled based on column diameter) |
| Temperature | 50 - 75 °C | 50 - 75 °C |
| Detection | UV at 260 nm | UV at 260 nm |
| Gradient | Linear gradient, e.g., 5-65% B over 20-30 min | Linear gradient, e.g., 5-65% B over 20-40 min |
| Sample Load | 0.1 - 1.0 OD | 1 - 100 mg |
Table 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column | Amide or Diol-based, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size | Amide or Diol-based, 10-30 mm ID, 100-250 mm length, 5-10 µm particle size |
| Mobile Phase A | 90% Acetonitrile, 10% 100 mM Ammonium Acetate, pH 6.8 | 90% Acetonitrile, 10% 100 mM Ammonium Acetate, pH 6.8 |
| Mobile Phase B | 50% Acetonitrile, 50% 100 mM Ammonium Acetate, pH 6.8 | 50% Acetonitrile, 50% 100 mM Ammonium Acetate, pH 6.8 |
| Flow Rate | 0.2 - 0.8 mL/min | 5.0 - 50 mL/min (scaled based on column diameter) |
| Temperature | 25 - 60 °C | 25 - 60 °C |
| Detection | UV at 260 nm | UV at 260 nm |
| Gradient | Linear gradient, e.g., 0-50% B over 20-30 min | Linear gradient, e.g., 0-50% B over 20-40 min |
| Sample Load | 0.1 - 1.0 OD | 1 - 50 mg |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for HPLC purification of 2'-fluoro modified oligonucleotides.
Caption: General workflow for HPLC purification of 2'-fluoro modified oligonucleotides.
References
- 1. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2' Fluoro RNA Modification [biosyn.com]
- 3. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. ymc.co.jp [ymc.co.jp]
Application Notes and Protocols for Enzymatic Synthesis of RNA Containing 2'-Fluoro Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of 2'-fluoro (2'-F) modifications into RNA molecules offers significant advantages for therapeutic and diagnostic applications. This chemical alteration enhances nuclease resistance, increases thermal stability, and can modulate the immunological properties of RNA, making it a valuable tool in the development of RNA-based drugs such as siRNAs, aptamers, and mRNA vaccines.[1][2][3][4] The enzymatic synthesis of 2'-fluoro-modified RNA, primarily through in vitro transcription, provides a versatile and efficient method for producing these molecules. This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of 2'-fluoro-modified RNA.
Key Applications
2'-Fluoro-modified RNA has demonstrated utility in a variety of research and therapeutic areas:
-
RNA Interference (RNAi): siRNAs containing 2'-F modifications exhibit enhanced stability in serum and reduced off-target effects, leading to more potent and durable gene silencing.[5]
-
Aptamer Development: The increased nuclease resistance of 2'-F modified RNA aptamers prolongs their in vivo half-life, making them more effective therapeutic and diagnostic agents.
-
Ribozyme Engineering: 2'-F modifications can enhance the catalytic activity and stability of ribozymes.
-
mRNA Therapeutics: While complete substitution can inhibit translation, strategic incorporation of 2'-F nucleotides can modulate mRNA stability and immunogenicity.
Data Presentation
Table 1: Comparison of RNA Polymerases for 2'-Fluoro-Modified RNA Synthesis
| RNA Polymerase | Key Characteristics | Advantages | Disadvantages | Reference |
| Wild-type T7 RNA Polymerase | Standard enzyme for in vitro transcription. | Readily available and well-characterized. | Low incorporation efficiency for 2'-F NTPs, especially consecutive incorporations. | |
| T7 RNA Polymerase (Y639F mutant) | Point mutation reduces discrimination against modified NTPs. | Significantly improved incorporation of 2'-F pyrimidines (2'-F-dCTP and 2'-F-dUTP). | May still exhibit some bias against purine 2'-F NTPs. | |
| Wild-type Syn5 RNA Polymerase | RNA polymerase from marine cyanophage Syn5. | Intrinsically low discrimination against 2'-F-dNTPs. High processivity and flexible initiating nucleotide requirements. | Less commonly used than T7 variants. | |
| Syn5 RNA Polymerase (Y564F mutant) | Point mutation analogous to Y639F in T7 RNAP. | Further reduces discrimination against 2'-F-dCTP and 2'-F-dUTP, leading to higher yields of fully modified RNA. | Reduced overall yield compared to wild-type Syn5 polymerase. |
Table 2: Impact of 2'-Fluoro Modification on RNA Properties
| Property | Effect of 2'-Fluoro Modification | Quantitative Impact (if available) | Reference |
| Nuclease Resistance | Increased resistance to degradation by nucleases, particularly RNase A. | Extends half-life in plasma from minutes to days. | |
| Thermal Stability (Tm) | Increased melting temperature of RNA duplexes. | Increases Tm by approximately 1-2 °C per substitution. | |
| Immunogenicity | Can modulate activation of pattern recognition receptors (PRRs). | Abrogates TLR3 and TLR7 activation but enhances RIG-I activation. | |
| Binding Affinity | Increased affinity for complementary RNA targets. | Lower IC50 values for siRNAs in gene silencing assays. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 2'-Fluoro-Modified RNA via In Vitro Transcription
This protocol describes the synthesis of RNA containing 2'-fluoro-modified pyrimidines (2'-F-dCTP and 2'-F-dUTP) using a mutant T7 RNA polymerase (Y639F).
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase (Y639F mutant)
-
ATP and GTP solutions (100 mM)
-
2'-F-dCTP and 2'-F-dUTP solutions (100 mM)
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 8.0, 30 mM MgCl₂, 50 mM DTT, 10 mM spermidine)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: Assemble the transcription reaction on ice in a nuclease-free microcentrifuge tube. The final volume is typically 20 µL.
-
Nuclease-free water to a final volume of 20 µL
-
4 µL of 5x Transcription Buffer
-
2 µL of linearized DNA template (0.5-1.0 µg)
-
2 µL of ATP (final concentration 10 mM)
-
2 µL of GTP (final concentration 10 mM)
-
2 µL of 2'-F-dCTP (final concentration 10 mM)
-
2 µL of 2'-F-dUTP (final concentration 10 mM)
-
1 µL of RNase Inhibitor
-
1 µL of T7 RNA Polymerase (Y639F mutant)
-
-
Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15-30 minutes.
-
Purification: Purify the synthesized 2'-F-modified RNA using one of the methods described in Protocol 2.
Protocol 2: Purification of 2'-Fluoro-Modified RNA
Option A: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This method is suitable for high-resolution purification of RNA transcripts.
Materials:
-
Denaturing polyacrylamide gel (with urea)
-
TBE buffer (Tris-borate-EDTA)
-
Gel loading buffer (containing formamide and tracking dyes)
-
UV shadowing equipment or SYBR Gold stain
-
Elution buffer (e.g., 0.3 M sodium acetate)
-
Ethanol (100% and 70%)
Procedure:
-
Sample Preparation: Mix the transcription reaction product with an equal volume of gel loading buffer. Heat at 95°C for 5 minutes and then place on ice.
-
Electrophoresis: Load the sample onto the denaturing polyacrylamide gel and run the electrophoresis in TBE buffer until the desired separation is achieved.
-
Visualization and Excision: Visualize the RNA band by UV shadowing or by staining with SYBR Gold. Excise the gel slice containing the RNA of interest.
-
Elution: Crush the gel slice and incubate in elution buffer overnight at 4°C with gentle agitation.
-
Precipitation: Pellet the gel debris by centrifugation. Transfer the supernatant to a new tube and precipitate the RNA by adding 2.5-3 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour.
-
Washing and Resuspension: Pellet the RNA by centrifugation, wash the pellet with 70% ethanol, and air dry briefly. Resuspend the purified RNA in nuclease-free water.
Option B: HPLC Purification
Reverse-phase or ion-exchange HPLC can be used for high-purity applications. The specific column and gradient conditions will depend on the length and modification pattern of the RNA.
Protocol 3: Characterization of 2'-Fluoro-Modified RNA
A. Denaturing PAGE Analysis:
To assess the purity and integrity of the synthesized RNA, run an aliquot of the purified product on a denaturing polyacrylamide gel alongside an unmodified RNA control of the same length. The 2'-F-modified RNA should migrate as a single, sharp band.
B. Mass Spectrometry:
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized 2'-F-modified RNA, thereby verifying the incorporation of the modified nucleotides.
Visualizations
Caption: Experimental workflow for 2'-F RNA synthesis.
Caption: Modulation of innate immunity by 2'-F RNA.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. 2' Fluoro RNA Modification [biosyn.com]
- 3. Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Characterization of 2'-Fluoro Modified Oligonucleotides by MALDI-TOF MS
An application note on the characterization of 2'-Fluoro modified oligonucleotides by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).
Audience: Researchers, scientists, and drug development professionals in the fields of oligonucleotide therapeutics, bioanalytical chemistry, and quality control.
Introduction
Oligonucleotide-based therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), represent a rapidly growing class of drugs. To enhance their therapeutic properties, chemical modifications are essential. The 2'-Fluoro (2'-F) modification is a widely used alteration that increases the binding affinity of an oligonucleotide to its target mRNA, improves resistance against nuclease degradation, and confers a favorable safety profile.[][2] Given the complexity of synthesizing these modified molecules, robust analytical techniques are required to ensure their identity, purity, and quality.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful, rapid, and sensitive method for the quality control of synthetic oligonucleotides.[3] It provides accurate molecular weight determination, which allows for the confirmation of the correct sequence and the identification of synthesis-related impurities.[4] A significant advantage of the 2'-F modification is that it enhances the stability of the oligonucleotide during MALDI-MS analysis, preventing the backbone fragmentation and base loss that can be observed with unmodified DNA, particularly with certain matrices.
This application note provides a detailed protocol for the characterization of 2'-F modified oligonucleotides using MALDI-TOF MS, covering sample preparation, matrix selection, data acquisition, and interpretation.
Experimental Workflow
The overall workflow for characterizing 2'-F modified oligonucleotides by MALDI-TOF MS is a multi-step process that begins with sample preparation and concludes with data analysis and interpretation. The key stages are outlined in the diagram below.
Caption: General workflow for MALDI-TOF MS analysis of 2'-F modified oligonucleotides.
Experimental Protocols
Materials and Reagents
| Category | Item | Supplier Example | Purpose |
| Chemicals | 3-Hydroxypicolinic acid (3-HPA) | Sigma-Aldrich | MALDI Matrix |
| 2,5-Dihydroxybenzoic acid (2,5-DHBA) | Sigma-Aldrich | Alternative MALDI Matrix | |
| Ammonium Citrate, Dibasic | Sigma-Aldrich | Matrix Additive | |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | Solvent | |
| Ultrapure Water (e.g., Milli-Q) | Millipore | Solvent | |
| Consumables | C18 ZipTips (or equivalent) | Millipore | Sample Desalting |
| Microcentrifuge Tubes | Eppendorf | Sample Handling | |
| Pipette Tips | Various | Liquid Handling | |
| MALDI Target Plate (e.g., Ground Steel) | Bruker / SCIEX | Sample Plate | |
| Equipment | MALDI-TOF Mass Spectrometer | Bruker / SCIEX / Shimadzu | Data Acquisition |
| Microcentrifuge | Eppendorf | Sample Processing | |
| Vortex Mixer | Fisher Scientific | Mixing | |
| Calibrated Pipettes | Gilson / Eppendorf | Liquid Handling |
Protocol 1: Oligonucleotide Sample Preparation
Proper sample preparation is critical to obtaining high-quality spectra. The primary goal is to remove salts (Na+, K+) that can form adducts with the oligonucleotide, leading to reduced sensitivity and peak broadening.
-
Resuspend Oligonucleotide: Dissolve the lyophilized 2'-F modified oligonucleotide in ultrapure water to a final concentration of 10-20 µM.
-
Desalting (if necessary): For samples containing high salt concentrations from synthesis or buffer exchange, desalting is recommended.
-
Equilibrate a C18 ZipTip by aspirating and dispensing 10 µL of 50% acetonitrile (ACN) in water three times.
-
Wash the tip by aspirating and dispensing 10 µL of ultrapure water three times.
-
Bind the oligonucleotide to the tip by slowly aspirating and dispensing the ~10 µL sample through the tip for 10-15 cycles.
-
Wash the bound sample by aspirating and dispensing 10 µL of ultrapure water three times to remove salts.
-
Elute the desalted oligonucleotide by aspirating 10 µL of 50% ACN in water and dispensing it into a clean microcentrifuge tube.
-
Protocol 2: Matrix Preparation
The choice of matrix is crucial for successful MALDI-MS analysis of oligonucleotides. 3-HPA is the most common and reliable matrix for nucleic acids.
3-HPA Matrix Solution:
-
Prepare a stock solution of 0.5 M dibasic ammonium citrate in water.
-
Create a saturated solution of 3-HPA in a 1:1 mixture of ACN and the 0.5 M ammonium citrate stock solution. This typically involves adding ~10 mg of 3-HPA to 200 µL of the solvent mixture.
-
Vortex the solution thoroughly for 1 minute and centrifuge to pellet any undissolved solid.
-
Use the supernatant for analysis. The matrix solution should be prepared fresh daily for best results.
2,5-DHBA Matrix Solution (for stability comparison):
-
Prepare a saturated solution of 2,5-DHBA in a 9:1 mixture of water and ACN.
-
Vortex and centrifuge as described above.
| Matrix | Properties and Use Case | Fragmentation of 2'-F Oligos |
| 3-HPA | Standard, "soft" matrix for oligonucleotides. Provides good signal with minimal fragmentation. | Very Low / None |
| 2,5-DHBA | "Harder" matrix; can cause fragmentation of unmodified DNA. Useful for demonstrating the enhanced stability of 2'-F modified oligos. | Very Low / None |
Protocol 3: MALDI Plate Spotting (Dried-Droplet Method)
-
Mix Sample and Matrix: In a clean microcentrifuge tube, mix the desalted oligonucleotide solution and the matrix solution in a 1:1 ratio (e.g., 1 µL of sample + 1 µL of matrix).
-
Spotting: Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.
-
Crystallization: Allow the spot to air dry completely at room temperature. This process forms the co-crystals of the matrix and analyte necessary for desorption/ionization.
-
Calibration: Spot a calibrant mixture (a set of oligonucleotides with known masses) adjacent to the sample spots.
Protocol 4: MALDI-TOF MS Data Acquisition
Instrument settings should be optimized for oligonucleotide analysis. The negative ion mode is often preferred as it minimizes the detection of salt adducts.
| Parameter | Setting | Purpose |
| Ionization Mode | Negative Ion | Reduces salt adducts (Na+, K+) and simplifies spectra. |
| Instrument Mode | Reflectron | Provides higher mass accuracy and resolution for oligos < 50 bases. |
| Linear | Better for analyzing longer oligos (>50 bases) or complex mixtures. | |
| Laser Power | Optimized Threshold | Use the minimum laser power necessary to obtain a good signal, preventing fragmentation. |
| Mass Range | Set to bracket the expected MW | e.g., 2,000 - 10,000 Da for a ~6,000 Da oligo. |
| Number of Shots | 200 - 500 | Summing multiple laser shots improves the signal-to-noise ratio. |
Data Analysis and Interpretation
After data acquisition, the resulting mass spectrum must be analyzed to confirm the identity and purity of the 2'-F modified oligonucleotide.
Caption: Decision-making workflow for the interpretation of MALDI-TOF MS spectra.
Interpreting the Spectrum
-
Main Peak ([M-H]⁻): In negative ion mode, the primary peak of interest corresponds to the singly deprotonated molecule. Its measured mass should be compared to the calculated theoretical mass of the 2'-F modified oligonucleotide. High mass accuracy (within 0.1 Da) confirms the identity of the product.
-
Purity Assessment: The relative intensity of the main peak compared to other peaks in the spectrum provides a semi-quantitative measure of purity.
-
Common Adducts and Impurities:
-
Salt Adducts: In positive ion mode, peaks corresponding to [M+Na-H]⁺ or [M+K-H]⁺ may be visible. These are minimized in negative ion mode.
-
Failed Sequences (n-1, n-2): Shorter sequences resulting from incomplete coupling during synthesis may appear as peaks with masses corresponding to the loss of one or more nucleotides.
-
Depurination: Loss of a purine base (A or G) can occur, resulting in peaks with masses 134 Da or 150 Da lower than the main peak, respectively. However, this is less common with the stable 2'-F modification.
-
Example Data
The table below shows hypothetical data for a 20-mer 2'-F modified RNA oligonucleotide.
| Parameter | Value |
| Sequence | 5'-(2'F-AUGC)₅-3' |
| Theoretical Mass ([M-H]⁻) | 6483.0 Da |
| Observed Mass ([M-H]⁻) | 6483.2 Da |
| Mass Accuracy | +0.2 Da (30.8 ppm) |
| Resolution (FWHM) | > 10,000 |
| Primary Impurities | n-1 peak observed at ~6158 Da (low intensity) |
| Conclusion | Identity confirmed, high purity. |
Conclusion
MALDI-TOF MS is an indispensable tool for the characterization of 2'-F modified oligonucleotides, offering a rapid and accurate assessment of molecular identity and purity. The inherent stability of the 2'-F modification makes these molecules particularly well-suited for MALDI analysis, as they are resistant to the in-source decay that can complicate the interpretation of spectra from unmodified nucleic acids. By following the detailed protocols for sample preparation, matrix selection, and data acquisition outlined in this note, researchers can reliably verify the quality of their synthetic 2'-F modified oligonucleotides, ensuring their suitability for downstream therapeutic and research applications.
References
Application Notes and Protocols: A Step-by-Step Guide to Manual Detritylation of Modified Oligonucleotides
Introduction
The chemical synthesis of oligonucleotides via the phosphoramidite method is a cornerstone of modern molecular biology and drug development. This process involves the sequential addition of nucleotide monomers to a growing chain on a solid support. To ensure regioselectivity, the 5'-hydroxyl group of each phosphoramidite is protected by a 4,4'-dimethoxytrityl (DMT) group. Following synthesis, this acid-labile DMT group must be removed in a process called detritylation to yield a biologically active oligonucleotide with a free 5'-hydroxyl group.[1][2]
While automated synthesizers can perform the final detritylation step, manual detritylation is often required, particularly after purification of "DMT-on" oligonucleotides by reverse-phase high-performance liquid chromatography (HPLC).[1][3] The lipophilic DMT group enhances retention on reverse-phase columns, allowing for excellent separation of the full-length product from shorter, uncapped failure sequences. This protocol provides a detailed, step-by-step guide for performing manual detritylation of modified oligonucleotides in a laboratory setting. The procedure involves the controlled exposure of the oligonucleotide to a mild acid, followed by precipitation to isolate the final product.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the standard manual detritylation protocol using 80% acetic acid. Volumes are provided per Optical Density Unit (ODU) of the starting oligonucleotide material.
| Parameter | Value | Description |
| Detritylation Reagent | 80% Acetic Acid (aq) | The mild acid used to cleave the 5'-DMT group. |
| Reagent Volume | 20 - 30 µL / ODU | Volume of detritylation reagent per ODU of dried oligonucleotide. |
| Incubation Time | 20 - 30 minutes | Duration of the acid exposure for complete DMT cleavage. |
| Incubation Temperature | Room Temperature (~22 °C) | Standard temperature for the detritylation reaction. |
| Precipitation Salt | 3 M Sodium Acetate | Added to facilitate the precipitation of the oligonucleotide from ethanol. |
| Salt Volume | 5 µL / ODU | Volume of precipitation salt per ODU of oligonucleotide. |
| Precipitation Solvent | Ethanol (95-100%) | Used to precipitate the detritylated oligonucleotide. |
| Solvent Volume | 100 µL / ODU | Volume of ethanol per ODU of oligonucleotide. |
| Precipitation Time | ≥ 30 minutes | Minimum time for chilling to ensure complete precipitation. |
| Precipitation Temp. | -20 °C to 4 °C | Refrigerator or freezer temperatures enhance precipitation efficiency. |
Experimental Protocol: Manual Detritylation
This protocol describes the manual removal of the 5'-DMT group from a purified, dried oligonucleotide.
Materials:
-
DMT-on, purified, and dried oligonucleotide
-
80% Acetic Acid
-
3 M Sodium Acetate, pH 5.2
-
Ethanol (≥95%), ice-cold
-
Isopropanol (for oligonucleotides <15 bases)
-
Nuclease-free water
-
Microcentrifuge tubes (0.5 - 2.0 mL)
-
Microcentrifuge
-
Vortex mixer
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Preparation of the Oligonucleotide:
-
Ensure the starting DMT-on oligonucleotide is thoroughly dried in a microcentrifuge tube.
-
If the sample was purified by HPLC, volatile salts such as triethylammonium acetate may be present. Remove these by performing one or two co-evaporations with nuclease-free water using a vacuum concentrator.
-
-
Acid Cleavage of the DMT Group:
-
Dissolve the dried oligonucleotide in 80% acetic acid at a concentration of 20-30 µL per ODU.
-
Vortex the tube thoroughly to ensure the oligonucleotide is completely dissolved. For certain modified oligonucleotides, such as phosphorothioates, brief heating may be required to achieve full dissolution.
-
Incubate the solution at room temperature for 20 minutes. The 5'-dimethoxytrityl group is readily cleaved under these mild acidic conditions with minimal risk of depurination.
-
-
Precipitation of the Oligonucleotide:
-
Add 5 µL of 3 M sodium acetate for every ODU of oligonucleotide to the acetic acid solution.
-
Add 100 µL of ice-cold ethanol for every ODU of oligonucleotide.
-
Note: For very short oligonucleotides (<15-mers), isopropanol may be substituted for ethanol to ensure more efficient and complete precipitation.
-
Vortex the mixture thoroughly.
-
-
Isolation and Washing:
-
Incubate the tube at -20°C for at least 30 minutes to precipitate the oligonucleotide.
-
Pellet the oligonucleotide by centrifuging at high speed (e.g., >12,000 x g) for 5-10 minutes.
-
Carefully decant the supernatant, which contains the cleaved dimethoxytritanol byproduct.
-
(Optional) To remove residual acid and salts, gently wash the pellet by adding 500 µL of ice-cold 70% ethanol, centrifuging again for 5 minutes, and decanting the supernatant.
-
-
Final Preparation:
-
Dry the oligonucleotide pellet completely using a vacuum concentrator. Ensure no acetic acid odor remains.
-
Resuspend the purified, detritylated oligonucleotide in the desired volume of nuclease-free water or buffer.
-
Visualizations
Caption: Experimental workflow for manual detritylation.
Caption: Chemical reaction of acid-catalyzed detritylation.
References
Troubleshooting & Optimization
Troubleshooting incomplete removal of benzoyl protecting groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete removal of benzoyl (Bz) protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for benzoyl group deprotection?
A1: The most common method for removing a benzoyl protecting group is through base-catalyzed hydrolysis, also known as saponification. This is typically achieved using alkali metal hydroxides (like NaOH or KOH) or carbonates (K₂CO₃) in a protic solvent such as methanol or a mixture of methanol and water.[1][2] Acid-catalyzed hydrolysis is also possible but is generally less common.[1]
Q2: How can I monitor the progress of a benzoyl deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the reaction.[3] A co-spot of the starting material and the reaction mixture should be used to accurately track the disappearance of the starting material and the appearance of the deprotected product.[4] The aromatic nature of the benzoyl group and the resulting benzoic acid or ester byproducts allows for easy visualization under a UV lamp at 254 nm.
Q3: What are the common byproducts of an incomplete or side reaction during benzoyl deprotection?
A3: The primary byproduct of an incomplete reaction is the starting material. Side reactions can include transesterification if a different alcohol is used as the solvent (e.g., formation of a methyl benzoate when using methanol). In cases of sterically hindered substrates, prolonged reaction times or harsh conditions may lead to decomposition of the starting material or product.
Troubleshooting Incomplete Benzoyl Deprotection
Issue 1: Incomplete Reaction - Starting Material Persists
Possible Cause 1: Insufficient Base or Catalyst The stoichiometry of the base is crucial for the complete cleavage of the benzoyl ester. For saponification, at least one equivalent of base is required to react with the ester and neutralize the resulting benzoic acid.
-
Solution:
-
Increase the equivalents of the base (e.g., from 1.1 to 2-3 equivalents).
-
For catalytic methods, ensure the catalyst is fresh and active.
-
Possible Cause 2: Low Reaction Temperature Ester hydrolysis is often temperature-dependent. If the reaction is sluggish at room temperature, the activation energy barrier may not be sufficiently overcome.
-
Solution:
-
Gently heat the reaction mixture. For example, refluxing in methanol can often drive the reaction to completion.
-
Monitor the reaction closely by TLC to avoid potential decomposition at higher temperatures.
-
Possible Cause 3: Steric Hindrance Bulky substituents near the benzoyl group can sterically hinder the approach of the nucleophile (e.g., hydroxide ion), slowing down the rate of hydrolysis.
-
Solution:
-
Increase the reaction time significantly.
-
Increase the reaction temperature.
-
Consider using a less sterically hindered base or a different deprotection method altogether.
-
Possible Cause 4: Poor Solubility If the substrate is not fully dissolved in the solvent system, the reaction will be slow and incomplete as it can only occur at the surface of the solid.
-
Solution:
-
Add a co-solvent to improve solubility. For example, if using methanol/water, adding tetrahydrofuran (THF) can help dissolve nonpolar substrates.
-
Ensure vigorous stirring to maximize the interaction between the dissolved reactants.
-
Issue 2: Formation of Side Products
Possible Cause: Transesterification When using an alcohol as the solvent (e.g., methanol) with a base like sodium methoxide, transesterification can occur, leading to the formation of the corresponding methyl ester of the carboxylic acid byproduct (methyl benzoate) instead of the desired alcohol.
-
Solution:
-
Use a solvent system containing water (e.g., THF/water or methanol/water) to ensure hydrolysis is the dominant pathway.
-
If using an alkoxide base, ensure that water is added during the workup to hydrolyze any transesterified products.
-
Data on Benzoyl Deprotection Conditions
The following table summarizes common conditions for the base-catalyzed hydrolysis of benzoyl esters. Please note that optimal conditions are substrate-dependent and may require optimization.
| Base | Solvent | Temperature | Typical Reaction Time | Yield | Notes |
| NaOH | Methanol/Water | Room Temp to Reflux | 2-12 h | Good to Excellent | A very common and cost-effective method. |
| KOH | Methanol/Water | Room Temp to Reflux | 2-12 h | Good to Excellent | Similar in reactivity to NaOH. |
| LiOH | THF/Water | Room Temp | 4-16 h | Good to Excellent | Often used for substrates sensitive to harsher conditions. |
| K₂CO₃ | Methanol | Reflux | 6-24 h | Good to Excellent | A milder base, suitable for sensitive substrates. |
| NaOMe | Methanol | Room Temp | 1-6 h | Good to Excellent | Can lead to transesterification if water is not present. |
Experimental Protocols
Protocol 1: General Procedure for Benzoyl Deprotection using NaOH in Methanol/Water
-
Dissolution: Dissolve the benzoyl-protected substrate in a mixture of methanol and water (e.g., 3:1 v/v).
-
Addition of Base: Add 1.5 to 3.0 equivalents of sodium hydroxide, either as a solid or as an aqueous solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate solvent system).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and neutralize it with an aqueous acid (e.g., 1 M HCl) to a pH of ~7.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Mild Benzoyl Deprotection using K₂CO₃ in Methanol
-
Dissolution: Dissolve the benzoyl-protected substrate in methanol.
-
Addition of Base: Add 2.0 to 4.0 equivalents of potassium carbonate.
-
Reaction: Stir the suspension at reflux and monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate and wash the solid with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography.
Visualizations
References
Optimizing activator concentration for 2'-fluoro amidite coupling
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize activator concentration for 2'-fluoro amidite coupling in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in 2'-fluoro amidite coupling compared to standard DNA or RNA synthesis?
The primary challenge lies in the steric hindrance and altered electronics caused by the 2'-fluoro modification. The fluorine atom is strongly electron-withdrawing, which can decrease the nucleophilicity of the 3'-hydroxyl group of the 2'-fluoro nucleoside. This can lead to lower coupling efficiencies and may require longer coupling times or more potent activators to achieve satisfactory results.[1]
Q2: Which activators are recommended for 2'-fluoro amidite coupling?
Several activators can be used for 2'-fluoro amidite coupling, with the choice often depending on the specific synthesizer, scale, and desired efficiency. Common activators include:
-
4,5-Dicyanoimidazole (DCI)
-
1H-Tetrazole (though often less efficient for sterically demanding monomers)
For sterically demanding 2'-fluoro amidites, stronger activators like ETT, BTT, and DCI are generally preferred over 1H-Tetrazole to achieve higher coupling efficiencies.
Q3: What are the typical activator concentrations and coupling times for 2'-fluoro amidite coupling?
Activator concentrations and coupling times can vary. It is crucial to optimize these parameters for your specific experimental setup. Below are some reported starting points:
| Activator | Concentration | Coupling Time | Reference |
| Tetrazole | 0.45 M | 3 min | |
| 5-Ethylthiotetrazole (ETT) | 0.25 M | 10 - 30 min | |
| 4,5-Dicyanoimidazole (DCI) | 0.50 M | 10 - 30 min | |
| 1H-Tetrazole | 0.45 M | 33 min (alternative) | |
| DCI | Not Specified | 15 min (optimal) |
Q4: How does moisture affect the coupling reaction, and what are the best practices to minimize its impact?
Moisture significantly reduces coupling efficiency by reacting with the activated phosphoramidite, rendering it inactive for coupling with the 5'-hydroxyl group of the growing oligonucleotide chain. To minimize moisture:
-
Use anhydrous acetonitrile (ACN) with low water content (≤10-15 ppm).
-
Ensure all reagents, especially phosphoramidites and activator solutions, are anhydrous.
-
Store reagents under a dry, inert atmosphere (e.g., argon or helium).
-
Use in-line drying filters for the gas supply to the synthesizer.
Troubleshooting Guide
Problem 1: Low Coupling Efficiency
-
Possible Cause: Sub-optimal activator concentration or type.
-
Solution: Increase the activator concentration or switch to a more potent activator like ETT, BTT, or DCI. For a 34-mer oligoribonucleotide with 2'-fluoropyrimidine residues synthesized on a 1 µmol scale, using 1M DCI resulted in a 54% yield of the full-length product, whereas 0.45M tetrazole yielded no full-length product.
-
-
Possible Cause: Insufficient coupling time.
-
Solution: Increase the coupling time. For modified nucleotides, coupling times may need to be extended to 10-30 minutes.
-
-
Possible Cause: Moisture contamination.
-
Solution: Adhere to strict anhydrous protocols for all reagents and synthesizer lines.
-
-
Possible Cause: Degraded phosphoramidite.
-
Solution: Use fresh, high-quality phosphoramidites.
-
Problem 2: Presence of n-1 Deletion Mutants
-
Possible Cause: Inefficient capping of unreacted 5'-hydroxyl groups.
-
Solution: While not directly related to activator concentration, inefficient capping can be misinterpreted as low coupling efficiency. Ensure your capping step is efficient to block unreacted sites and prevent their participation in subsequent cycles.
-
-
Possible Cause: Low coupling efficiency in the preceding cycle.
-
Solution: Address the root causes of low coupling efficiency as detailed in Problem 1.
-
Problem 3: Formation of Unexpected Side Products
-
Possible Cause: Activator-related side reactions.
-
Solution: The choice of activator can influence the reaction profile. Some activators may lead to the formation of unwanted byproducts. Consider using an alternative activator if you suspect side reactions are occurring.
-
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis Cycle for 2'-Fluoro Oligonucleotides
This protocol outlines a typical cycle for solid-phase synthesis of oligonucleotides containing 2'-fluoro modifications.
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-supported nucleoside using an acidic solution (e.g., 3-5% dichloroacetic acid in dichloromethane) for approximately 1 minute.
-
Coupling: Activation of the 2'-fluoro phosphoramidite with an appropriate activator (e.g., 0.45 M tetrazole or 0.25 M ETT in acetonitrile) and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain for 3-30 minutes.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping solution (e.g., acetic anhydride) for about 30 seconds to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the newly formed phosphite triester to a more stable phosphate triester using an oxidizing agent (e.g., 0.1 M iodine in a mixture of tetrahydrofuran, pyridine, and water) for approximately 1 minute.
-
Washing: Thorough washing with acetonitrile between each step to remove excess reagents and byproducts.
Visualizations
Caption: Automated solid-phase synthesis cycle for 2'-fluoro oligonucleotide synthesis.
Caption: Simplified mechanism of 2'-fluoro phosphoramidite coupling.
References
Preventing side reactions during 2'-fluoro oligonucleotide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 2'-fluoro modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during 2'-fluoro oligonucleotide synthesis?
A1: The most prevalent side reactions include:
-
Low Coupling Efficiency: Failure to achieve the desired coupling yield for each nucleotide addition, leading to a higher proportion of truncated sequences (n-1, n-2, etc.).
-
Depurination: The cleavage of the bond between a purine base (adenine or guanine) and the sugar backbone, creating an abasic site. This is particularly problematic during the acidic detritylation step.[1][2][3]
-
Inefficient Capping: Failure to block unreacted 5'-hydroxyl groups after a coupling step, which can lead to the formation of deletion sequences.
-
Side Reactions During Deprotection: Modification of the oligonucleotide or incomplete removal of protecting groups during the final deprotection step.
Q2: Why is my coupling efficiency low when synthesizing 2'-fluoro oligonucleotides?
A2: Low coupling efficiency is most commonly caused by the presence of moisture in your reagents and solvents. Phosphoramidites are highly sensitive to water, which can lead to their degradation and prevent efficient coupling.[4] Other causes can include degraded phosphoramidites or activators, or suboptimal activator choice for the specific 2'-fluoro monomer.
Q3: How can I minimize depurination during the synthesis of my 2'-fluoro oligonucleotide?
A3: Depurination is primarily caused by the acidic conditions of the detritylation step. To minimize this, you can:
-
Use a milder deblocking agent, such as 3% dichloroacetic acid (DCA) in dichloromethane, instead of the stronger trichloroacetic acid (TCA).[2]
-
Optimize the deblocking time to be just long enough for complete detritylation.
-
For particularly sensitive sequences, consider using nucleobase protecting groups that are more resistant to acid-catalyzed depurination, such as the dimethylformamidine (dmf) group for guanosine.
Q4: What are the consequences of inefficient capping and how can I improve it?
A4: Inefficient capping of unreacted 5'-hydroxyl groups leads to the formation of deletion sequences (n-1 mers) that are difficult to separate from the full-length product. To improve capping efficiency:
-
Ensure your capping reagents (e.g., Cap A: acetic anhydride; Cap B: N-methylimidazole) are fresh and anhydrous.
-
Consider using an alternative capping reagent like UniCap Phosphoramidite, which has been shown to provide nearly quantitative capping.
-
For sensitive oligonucleotides, an ultramild capping reagent such as phenoxyacetic anhydride can be used.
Q5: What is the recommended deprotection procedure for 2'-fluoro oligonucleotides?
A5: The deprotection of 2'-fluoro oligonucleotides is similar to that of standard DNA. A common procedure involves:
-
Cleavage and Base Deprotection: Treatment with a mixture of ammonium hydroxide and ethanol at an elevated temperature (e.g., 55°C) for several hours.
-
If your 2'-fluoro monomers were synthesized with 2'-hydroxyl protecting groups (like TBDMS), a subsequent step with a fluoride source like triethylamine trihydrofluoride (TEA·3HF) is required.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Symptom:
-
Low overall yield of the final oligonucleotide.
-
High proportion of truncated sequences (n-1, n-2, etc.) observed on HPLC or PAGE analysis.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Moisture in Acetonitrile | Use anhydrous acetonitrile with a water content of <30 ppm, preferably <10 ppm. Prepare fresh solvent and store it over activated 3Å molecular sieves for at least 24 hours before use. |
| Moisture in Phosphoramidite Solutions | Prepare phosphoramidite solutions fresh for each synthesis. If storing, use anhydrous acetonitrile and add a layer of 3Å molecular sieves to the bottom of the vial. |
| Degraded Phosphoramidites | Store phosphoramidites as a dry powder at -20°C under an inert atmosphere. Avoid repeated warming and cooling cycles. |
| Suboptimal Activator | For sterically hindered 2'-fluoro monomers, a more potent activator than 1H-Tetrazole may be required. Consider using activators like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI). |
| Insufficient Coupling Time | For modified nucleotides like 2'-fluoro monomers, extend the coupling time to 5-10 minutes to ensure complete reaction. |
Issue 2: High Levels of Depurination
Symptom:
-
Presence of shorter fragments on gel electrophoresis or HPLC that correspond to cleavage at purine bases.
-
Mass spectrometry data shows peaks corresponding to 3'-truncated products that still contain the 5'-DMT group (if DMT-on purification is used).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Harsh Detritylation Conditions | Replace 3% Trichloroacetic Acid (TCA, pKa ~0.7) with 3% Dichloroacetic Acid (DCA, pKa ~1.5) in dichloromethane for the deblocking step. |
| Prolonged Acid Exposure | Minimize the detritylation time to the minimum required for complete removal of the DMT group. |
| Sensitive Nucleobases | Use guanosine phosphoramidites with formamidine (e.g., dmf) protecting groups, which are electron-donating and stabilize the glycosidic bond against acid-catalyzed cleavage. |
Quantitative Data Summary
Table 1: Comparison of Capping Efficiencies
| Capping Reagent | Activator | Capping Efficiency |
| Acetic Anhydride | 10% N-Methylimidazole | ~90% |
| Acetic Anhydride | 16% N-Methylimidazole | ~97% |
| UniCap Phosphoramidite | N/A | ~99% |
| Data sourced from Glen Research. |
Table 2: Comparison of Deblocking Agents for Detritylation
| Deblocking Agent | pKa | Relative Depurination Rate | Notes |
| 3% Trichloroacetic Acid (TCA) | ~0.7 | High | Standard, fast detritylation but higher risk of depurination. |
| 3% Dichloroacetic Acid (DCA) | ~1.5 | Low | Milder, slower detritylation with significantly reduced depurination. |
| 3% Difluoroacetic Acid | N/A | Comparable to DCA | A potential alternative to DCA. |
Experimental Protocols
Protocol 1: Preparation of Low-Water Content Phosphoramidite Solution
Objective: To prepare a 0.1 M solution of a 2'-fluoro phosphoramidite in anhydrous acetonitrile with minimal water content.
Materials:
-
2'-fluoro phosphoramidite
-
Anhydrous acetonitrile (<10 ppm water)
-
Activated 3Å molecular sieves
-
Anhydrous-rated syringe and needle
-
Septum-sealed vial
Procedure:
-
Place the required amount of phosphoramidite into a pre-dried, septum-sealed vial under an inert atmosphere (e.g., argon or nitrogen).
-
Using an anhydrous-rated syringe, transfer the calculated volume of anhydrous acetonitrile to the vial to achieve a 0.1 M concentration.
-
Gently swirl the vial to dissolve the phosphoramidite. Some viscous phosphoramidites may require 5-10 minutes to fully dissolve.
-
Add a single layer of activated 3Å molecular sieves to the bottom of the vial.
-
Seal the vial and allow it to stand for at least 12-24 hours before use to ensure any residual moisture is removed.
-
Store the solution on the synthesizer under an inert atmosphere.
Protocol 2: Karl Fischer Titration for Water Content in Acetonitrile
Objective: To quantify the water content in acetonitrile to ensure it meets the <30 ppm requirement for oligonucleotide synthesis.
Principle: Karl Fischer titration is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.
Method: Coulometric Karl Fischer titration is recommended for determining low water content (10 ppm to 10,000 ppm).
Procedure (General Outline):
-
Set up the coulometric Karl Fischer titrator according to the manufacturer's instructions. The apparatus should be protected from atmospheric moisture.
-
The titration vessel is filled with a suitable anolyte, and the cathode chamber with a catholyte.
-
The titrator will perform a pre-titration to consume any residual water in the vessel.
-
Once the vessel is anhydrous, a known volume of the acetonitrile sample is injected into the titration vessel.
-
The instrument will then generate iodine electrochemically, which reacts with the water in the sample.
-
The endpoint is detected electrochemically when all the water has been consumed.
-
The instrument's software will calculate the water content in the sample, typically reported in ppm.
Diagrams
Caption: Standard phosphoramidite oligonucleotide synthesis cycle.
Caption: Troubleshooting workflow for low coupling efficiency.
References
Technical Support Center: Refinement of Cleavage & Deprotection for Sensitive Modifications
Welcome to the Technical Support Center for the cleavage and deprotection of sensitive modifications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of handling delicate molecular structures during synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the cleavage and deprotection of peptides and oligonucleotides with sensitive modifications.
Issue: Incomplete removal of protecting groups.
Q1: How can I confirm that the deprotection of my modified peptide is incomplete?
A1: Incomplete deprotection can be identified through several analytical techniques:
-
Mass Spectrometry (MS): The presence of unexpected masses corresponding to the peptide with one or more protecting groups still attached is a clear indicator.[1]
-
High-Performance Liquid Chromatography (HPLC): The appearance of multiple peaks in the chromatogram, often with different retention times than the desired product, can suggest incomplete deprotection.[1]
-
Kaiser Test (for Fmoc deprotection): A negative result (yellow or colorless beads) after a deprotection step in solid-phase peptide synthesis (SPPS) indicates that the Fmoc group has not been removed from the primary amine.[1]
Q2: My analysis confirms incomplete deprotection. What are the common causes and how can I resolve this?
A2: Common causes for incomplete deprotection include steric hindrance near the modification site, peptide aggregation, or insufficient reaction time or reagent strength.
-
Extend Reaction Time: Increasing the duration of the cleavage/deprotection reaction can often drive it to completion.[2]
-
Increase Reagent Concentration: For acid-labile groups, using a higher concentration of trifluoroacetic acid (TFA) may be effective.[3]
-
Use Stronger Reagents: In some cases, a stronger cleavage cocktail may be necessary. For example, for particularly stubborn Fmoc groups, adding 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can enhance removal.
-
Address Aggregation: Peptide aggregation can hinder reagent access. Consider using chaotropic salts, switching to a solvent like N-methyl-2-pyrrolidone (NMP), or performing the synthesis at an elevated temperature.
Issue: Presence of significant side products after cleavage.
Q3: I am observing significant side products in my crude sample after cleavage. What are the most common side reactions with sensitive residues and how can they be minimized?
A3: Several side reactions can occur during cleavage, particularly with sensitive amino acids like Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr). The primary cause is the generation of reactive carbocations from the cleavage of protecting groups.
-
Alkylation: Cations can re-attach to nucleophilic side chains. This is a common problem for Trp, Met, and Cys.
-
Oxidation: The thiol group of Cys and the thioether of Met are susceptible to oxidation.
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a cyclic aspartimide intermediate, which can lead to a mixture of α- and β-aspartyl peptides.
To minimize these side reactions, the use of scavengers in the cleavage cocktail is crucial. Scavengers are nucleophilic compounds that trap the reactive carbocations before they can react with the peptide.
Frequently Asked Questions (FAQs)
General Questions
Q4: What is an orthogonal protection strategy and why is it important for sensitive modifications?
A4: An orthogonal protection strategy utilizes protecting groups that can be removed under different, specific conditions without affecting other protecting groups in the same molecule. This is critical when working with sensitive modifications as it allows for the selective deprotection of different parts of the molecule in a controlled manner, preventing unwanted side reactions on the sensitive moiety. For example, using an acid-labile Boc group and a base-labile Fmoc group allows for the selective removal of one without affecting the other.
Q5: What are "cleavage cocktails" and how do I choose the right one?
A5: Cleavage cocktails are mixtures of a strong acid (most commonly TFA), scavengers, and sometimes co-solvents, used to cleave the synthesized molecule from the solid support and remove side-chain protecting groups simultaneously. The choice of cocktail depends on the specific amino acids and modifications present in your sequence. For peptides with sensitive residues like Cys, Met, Trp, or Tyr, cocktails containing a combination of scavengers are recommended to prevent side reactions.
Phosphorylated Modifications
Q6: Are there specific challenges associated with the cleavage and deprotection of phosphopeptides?
A6: Yes, phosphopeptides can be particularly sensitive to harsh acidic or basic conditions, which can lead to β-elimination of the phosphate group, especially from phosphoserine and phosphothreonine residues. Enzymatic deprotection methods, where applicable, can offer a milder alternative. Additionally, the presence of a phosphate group can sometimes hinder the efficiency of proteolytic cleavage if it is located near the cleavage site.
Glycosylated Modifications
Q7: What are the key considerations for the deprotection of glycopeptides?
A7: The glycosidic bond and the protecting groups on the sugar moiety are often sensitive to the cleavage conditions. The hydroxyl groups of the glycan are typically protected with acetyl or benzoyl esters, which require a separate basic deprotection step after the acidic cleavage of the peptide from the resin. Care must be taken to avoid β-elimination, particularly with O-linked glycans on serine and threonine. Using milder bases for Fmoc deprotection, such as morpholine, can be beneficial.
Data Presentation: Cleavage Cocktails for Sensitive Residues
The following tables summarize common cleavage cocktails used for peptides containing sensitive amino acid residues.
Table 1: Common Cleavage Cocktails
| Reagent Name | Composition (v/v) | Target Residues/Application | Reference |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose for Cys, Met, Trp, Tyr | |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | Good for Trp, avoids odor of thiols | |
| Reagent H | TFA / Phenol / Thioanisole / EDT / DMS / Water / NH4I | Minimizes methionine oxidation | |
| TFA/TIS/H₂O | TFA / TIPS / Water (95:2.5:2.5) | General purpose, good for Trp(Boc) | |
| TFA/EDT/TIS/H₂O | TFA / EDT / TIPS / Water (92.5:2.5:2.5:2.5) | Peptides containing Cys(Bzl) |
TFA: Trifluoroacetic acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethyl sulfide
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a Peptide with Sensitive Residues using Reagent K
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K by combining trifluoroacetic acid (82.5%), phenol (5%), water (5%), thioanisole (5%), and 1,2-ethanedithiol (2.5%). Prepare the cocktail fresh before use.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1.5 to 4 hours. The optimal time should be determined empirically for each peptide.
-
Peptide Isolation: Filter the resin from the cleavage mixture. Wash the resin with a small volume of fresh TFA. Combine the filtrates.
-
Peptide Precipitation: Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Collection and Washing: Collect the peptide precipitate by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Drying: Dry the peptide under vacuum.
Protocol 2: Two-Step Deprotection for N-linked Glycopeptides with Acetyl-Protected Glycans
-
Peptide Cleavage: Suspend the glycopeptide-resin in a cleavage cocktail suitable for the peptide sequence (e.g., TFA/TIS/H₂O) for 15-30 minutes at room temperature.
-
Isolation of Protected Glycopeptide: Filter the resin and precipitate the protected glycopeptide with cold diethyl ether as described in Protocol 1. The crude glycopeptide can be purified by HPLC at this stage if necessary.
-
Glycan Deprotection: Dissolve the purified, acetyl-protected glycopeptide in methanol.
-
Base Treatment: Add a freshly prepared solution of sodium methoxide in methanol dropwise until the pH reaches 9.5.
-
Reaction: Stir the mixture overnight at room temperature.
-
Neutralization: Neutralize the reaction with a few drops of acetic acid.
-
Final Isolation: Remove the solvent in vacuo, dissolve the residue in water, and lyophilize to obtain the final deprotected glycopeptide.
Visualizations
Caption: Standard workflow for peptide cleavage and deprotection.
Caption: Logic of orthogonal deprotection in Fmoc-based SPPS.
References
Technical Support Center: Assessing Nuclease Resistance of 2'-Fluoro Modified Sequences
Welcome to the technical support center for assessing the nuclease resistance of your 2'-fluoro (2'-F) modified oligonucleotides. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and comprehensive protocols to help you obtain reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What level of nuclease resistance can I expect from my 2'-fluoro modified sequence?
A: Incorporating 2'-fluoro modifications into your oligonucleotide sequence is a well-established strategy to increase its stability against nuclease degradation compared to unmodified RNA.[1][2][3] The 2'-fluoro group replaces the highly reactive 2'-hydroxyl group of RNA, which is a primary target for many ribonucleases.[4][5]
However, the degree of protection can vary. Studies have shown that while 2'-F modification enhances stability, it may only be roughly as stable as a standard DNA oligonucleotide in serum. For significantly higher resistance, researchers often use fully modified oligonucleotides, such as those with 100% 2'-O-Methyl (2'-OMe) modifications, which demonstrate substantially longer half-lives in serum. Combining 2'-F modifications with other stabilizing chemistries, like phosphorothioate (PS) linkages, can further improve nuclease resistance.
Q2: What is the most common method to assess the nuclease resistance of a modified oligonucleotide?
A: The most common method is an in vitro serum stability assay. This involves incubating the oligonucleotide in a solution containing serum (e.g., fetal bovine serum, human serum) and taking samples at various time points. The degradation of the oligonucleotide is then analyzed, typically by gel electrophoresis, high-performance liquid chromatography (HPLC), or mass spectrometry.
-
Gel Electrophoresis: A straightforward method to visualize the disappearance of the full-length oligonucleotide and the appearance of degradation products over time.
-
HPLC (IP-RP-HPLC): Provides quantitative data on the percentage of the remaining full-length oligonucleotide at each time point, offering higher resolution than gels.
-
Mass Spectrometry (LC-MS): Offers the most detailed analysis, confirming the mass of the intact oligonucleotide and identifying the specific degradation products.
Q3: How do I quantify the stability of my oligonucleotide from the assay data?
A: The most common metric for quantifying stability is the oligonucleotide's half-life (t½), which is the time it takes for 50% of the initial amount of the full-length oligo to be degraded.
To calculate the half-life:
-
Quantify the amount of intact oligonucleotide at each time point using densitometry (for gels) or peak area integration (for HPLC).
-
Plot the percentage of intact oligonucleotide remaining versus time.
-
Fit the data to a single exponential decay function. The half-life can then be calculated from the decay constant.
For a simplified approach, you can estimate the time point at which the band intensity or peak area is reduced to 50% of its value at time zero.
Experimental Protocols & Methodologies
Protocol: Serum Stability Assay using Denaturing PAGE
This protocol provides a reliable method to assess the stability of 2'-fluoro modified oligonucleotides in serum by visualizing degradation over time.
Materials:
-
2'-F modified oligonucleotide and an unmodified control (DNA or RNA)
-
Fetal Bovine Serum (FBS) or other desired serum
-
Phosphate-Buffered Saline (PBS)
-
Nuclease-free water
-
RNA Loading Dye (e.g., containing formamide and EDTA)
-
10-20% Polyacrylamide TBE-Urea Gel
-
TBE Buffer
-
Gel stain (e.g., GelRed®, SYBR® Gold)
-
Incubator or water bath set to 37°C
-
Heating block set to 65-95°C
Procedure:
-
Prepare Oligonucleotide Stocks: Resuspend your test (2'-F modified) and control oligonucleotides in nuclease-free water or buffer to a stock concentration of 20-100 µM.
-
Reaction Setup:
-
Prepare a master mix of 50% serum in PBS. For example, mix 500 µL of FBS with 500 µL of PBS.
-
In separate tubes for each time point, add a defined amount of your oligonucleotide (e.g., 50 pmol) to the serum mixture. Recommended time points are 0, 15 min, 30 min, 1h, 4h, 12h, and 24h.
-
-
Incubation: Incubate all tubes at 37°C.
-
Sample Collection: At each designated time point, take the corresponding tube and immediately stop the reaction by adding an equal volume of RNA loading dye. For example, mix 5 µL of the oligo/serum sample with 5 µL of loading dye. The EDTA in the loading dye will chelate divalent cations required by nucleases, thus inhibiting their activity. Place the tube on ice or store at -20°C until all time points are collected.
-
Sample Denaturation: Before loading onto the gel, heat all collected samples at 65-95°C for 5-10 minutes to denature the oligonucleotides and any associated proteins. Immediately place on ice to prevent re-annealing.
-
Gel Electrophoresis:
-
Assemble a pre-cast or freshly prepared 15% polyacrylamide gel containing 7-8 M urea in a gel electrophoresis apparatus with TBE buffer.
-
Load the denatured samples into the wells.
-
Run the gel at a constant voltage (e.g., 100-150V) until the loading dye has migrated sufficiently down the gel.
-
-
Visualization & Analysis:
-
Carefully remove the gel and stain it using a nucleic acid stain according to the manufacturer's protocol.
-
Image the gel using a gel documentation system. The degradation will be visible as a decrease in the intensity of the full-length oligonucleotide band over time.
-
Experimental Workflow Diagram
Caption: Workflow for a serum stability assay using PAGE.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unmodified control oligo degrades instantly (at T=0). | 1. High concentration of nucleases in the serum batch. 2. Contamination of reagents/equipment with nucleases. | 1. Heat-inactivate the serum (56°C for 30 min), though this may reduce some nuclease activity. Test different serum lots. 2. Use a lower percentage of serum (e.g., 10%). 3. Ensure all tips, tubes, and buffers are certified nuclease-free. |
| 2'-F modified oligo shows no degradation, even at 24h. | 1. The 2'-F modification provides excellent stability against the specific nucleases in the chosen serum. 2. Inactive serum (e.g., due to improper storage or repeated freeze-thaw cycles). | 1. This may be the expected result. Consider extending the time course (e.g., 48h, 72h). 2. Include a known nuclease-sensitive oligo (unmodified RNA) as a positive control for degradation to ensure the serum is active. |
| Smearing or fuzzy bands on the gel. | 1. Incomplete denaturation of samples. 2. Protein from serum binding to the oligonucleotide. 3. Gel running conditions are not optimal. | 1. Ensure samples are heated sufficiently before loading and immediately chilled on ice. 2. Consider a proteinase K digestion step after incubation and before adding loading dye to remove serum proteins. 3. Run the gel at a lower voltage for a longer time to improve resolution. |
| Inconsistent results between experiments. | 1. Variation between different lots of serum. 2. Mycoplasma contamination in cell-culture derived assays. 3. Inconsistent pipetting or timing. | 1. Use the same lot of serum for all comparative experiments. If a new lot is used, re-validate controls. 2. If using conditioned cell culture media, regularly test for mycoplasma, as it introduces potent nucleases that can degrade even modified RNA. 3. Use a timer for incubations and be precise with sample collection. |
Quantitative Data Summary
The stability of oligonucleotides is highly dependent on the specific modification, sequence, and nuclease environment. The table below summarizes reported half-life data for various oligonucleotide chemistries to provide a comparative baseline.
| Oligonucleotide Chemistry | Serum Type | Half-Life (t½) | Reference |
| Unmodified RNA | Serum | Seconds to Minutes | |
| Unmodified DNA | Human Serum | ~5 - 16 hours | |
| 2'-Fluoro (2'-F) RNA | Human Serum | ~12 hours | |
| 2'-Fluoro (2'-F) RNA | Mouse Serum | ~2.2 hours | |
| 2'-O-Methyl (2'-OMe) RNA | Human Serum | Very high stability, little degradation observed | |
| Phosphorothioate (PS) DNA | Animal Plasma | ~35 - 50 hours (elimination half-life) |
Note: These values are approximate and can vary significantly based on the exact experimental conditions, sequence, and serum source.
References
Reducing depurination during final acidic detritylation step
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize depurination during the final acidic detritylation step of oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a problem during the final detritylation step?
A1: Depurination is a chemical reaction that results in the cleavage of the N-glycosidic bond, which connects a purine base (adenine or guanine) to the deoxyribose sugar in the oligonucleotide backbone.[1] This reaction is catalyzed by acidic conditions, which are necessary to remove the 5'-dimethoxytrityl (DMT) protecting group during the final detritylation step.[2][3] The resulting apurinic (abasic) site is unstable and can lead to chain cleavage during the final basic deprotection, generating truncated oligonucleotide fragments.[1][4] These fragments are impurities that can be difficult to separate from the full-length product, ultimately reducing the overall yield and purity of the desired oligonucleotide.
Q2: Which factors influence the rate of depurination?
A2: Several factors can influence the rate of depurination:
-
Acid Strength and Concentration: Stronger acids, such as trichloroacetic acid (TCA) (pKa ≈ 0.7), lead to faster depurination compared to milder acids like dichloroacetic acid (DCA) (pKa ≈ 1.5). Higher concentrations of acid also increase the rate of depurination.
-
Exposure Time: Prolonged exposure of the oligonucleotide to acidic conditions increases the extent of depurination.
-
Temperature: Higher temperatures can accelerate the rate of depurination.
-
Nucleobase Identity: Purines, particularly adenosine, are more susceptible to depurination than pyrimidines. The use of electron-withdrawing protecting groups on the purine bases can destabilize the glycosidic bond, making them more prone to cleavage.
-
Solvent Composition: The presence of residual acetonitrile can slow down the detritylation reaction, potentially leading to incomplete DMT removal if the acid exposure time is not adjusted, which can indirectly lead to issues in subsequent steps.
Q3: How can I detect and quantify depurination in my oligonucleotide sample?
A3: Depurination can be detected and quantified using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) and anion-exchange (AEX-HPLC) are commonly used to separate the full-length oligonucleotide from truncated fragments resulting from depurination. By analyzing the chromatogram, the percentage of depurinated species can be estimated.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), can identify the masses of the parent oligonucleotide and any depurinated fragments. The loss of a purine base results in a characteristic mass shift (loss of 135 Da for deoxyadenosine and 151 Da for deoxyguanosine).
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE can be used to visualize the full-length oligonucleotide and any shorter, truncated byproducts of depurination.
Troubleshooting Guide
Issue: I am observing a high level of truncated products in my final oligonucleotide sample, suggesting significant depurination.
| Potential Cause | Recommended Solution |
| Use of a strong acid for detritylation. | Switch from Trichloroacetic Acid (TCA) to a milder acid like Dichloroacetic Acid (DCA). |
| Prolonged exposure to acidic conditions. | Optimize the detritylation time to ensure complete DMT removal while minimizing acid contact. Consider a workflow with alternating acid and wash steps. |
| High concentration of the detritylation acid. | Reduce the concentration of the acid. For example, using 1% DCA instead of 3% DCA has been shown to minimize depurination. |
| Inefficient quenching of the detritylation reaction. | Ensure rapid and thorough neutralization of the acid after the desired detritylation time. |
| Elevated temperature during detritylation. | Perform the final detritylation step at a reduced temperature (e.g., 5-15°C). |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to depurination during acidic detritylation.
Table 1: pKa Values of Commonly Used Detritylation Acids
| Acid | pKa | Reference |
| Trichloroacetic Acid (TCA) | ~0.7 | |
| Dichloroacetic Acid (DCA) | ~1.5 | |
| Formic Acid | 3.77 | |
| Acetic Acid | 4.76 |
Table 2: Depurination Half-Times of a CPG-Bound dA Monomer
| Detritylation Reagent | Depurination Half-Time (t½) | Reference |
| 3% TCA in Dichloromethane | 19 minutes | |
| 15% DCA in Dichloromethane | ~26 minutes | |
| 3% DCA in Dichloromethane | 77 minutes |
Experimental Protocols
Protocol 1: Final Detritylation using Dichloroacetic Acid (DCA) in Dichloromethane (DCM)
This protocol describes a standard method for the final detritylation of a DMT-on oligonucleotide using DCA.
-
Reagent Preparation: Prepare a 3% (v/v) solution of Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM).
-
Detritylation:
-
Pass the 3% DCA/DCM solution through the synthesis column containing the DMT-on oligonucleotide.
-
The flow rate and time should be optimized based on the synthesizer and the scale of the synthesis. A typical time is 2-5 minutes.
-
The appearance of an orange color indicates the release of the DMT cation.
-
-
Washing: Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
Cleavage and Deprotection: Proceed with the standard cleavage from the solid support and base deprotection protocol (e.g., using concentrated ammonium hydroxide).
-
Analysis: Analyze the crude oligonucleotide by RP-HPLC or LC-MS to assess the level of depurination.
Protocol 2: Mild Detritylation using a Warmed Acidic Buffer
This protocol offers a milder alternative to the standard DCA/DCM method, which can be particularly useful for sensitive oligonucleotides.
-
Reagent Preparation: Prepare a 50 mM triethylammonium acetate (TEAA) buffer and adjust the pH to 4.5 or 5.0 with acetic acid.
-
Detritylation:
-
Dissolve the HPLC-purified DMT-on oligonucleotide in the mildly acidic TEAA buffer.
-
Incubate the solution at 40°C.
-
Monitor the reaction progress by RP-HPLC until the detritylation is complete (typically 1 hour).
-
-
Quenching: Neutralize the reaction by adding a small amount of a suitable base, such as triethylamine, to bring the pH to ~7.5.
-
Purification: Remove the cleaved DMT-alcohol by ethanol precipitation or extraction with ethyl acetate.
-
Analysis: Analyze the final product by RP-HPLC or LC-MS.
Visualizations
Caption: Mechanism of acid-catalyzed depurination.
Caption: Standard final acidic detritylation workflow.
Caption: Optimized workflow to minimize depurination.
References
Technical Support Center: Optimization of Enzymatic Digestion for Modified Base Analysis
Welcome to the Technical Support Center for enzymatic digestion of modified nucleic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments for accurate modified base analysis.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are essential for the complete digestion of modified RNA or DNA into single nucleosides?
A2: A combination of enzymes is typically required for the complete hydrolysis of nucleic acids into individual nucleosides. The process generally involves:
-
Endonucleases: Such as Nuclease P1 or Benzonase, to initially break down the RNA or DNA into smaller fragments or mononucleotides.[1]
-
Phosphodiesterases: For instance, Snake Venom Phosphodiesterase, to cleave the remaining phosphodiester bonds, releasing 5'-mononucleotides.[1]
-
Alkaline Phosphatase: To remove the 5'-phosphate group from the mononucleotides, yielding the final nucleoside products for analysis.[1][2]
Q2: What is the difference between a one-step and a two-step digestion protocol?
A2:
-
Two-step protocol: This traditional method first employs an endonuclease like Nuclease P1 under acidic conditions (pH ~5.0-5.5) to generate 5'-mononucleotides. Following this, the pH is raised to a more alkaline level (~pH 7.5-8.6), and alkaline phosphatase is introduced to dephosphorylate the nucleotides into nucleosides.[3]
-
One-step protocol: This approach combines all necessary enzymes (e.g., Benzonase, phosphodiesterase, and alkaline phosphatase) in a single reaction mixture, typically at a neutral or slightly alkaline pH. This method is generally faster and more convenient.
Q3: Can modified nucleosides in my sample inhibit enzymatic digestion?
A3: Yes, certain chemical modifications can hinder the activity of specific nucleases. For example, Nuclease P1 activity can be inhibited by modifications like 2'-O-methylated pyrimidines. Similarly, Benzonase may not efficiently cleave phosphodiester bonds adjacent to a 2'-O-methylated ribose. It is crucial to select an enzyme cocktail that is effective for the specific types of modifications present in your sample.
Q4: How can I avoid the formation of artifacts during enzymatic digestion?
A4: Artifacts can arise from non-enzymatic degradation or side reactions, especially with labile modifications. For instance, at a higher pH (around 8), some modified nucleosides like cyclic N(6)‐threonylcarbamoyladenosine (ct6A) can undergo epimerization. To minimize artifacts, it is important to carefully control the pH and incubation conditions of your digestion reaction. Using optimized and validated protocols is key.
Troubleshooting Guide
Problem 1: Incomplete Digestion of Nucleic Acids
-
Symptoms:
-
Low yield of the expected nucleosides.
-
Presence of di- or oligonucleotides detected in the final mass spectrometry analysis.
-
Inconsistent quantification results between experimental replicates.
-
-
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Enzymes | Verify the expiration date and ensure proper storage of enzymes at -20°C. Avoid multiple freeze-thaw cycles. Test enzyme activity with a control substrate. |
| Presence of Inhibitors | Contaminants from purification kits (e.g., salts, ethanol, EDTA, SDS) can inhibit enzyme activity. Ensure complete removal of these substances. Consider an additional cleanup step if necessary. |
| Incorrect Reaction Conditions | Verify the pH and composition of your reaction buffer to ensure it is optimal for all enzymes being used. Maintain the recommended incubation temperature. |
| Insufficient Incubation Time | Digestion times can vary. For complex or highly structured nucleic acids, longer incubation may be needed. Perform a time-course experiment to determine the optimal digestion duration for your specific sample type. |
| Enzyme Incompatibility with Modifications | Certain modifications can block nuclease activity. If this is suspected, try a different combination of enzymes or use a commercial kit specifically designed for modified nucleic acid digestion. |
| Substrate DNA/RNA Structure | Supercoiled plasmid DNA or highly structured RNA may be more resistant to digestion. For DNA, initial denaturation at 95-100°C for 10 minutes can improve digestion efficiency. |
Problem 2: Unexpected Peaks in Mass Spectrometry Data
-
Symptoms:
-
Detection of unexpected modified nucleosides.
-
Presence of masses that do not correspond to known nucleosides.
-
-
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Contamination | Ensure all reagents, water, and labware are free from nucleases and other contaminants. Run a blank control (digestion reaction without the nucleic acid sample) to identify any background peaks. |
| Star Activity of Enzymes | Under suboptimal conditions (e.g., high glycerol concentration, incorrect salt concentration, prolonged incubation), enzymes may exhibit non-specific cleavage. Adhere strictly to the recommended reaction conditions. |
| Artifact Formation | As mentioned in the FAQs, certain labile modifications can degrade or change under specific pH and temperature conditions. Optimize your digestion protocol to maintain the integrity of sensitive modifications. |
Experimental Protocols
Protocol 1: Two-Step Enzymatic Digestion of DNA for Modified Base Analysis
This protocol is adapted for the digestion of DNA to single deoxynucleosides.
Materials:
-
Purified DNA sample
-
Nuclease P1
-
Alkaline Phosphatase
-
40 mM Sodium Acetate buffer (pH 5.0-5.4) with 0.4 mM ZnCl₂
-
1 M Tris-HCl (pH 7.5-8.0)
-
Nuclease-free water
Procedure:
-
Denaturation: Denature 15 µg of DNA in 100 µL of nuclease-free water by heating at 95-100°C for 10 minutes. Immediately cool on ice for 5 minutes.
-
Nuclease P1 Digestion: Add 50 µL of 40 mM sodium acetate (pH 5.0-5.4) containing 0.4 mM ZnCl₂. Add 50 µL of Nuclease P1 solution (5 U/mL). Mix gently and incubate at 37°C for 30 minutes.
-
pH Adjustment: Adjust the pH of the reaction to 7.5-8.0 by adding 20 µL of 1 M Tris-HCl (pH 7.5).
-
Alkaline Phosphatase Digestion: Add 15 µL of alkaline phosphatase (10 U/mL). Mix gently and incubate at 37°C for 30 minutes.
-
Enzyme Inactivation: Inactivate the enzymes by heating the reaction at 95°C for 10 minutes.
-
Sample Preparation: The resulting nucleoside mixture is now ready for LC-MS analysis. If not analyzing immediately, store samples at -20°C or below.
Protocol 2: One-Step Enzymatic Digestion of RNA for Modified Base Analysis
This protocol is a general guideline for the one-step digestion of RNA.
Materials:
-
Purified RNA sample (1-5 µg)
-
Nuclease P1 (e.g., 50 U/µL)
-
Snake Venom Phosphodiesterase I (e.g., 0.5 U/µL)
-
Bacterial Alkaline Phosphatase (e.g., 50 U/µL)
-
10X Reaction Buffer (e.g., 200 mM Tris-HCl, pH 7.5, 100 mM MgCl₂)
-
RNase-free water
Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube, combine the following:
-
1-5 µg of purified RNA
-
2 µL of 10X Reaction Buffer
-
1 µL of Nuclease P1
-
1 µL of Snake Venom Phosphodiesterase I
-
1 µL of Bacterial Alkaline Phosphatase
-
Add RNase-free water to a final volume of 20 µL.
-
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.
-
Enzyme Removal (Optional): To prevent interference with downstream analysis, enzymes can be removed using a 10 kDa molecular weight cutoff filter.
-
Sample Preparation: The filtrate containing the nucleosides is ready for LC-MS analysis. Store at -20°C or -80°C if not for immediate use.
Quantitative Data Summary
Table 1: Typical Enzyme Concentrations and Incubation Times
| Enzyme | Typical Concentration | Incubation Time | Optimal Temperature |
| Nuclease P1 | 0.05 - 5 U/µg DNA/RNA | 30 min - 6 hours | 37°C |
| Alkaline Phosphatase | 0.1 - 10 U/µL | 30 min - 2 hours | 37°C |
| Phosphodiesterase I | ~2.5x10⁻⁴ units/µg DNA | 4 hours | 37°C |
| Benzonase | Varies by manufacturer | 1 - 3 hours | 37°C |
Note: These are general ranges. Optimal conditions should be determined empirically for each specific application and substrate.
Visual Workflows
References
Impact of moisture on DMT-2'-F-Bz-dC stability and performance
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and performance of DMT-2'-F-Bz-dC, with a specific focus on the impact of moisture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemically modified nucleoside phosphoramidite. The components are:
-
DMT (Dimethoxytrityl): A protecting group for the 5'-hydroxyl group, removed at each coupling cycle.
-
2'-F (2'-Fluoro): A modification on the ribose sugar that can increase the binding affinity and nuclease resistance of oligonucleotides.
-
Bz (Benzoyl): A protecting group for the exocyclic amine of deoxycytidine (dC).
-
dC (deoxycytidine): The nucleobase.
Its primary application is in the solid-phase synthesis of modified oligonucleotides, particularly for therapeutic applications such as antisense oligonucleotides (ASOs) and siRNAs.
Q2: How does moisture affect the stability of this compound?
Moisture can significantly compromise the stability of this compound in several ways:
-
Phosphoramidite Oxidation: The phosphoramidite moiety is susceptible to oxidation to the corresponding phosphonate, which is unreactive in the coupling reaction.
-
Hydrolysis of the Phosphoramidite: Water can hydrolyze the phosphoramidite to a phosphonate.
-
Detritylation: Acidic conditions, which can be promoted by absorbed moisture, can lead to the premature removal of the DMT protecting group.
These degradation pathways result in a lower yield and purity of the final oligonucleotide product.
Q3: What are the signs of this compound degradation?
Degradation of this compound can be identified by:
-
Physical Appearance: The product may appear clumpy or discolored instead of a fine, white powder.
-
Reduced Coupling Efficiency: A significant drop in coupling efficiency during oligonucleotide synthesis is a primary indicator.
-
³¹P NMR Analysis: The appearance of a peak corresponding to the phosphonate (around δ 7-10 ppm) in the ³¹P NMR spectrum indicates degradation.
Q4: How should I properly store and handle this compound?
To ensure the stability of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a desiccator or a freezer at -20°C under an inert atmosphere (argon or nitrogen).
-
Handling:
-
Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh out the required amount quickly and in a controlled environment with low humidity (e.g., a glove box).
-
Reseal the vial tightly and purge with an inert gas before returning to storage.
-
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Coupling Efficiency | Moisture contamination leading to phosphoramidite hydrolysis or oxidation. | 1. Verify the anhydrous conditions of the acetonitrile solvent. 2. Check the performance of the activator (e.g., tetrazole). 3. Test the this compound for degradation using ³¹P NMR. 4. If degradation is confirmed, use a fresh vial of the phosphoramidite. |
| Impure Oligonucleotide Product | Use of degraded this compound. | 1. Analyze the crude oligonucleotide product by HPLC or mass spectrometry to identify failure sequences. 2. If n-1 sequences are prominent, it suggests a coupling failure. 3. Review handling and storage procedures for the phosphoramidite. |
| Phosphoramidite Appears Clumpy | Absorption of moisture. | 1. Do not use the phosphoramidite if it appears clumpy. 2. Discard the vial and use a fresh one. 3. Review storage conditions to ensure a dry environment. |
Quantitative Data on Stability
The following tables provide illustrative data on the stability of this compound under different conditions. This data is for demonstrative purposes to highlight the impact of moisture.
Table 1: Impact of Humidity on this compound Purity over Time at 25°C
| Time (hours) | Purity at <5% Relative Humidity (%) | Purity at 50% Relative Humidity (%) |
| 0 | 99.5 | 99.5 |
| 24 | 99.2 | 95.1 |
| 48 | 99.0 | 88.3 |
| 72 | 98.8 | 79.4 |
| 96 | 98.5 | 68.2 |
Table 2: Effect of Storage Conditions on this compound Purity after 1 Month
| Storage Condition | Temperature (°C) | Atmosphere | Purity (%) |
| Desiccator | 25 | Air | 97.2 |
| Freezer | -20 | Air | 98.9 |
| Freezer | -20 | Argon | 99.4 |
Experimental Protocols
Protocol 1: ³¹P NMR Analysis for Assessing this compound Purity
-
Sample Preparation:
-
In a dry NMR tube, dissolve approximately 10-15 mg of this compound in 0.5 mL of anhydrous deuterated acetonitrile (CD₃CN).
-
Cap the NMR tube under an inert atmosphere (e.g., argon).
-
-
NMR Acquisition:
-
Acquire a ³¹P NMR spectrum using a standard phosphoramidite analysis program.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
The pure this compound phosphoramidite should show a characteristic peak in the region of δ 145-150 ppm.
-
The presence of a significant peak in the δ 7-10 ppm region indicates the presence of the hydrolyzed phosphonate impurity.
-
Calculate the purity by integrating the respective peaks.
-
Protocol 2: Small-Scale Oligonucleotide Synthesis to Test Coupling Efficiency
-
Synthesizer Setup:
-
Ensure the DNA/RNA synthesizer is properly maintained and all reagents are fresh and anhydrous.
-
Install the vial containing the this compound solution on the synthesizer.
-
-
Synthesis:
-
Synthesize a short, standard sequence (e.g., a 5-mer) to test the coupling efficiency.
-
Monitor the trityl cation release at each coupling step. A consistent color intensity indicates efficient coupling.
-
-
Analysis:
-
After synthesis, cleave and deprotect the oligonucleotide.
-
Analyze the crude product by reverse-phase HPLC.
-
Calculate the coupling efficiency based on the ratio of the full-length product to the n-1 failure sequences.
-
Visualizations
Caption: Proposed degradation pathways of this compound in the presence of moisture.
Caption: Troubleshooting workflow for low coupling efficiency with this compound.
Validation & Comparative
A Head-to-Head Comparison of 2'-Fluoro and 2'-O-Methyl Modifications for Enhanced siRNA Efficacy
In the rapidly evolving landscape of RNA interference (RNAi) therapeutics, the chemical modification of small interfering RNAs (siRNAs) is paramount to overcoming their inherent instability and improving their therapeutic profile. Among the most widely adopted modifications are the 2'-fluoro (2'-F) and 2'-O-methyl (2'-OMe) substitutions on the ribose sugar. This guide provides a comprehensive comparison of these two critical modifications, offering researchers, scientists, and drug development professionals a data-driven overview to inform the design of more potent and specific siRNA molecules.
The RNA Interference (RNAi) Pathway
The journey of an siRNA molecule from introduction into the cell to target messenger RNA (mRNA) degradation is a multi-step process orchestrated by the RNA-Induced Silencing Complex (RISC). Chemical modifications at the 2' position of the ribose play a crucial role in protecting the siRNA from degradation and can influence its interaction with the core components of this pathway.
Figure 1. Simplified RNAi pathway for a synthetic siRNA.
Comparative Analysis of 2'-F and 2'-OMe Modifications
The choice between 2'-F and 2'-OMe modifications can significantly impact the performance of an siRNA therapeutic. While both enhance nuclease resistance, they confer distinct properties regarding thermal stability, silencing potency, and mitigation of off-target effects.
Silencing Potency and Efficacy
Both 2'-F and 2'-OMe modifications are generally well-tolerated within the RISC complex and can lead to potent gene silencing. However, the position and density of these modifications are critical.
-
2'-F modifications are highly electronegative and tend to lock the ribose sugar in an A-form helical conformation, which is favorable for RNA duplex stability. This can lead to high binding affinity for the target mRNA. In some studies, siRNAs with 2'-F modifications have shown superior or similar activity to unmodified controls. For instance, an siRNA with 2'-F modifications at all pyrimidine positions was found to be approximately twice as potent as the unmodified control both in vitro and in vivo.[1][2]
-
2'-OMe modifications also promote an A-form helix but can sometimes be less well-tolerated at specific positions within the siRNA strands compared to 2'-F. However, strategic placement of 2'-OMe modifications can significantly reduce off-target effects without compromising on-target potency.[3] Interestingly, combining 2'-OMe with other modifications like phosphorodithioate (PS2) has been shown to enhance RISC loading and anti-tumor activity.[4][5] The impact of a 3' terminal 2'-OMe on the guide strand can be sequence-dependent, sometimes negatively affecting activity, particularly for 20-nucleotide long guide strands.
| Parameter | 2'-Fluoro (2'-F) | 2'-O-Methyl (2'-OMe) | Unmodified siRNA |
| Relative Potency (IC50) | Similar or up to 2-fold higher than unmodified. | Generally high, but can be position-dependent. | Baseline |
| RISC Loading | Well-tolerated. | Can be enhanced, especially when combined with PS2 modifications. | Efficient |
| In Vivo Activity | Demonstrated to be ~2x more potent than unmodified in mouse models. | Effective, with activity influenced by modification pattern. | Low due to instability |
Nuclease Resistance and Stability
A primary reason for chemical modification is to protect siRNAs from degradation by nucleases present in serum and intracellularly.
-
2'-F modified siRNAs exhibit significantly enhanced stability. In one study, a 2'-F modified siRNA had a half-life of over 24 hours in serum, whereas the unmodified version was completely degraded within 4 hours. This increased stability is, in part, due to the high thermal stability of 2'-F modified duplexes.
-
2'-OMe modified siRNAs also confer substantial nuclease resistance. The bulky methyl group sterically hinders the approach of nucleases. Fully 2'-OMe modified siRNAs can be less active, but selective modification of nuclease-sensitive sites is a well-tolerated and effective strategy.
| Parameter | 2'-Fluoro (2'-F) | 2'-O-Methyl (2'-OMe) | Unmodified siRNA |
| Serum Stability (t1/2) | > 24 hours. | Significantly increased over unmodified. | < 4 hours. |
| Thermal Stability (Tm) | Increases Tm by ~15-20°C. | Increases Tm. | Baseline |
Off-Target Effects
Off-target effects, where the siRNA guide strand binds to and silences unintended mRNAs, are a major concern in RNAi therapeutics. These effects are often mediated by the "seed region" (positions 2-8) of the guide strand.
-
2'-F modifications can increase the binding affinity of the siRNA, which may increase the risk of off-target effects if not carefully designed. However, their impact is generally considered manageable.
-
2'-OMe modifications , particularly at position 2 of the guide strand, have been shown to be highly effective at reducing seed-mediated off-target transcript silencing without significantly impacting on-target activity. This is a key advantage of the 2'-OMe modification. The steric hindrance provided by the methyl group is thought to disrupt the binding of the seed region to partially complementary off-target mRNAs.
Experimental Methodologies
To evaluate the efficacy and safety of modified siRNAs, a series of standard in vitro experiments are typically performed.
General Experimental Workflow
The process begins with the synthesis of chemically modified siRNAs, followed by their introduction into cultured cells and subsequent analysis of gene expression.
Figure 2. Standard workflow for evaluating siRNA performance.
Key Experimental Protocols
1. Cell Culture and Transfection:
-
Cell Line: HeLa or HEK293 cells are commonly used. Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection Reagent: A lipid-based transfection reagent (e.g., Lipofectamine 2000) is used.
-
Procedure:
-
Dilute the siRNA duplexes (at various concentrations, e.g., 0.1 to 100 nM) in serum-free medium.
-
Dilute the transfection reagent in a separate tube of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24 to 48 hours before analysis.
-
2. Gene Expression Analysis by qPCR:
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: Real-time quantitative PCR is performed using gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of the target gene is calculated using the ΔΔCt method.
3. Serum Stability Assay:
-
Procedure:
-
Incubate the siRNA duplexes in DMEM supplemented with 10% FBS at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the degradation reaction by adding a disruption buffer.
-
Analyze the integrity of the siRNA by running the samples on a 15% native polyacrylamide gel.
-
Visualize the bands by staining (e.g., Stains-All). The disappearance of the band corresponding to the intact siRNA over time indicates degradation.
-
Conclusion and Recommendations
The choice between 2'-F and 2'-OMe modifications is not always straightforward and depends on the specific application and therapeutic goals.
Figure 3. Decision guide for selecting 2' modifications.
-
For maximizing thermal stability and potentially achieving the highest potency , a pattern of 2'-F modifications, such as on all pyrimidine residues, is a strong choice.
-
When minimizing off-target effects is the primary concern , incorporating a 2'-OMe modification at position 2 of the guide strand is a highly effective and validated strategy.
-
For a balanced profile of stability, potency, and specificity , researchers should consider creating patterns that alternate between 2'-F and 2'-OMe nucleotides, as this can result in highly potent and stable siRNAs.
Ultimately, the optimal modification strategy requires empirical testing for each specific siRNA sequence and target. This guide provides a foundational understanding to streamline the design and development of the next generation of safe and effective RNAi therapeutics.
References
- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-OMe-phosphorodithioate-modified siRNAs show increased loading into the RISC complex and enhanced anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 2'F-ANA and LNA in Antisense Oligonucleotides
For researchers, scientists, and drug development professionals navigating the landscape of antisense therapeutics, the choice of chemical modification is paramount. This guide provides an objective comparison of two prominent next-generation nucleic acid analogs: 2'-Deoxy-2'-fluoro-arabinonucleic acid (2'F-ANA) and Locked Nucleic Acid (LNA). We delve into their performance metrics, supported by experimental data, to empower informed decisions in the design of potent and specific antisense oligonucleotides (ASOs).
At the heart of antisense technology lies the strategic silencing of gene expression. This is often achieved through the design of short, synthetic nucleic acid strands that bind to a target mRNA, leading to its degradation via the cellular enzyme RNase H. To enhance the efficacy, stability, and safety of these ASOs, various chemical modifications have been developed. Among these, 2'F-ANA and LNA have emerged as powerful tools, each with a unique set of properties.
Chemical Structures at a Glance
The distinct therapeutic profiles of 2'F-ANA and LNA originate from their unique sugar modifications.
2'-Fluoro Modified DNA/RNA Duplexes: A Comparative Guide to Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
In the realm of nucleic acid therapeutics and diagnostics, the stability of DNA and RNA duplexes is a critical parameter influencing their efficacy and specificity. Chemical modifications are often employed to enhance these properties, with 2'-fluoro (2'-F) modifications being a prominent strategy. This guide provides an objective comparison of the thermal stability of 2'-fluoro modified DNA/RNA duplexes against their unmodified counterparts and other common modifications, supported by experimental data and detailed protocols.
Enhanced Thermal Stability with 2'-Fluoro Modifications
The introduction of a fluorine atom at the 2' position of the ribose sugar generally leads to a significant increase in the thermal stability (Tm) of DNA and RNA duplexes.[1][2][3] This stabilization is attributed to the high electronegativity of fluorine, which favors a C3'-endo sugar pucker. This conformation pre-organizes the oligonucleotide into an A-form helical geometry, which is characteristic of RNA duplexes and is more stable than the B-form typically adopted by DNA.[1][4]
The stabilizing effect of 2'-F modifications is additive, with each incorporation contributing to an overall increase in the melting temperature. For RNA duplexes, the increase in Tm is approximately 1.8°C per 2'-F modified nucleotide. In the context of DNA-DNA duplexes, the enhancement is around 1.3°C per modification.
Comparative Thermal Stability Data
To illustrate the impact of 2'-fluoro modifications, the following tables summarize experimentally determined melting temperatures for various duplexes.
Table 1: Thermal Stability of Modified DNA/DNA Duplexes
| Modification Description | Sequence (5'-3') | Complement (3'-5') | Tm (°C) | ΔTm per modification (°C) |
| Unmodified DNA | d(CGCGAATTCGCG) | d(GCGAGCTTAAGC) | 72.0 | - |
| 2'-Fluoro (single) | d(CGCGAA fTTCGCG) | d(GCGAGCTTAAGC) | 73.2 | +1.2 |
| 2'-Fluoro (multiple) | d(CfGfCfGfAfAfTfTfCfGfCfGf) | d(GCGAGCTTAAGC) | 80.4 | +0.7 (average) |
| 2'-O-Methyl (multiple) | d(COMeGOMeCOMeGOMeAOMeAOMeTOMeTOMeCOMeGOMeCOMeGOMe) | d(GCGAGCTTAAGC) | 78.5 | +0.5 (average) |
Note: The values presented are illustrative and can vary based on sequence context and experimental conditions. The subscript 'f' denotes a 2'-fluoro modification, and 'OMe' denotes a 2'-O-methyl modification.
Table 2: Thermal Stability of Modified RNA/RNA Duplexes
| Modification Description | Sequence (5'-3') | Complement (3'-5') | Tm (°C) | ΔTm per modification (°C) |
| Unmodified RNA | r(GCAUUGC) | r(CGUAACG) | 49.5 | - |
| 2'-Fluoro (pyrimidines) | r(GCAfUfUfGC) | r(CGUAACG) | 58.2 | +2.9 (average) |
| 2'-O-Methyl (all) | r(GOMeCOMeAOMeUOMeUOMeGOMeCOMe) | r(CGUAACG) | 65.8 | +2.3 (average) |
| LNA (selected) | r(G+CAUU+GC) | r(CGUAACG) | 69.1 | +9.8 (average) |
Note: The subscript 'f' denotes a 2'-fluoro modification, 'OMe' a 2'-O-methyl modification, and '+' before a nucleotide indicates a Locked Nucleic Acid (LNA) modification.
Thermodynamic Insights
The enhanced thermal stability of 2'-fluoro modified duplexes is primarily driven by a more favorable enthalpy of formation (ΔH°) rather than entropy (ΔS°). This suggests that the increased stability arises from stronger stacking interactions and hydrogen bonding within the duplex, rather than a reduction in the conformational flexibility of the single strands.
Table 3: Thermodynamic Parameters for Duplex Formation
| Duplex Type | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| Unmodified RNA/RNA | -10.2 | -75.4 | -210.2 |
| 2'-Fluoro RNA/RNA | -12.5 | -85.1 | -234.0 |
| Unmodified DNA/RNA | -9.8 | -72.3 | -201.7 |
| 2'-Fluoro DNA/RNA | -11.9 | -81.9 | -226.1 |
Note: These values are representative and can vary with sequence and experimental conditions.
Experimental Protocol: Thermal Denaturation (Tm) Analysis via UV-Vis Spectrophotometry
The following is a detailed protocol for determining the melting temperature of nucleic acid duplexes.
1. Sample Preparation:
-
Oligonucleotide Synthesis and Purification: Synthesize and purify the desired unmodified and 2'-fluoro modified oligonucleotides using standard phosphoramidite chemistry. High-performance liquid chromatography (HPLC) is recommended for purification to ensure high sample purity.
-
Quantification: Accurately determine the concentration of each oligonucleotide solution by measuring the absorbance at 260 nm (A₂₆₀) using a UV-Vis spectrophotometer.
-
Duplex Annealing: Prepare the duplex samples by mixing equimolar amounts of the complementary strands in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). To ensure proper duplex formation, heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature over several hours.
2. UV-Vis Spectrophotometry:
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Cuvettes: Use quartz cuvettes with a defined path length (e.g., 1 cm).
-
Blanking: Blank the spectrophotometer with the annealing buffer at the starting temperature of the experiment.
3. Thermal Melt Experiment:
-
Temperature Program: Set the temperature program to ramp from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate, typically 0.5°C or 1°C per minute.
-
Data Acquisition: Monitor the absorbance of the sample at 260 nm as a function of temperature. Data points should be collected at regular temperature intervals (e.g., every 0.5°C or 1°C).
4. Data Analysis:
-
Melting Curve Generation: Plot the absorbance at 260 nm versus temperature to generate a melting curve. The curve will typically be sigmoidal, with the absorbance increasing as the duplex denatures into single strands.
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This corresponds to the inflection point of the sigmoidal melting curve. The Tm can be determined by calculating the first derivative of the melting curve and finding the temperature at which the derivative is maximal.
-
Thermodynamic Analysis (Optional): Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the melting curves by performing a van't Hoff analysis, which involves plotting 1/Tm versus the natural logarithm of the total oligonucleotide concentration.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in Tm analysis.
References
Unveiling the Potency of 2'-Fluoro Modified AONs: A Comparative Guide to RNase H Activity
In the landscape of antisense technology, the quest for enhanced efficacy, stability, and safety is paramount. Among the chemical modifications developed to improve the therapeutic potential of antisense oligonucleotides (AONs), 2'-fluoro (2'-F) modifications, particularly 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA), have emerged as a promising strategy. This guide provides a comprehensive comparison of the RNase H activity of 2'-F modified AONs versus traditional DNA AONs, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.
Superior Performance of 2'-Fluoro Modified AONs
Experimental evidence consistently demonstrates that 2'-F-ANA modified AONs, particularly when used in chimeric structures with DNA (gapmers), exhibit superior performance in gene silencing applications compared to their conventional DNA counterparts. This enhanced activity is attributed to a combination of increased binding affinity to the target mRNA, improved nuclease resistance, and robust recruitment of RNase H.[1][2]
The structural similarity of 2'-F-ANA/RNA duplexes to natural DNA/RNA hybrids is a key factor in their ability to activate RNase H.[2] The 2'-fluoro substitution in the arabinose sugar projects into the major groove of the AON/RNA helix, which does not significantly hinder the binding and catalytic activity of RNase H.[1][2]
Quantitative Performance Comparison
The following table summarizes the key performance differences observed in a study targeting the c-MYB proto-oncogene's mRNA in human leukemia cells with phosphorothioated (PS) 2'-F-ANA-DNA chimeras versus PS-DNA AONs.
| Performance Metric | 2'-F-ANA AONs (PS-2'F-ANA-DNA) | DNA AONs (PS-DNA) | Reference |
| mRNA Knockdown Efficiency | >90% | >90% | |
| Required Dose for >90% Knockdown | 20% of the dose required for PS-DNA | 100% | |
| Duration of Silencing Effect | Effect still present after 4 days | Effect diminished before 4 days | |
| Nuclease Resistance (vs. 3'-exonuclease) | >20-fold more stable | Standard stability | |
| Binding Affinity to Target RNA | Significantly enhanced | Standard affinity |
Mechanism of Action and Experimental Workflow
To understand the underlying processes and experimental designs, the following diagrams illustrate the mechanism of RNase H-mediated cleavage and a typical workflow for comparing AON efficacy.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of 2'-F modified AONs and DNA AONs.
In Vitro RNase H Cleavage Assay
This assay directly measures the ability of an AON to guide RNase H to cleave a complementary RNA strand.
a. Materials:
-
Target RNA oligonucleotide (e.g., 5'-end labeled with a fluorophore or radioisotope like 32P).
-
DNA AON and 2'-F-ANA AON.
-
Recombinant Human RNase H1.
-
RNase H Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 2 mM MgCl2, 0.1 mM EDTA, 20 mM 2-mercaptoethanol).
-
Nuclease-free water.
-
Gel loading buffer (containing formamide and a tracking dye).
-
Polyacrylamide gel (denaturing, e.g., 15-20%).
-
TBE buffer.
b. Protocol:
-
Hybridization: Anneal the labeled target RNA with a molar excess (e.g., 5-fold) of either the DNA AON or the 2'-F-ANA AON in nuclease-free water. Heat the mixture to 95°C for 2 minutes and then allow it to cool slowly to room temperature to form the RNA/AON duplex.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the RNase H reaction buffer, the pre-annealed RNA/AON duplex (to a final concentration of e.g., 10-50 nM), and nuclease-free water to the desired final volume.
-
Initiation of Cleavage: Pre-warm the reaction mixture to 37°C for 5 minutes. Initiate the reaction by adding a pre-determined amount of RNase H (e.g., 0.1-1 unit). Mix gently.
-
Incubation: Incubate the reaction at 37°C. Samples can be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to analyze the kinetics of the cleavage.
-
Reaction Termination: Stop the reaction by adding an equal volume of gel loading buffer containing a chelating agent like EDTA (to inactivate the Mg2+-dependent RNase H).
-
Analysis: Denature the samples by heating at 95°C for 3-5 minutes, then place on ice. Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: Visualize the labeled RNA fragments using a phosphorimager (for radiolabeled RNA) or a fluorescence scanner. The appearance of smaller RNA fragments indicates successful RNase H-mediated cleavage.
AON Transfection and qRT-PCR Analysis of mRNA Knockdown
This experiment quantifies the reduction of target mRNA levels in cells following AON treatment.
a. Materials:
-
Human cell line (e.g., K562 leukemia cells).
-
Cell culture medium and supplements.
-
DNA AON and 2'-F-ANA AON.
-
Transfection reagent (e.g., Lipofectamine, or electroporation system like Nucleofector).
-
RNA isolation kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green-based).
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH).
b. Protocol:
-
Cell Seeding: One day prior to transfection, seed the cells in 6-well plates to ensure they are in the logarithmic growth phase and reach approximately 70-80% confluency on the day of transfection.
-
Transfection: Prepare the AON-transfection reagent complexes according to the manufacturer's protocol. For each well, transfect the cells with the DNA AON, the 2'-F-ANA AON, or a scrambled control AON at various concentrations. Include a mock-transfected control (transfection reagent only).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72, or 96 hours) at 37°C in a CO2 incubator.
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA isolation kit, following the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix. Run the reactions in triplicate.
-
Data Analysis: Calculate the relative expression of the target mRNA normalized to the housekeeping gene using the ΔΔCt method. Compare the mRNA levels in AON-treated cells to the mock-transfected control to determine the percentage of mRNA knockdown.
Western Blot Analysis of Protein Knockdown
This experiment assesses the reduction in the target protein level, confirming the functional consequence of mRNA knockdown.
a. Materials:
-
AON-treated cell lysates (from the same experiment as the qRT-PCR analysis).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Protein transfer system (e.g., wet or semi-dry blotting apparatus) and transfer buffer.
-
Membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control protein (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
b. Protocol:
-
Protein Lysis: Lyse the harvested cells in ice-cold lysis buffer. Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control protein, or use a fluorescent system for simultaneous detection.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the relative protein expression and calculate the percentage of protein knockdown compared to the control samples.
References
- 1. 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biophysical Properties of 2'F-ANA:RNA Hybrid Helices
For researchers, scientists, and professionals in drug development, understanding the conformational and thermodynamic characteristics of novel nucleic acid analogues is paramount. This guide provides a detailed comparison of 2'-deoxy-2'-fluoro-arabinonucleic acid (2'F-ANA):RNA hybrid helices with canonical A-form RNA:RNA and B-form DNA:DNA duplexes, supported by experimental data from Circular Dichroism (CD) spectroscopy and thermal denaturation studies.
The unique structural and stability profile of 2'F-ANA:RNA hybrids positions them as promising candidates for antisense therapeutics. Their ability to form stable duplexes with RNA and elicit RNase H activity is a key attribute for drug development. This guide delves into the biophysical data that underpins these properties.
Conformational Analysis by Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy, a technique sensitive to the chiral arrangement of molecules, provides valuable insights into the helical structure of nucleic acids. The CD spectra of 2'F-ANA:RNA hybrids reveal a conformation that is "A-like" yet distinct from a pure A-form RNA:RNA duplex, exhibiting features that are intermediate between the canonical A- and B-forms of nucleic acid helices.[1][2]
Canonical A-form RNA:RNA duplexes are characterized by a CD spectrum with a strong positive band around 260-270 nm and a negative band near 210-220 nm.[3] In contrast, the classic B-form DNA:DNA duplex displays a positive peak around 275-280 nm and a negative peak at approximately 245 nm.[3][4]
The CD spectrum of a 2'F-ANA:RNA hybrid shows a positive band around 270 nm, similar to A-form RNA, but with other spectral features that suggest a unique helical geometry. This intermediate conformation is believed to be a critical factor in the ability of these hybrids to be recognized and cleaved by RNase H, an enzyme that typically acts on DNA:RNA hybrids. The sugar moiety of the 2'F-ANA strand tends to adopt an O4'-endo (East) pucker, which contributes to this distinct conformation.
Thermodynamic Stability: A Quantitative Comparison
The thermal stability of nucleic acid duplexes is a critical parameter for their in vivo efficacy. The melting temperature (Tm), the temperature at which half of the duplex dissociates, provides a direct measure of this stability. Comparative thermal denaturation studies demonstrate the superior stability of 2'F-ANA:RNA hybrids over their natural counterparts. This enhanced stability is attributed to the conformational pre-organization of the 2'F-ANA strand and favorable enthalpic contributions upon hybridization.
| Duplex Type | Sequence (Modified Strand) | Sequence (Complementary Strand) | Melting Temperature (Tm) in °C |
| 2'F-ANA:RNA | 5'-g a g c c a u g g a-3' (2'F-ANA) | 5'-u c c a u g g c u c-3' (RNA) | 51.2 |
| RNA:RNA | 5'-g a g c c a u g g a-3' (RNA) | 5'-u c c a u g g c u c-3' (RNA) | 45.1 |
| DNA:DNA | 5'-g a g c c a t g g a-3' (DNA) | 5'-t c c a t g g c t c-3' (DNA) | 40.5 |
Table 1: Comparison of melting temperatures (Tm) for 2'F-ANA:RNA, RNA:RNA, and DNA:DNA duplexes. Data obtained from UV melting experiments in a buffer containing 140 mM KCl, 5 mM Na2HPO4, and 1 mM MgCl2 at pH 7.2.
Experimental Protocols
Reproducible and accurate biophysical characterization relies on meticulous experimental procedures. Below are detailed protocols for the CD analysis and thermal denaturation studies of nucleic acid helices.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Synthesize and purify the desired oligonucleotides (e.g., via HPLC).
-
Accurately determine the concentration of each oligonucleotide solution using UV absorbance at 260 nm and the calculated molar extinction coefficient.
-
Prepare the duplex samples by mixing equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Anneal the duplexes by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
-
Instrument Setup:
-
Use a calibrated CD spectropolarimeter.
-
Set the wavelength range, typically from 320 nm to 200 nm.
-
Use a quartz cuvette with a suitable path length (e.g., 1 cm).
-
Maintain a constant temperature, for example, 25°C, using a Peltier temperature controller.
-
-
Data Acquisition:
-
Record the CD spectrum of the buffer solution as a baseline.
-
Record the CD spectrum of the nucleic acid duplex sample.
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) in deg·cm²·dmol⁻¹.
-
Thermal Denaturation (Melting) Studies
-
Sample Preparation:
-
Prepare the annealed duplex samples as described for CD spectroscopy.
-
-
Instrument Setup:
-
Use a CD spectropolarimeter equipped with a Peltier temperature controller.
-
Set the instrument to monitor the CD signal at a fixed wavelength where the change upon melting is significant (e.g., the peak of the positive CD band, around 260-280 nm).
-
-
Data Acquisition:
-
Equilibrate the sample at a low starting temperature (e.g., 15°C).
-
Increase the temperature at a controlled rate (e.g., 1°C/minute) to a high final temperature (e.g., 95°C).
-
Continuously record the CD signal as a function of temperature.
-
-
Data Analysis:
-
Plot the molar ellipticity versus temperature to generate a melting curve.
-
Determine the melting temperature (Tm) by calculating the first derivative of the melting curve; the peak of the derivative corresponds to the Tm.
-
For a more detailed thermodynamic analysis, acquire melting curves at various oligonucleotide concentrations and create a van't Hoff plot (1/Tm vs. ln(Ct), where Ct is the total oligonucleotide concentration) to determine the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation.
-
Experimental Workflow
The following diagram illustrates the key steps in the CD analysis of nucleic acid helices, from initial sample preparation to the final data interpretation.
Conclusion
The biophysical characterization of 2'F-ANA:RNA hybrid helices through Circular Dichroism and thermal denaturation studies provides compelling evidence for their unique structural features and enhanced stability. The "A-like" yet intermediate conformation, coupled with a significantly higher melting temperature compared to standard RNA:RNA and DNA:DNA duplexes, underscores their potential in the development of next-generation antisense oligonucleotides. The detailed protocols and workflow presented here offer a robust framework for researchers to conduct their own comparative analyses in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. DNA adopts normal B-form upon incorporation of highly fluorescent DNA base analogue tC: NMR structure and UV-Vis spectroscopy characterization - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of 2'-Fluoro Modified Probes in Diagnostic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2'-Fluoro (2'-F) modified oligonucleotide probes with other common probe technologies used in diagnostic assays, such as TaqMan®, Locked Nucleic Acid (LNA®), and standard DNA probes. The information is compiled from scientific literature and technical documents to aid in the selection of the most appropriate probe chemistry for various research and development applications.
Executive Summary
2'-Fluoro modified probes are synthetic oligonucleotides where the hydroxyl group at the 2' position of the ribose sugar is replaced by a fluorine atom.[1] This modification confers several advantageous properties, making them a compelling alternative to traditional DNA and RNA probes in a variety of diagnostic assays, including quantitative PCR (qPCR), digital PCR (dPCR), and fluorescence in situ hybridization (FISH). The primary benefits of 2'-F modification include increased binding affinity to target sequences, enhanced nuclease resistance, and improved thermal stability.[2][3] These characteristics can translate to higher sensitivity, specificity, and overall robustness in diagnostic tests.
Comparative Performance Analysis
While direct head-to-head studies with comprehensive quantitative data tables are limited in the published literature, this section summarizes the performance characteristics of 2'-F modified probes in comparison to other leading technologies based on their intrinsic properties and available experimental evidence.
Key Performance Metrics
The following table provides a qualitative and quantitative comparison of key performance indicators for different probe types.
| Performance Metric | 2'-F Modified Probes | TaqMan® Probes (Standard DNA) | LNA® Probes |
| Binding Affinity (Tm) | High Increases Tm by ~1-2°C per modification compared to RNA-RNA duplexes.[1][2] | Moderate Standard DNA/RNA binding affinity. | Very High Significant increase in Tm, allowing for shorter probes. |
| Nuclease Resistance | High Resistant to degradation by many common nucleases. | Low Susceptible to nuclease degradation. | Very High Highly resistant to nuclease activity. |
| Specificity (Mismatch Discrimination) | High The rigid conformation enhances discrimination against single nucleotide mismatches. | Moderate Dependent on probe length and assay conditions. | Very High Excellent for allele-specific assays and SNP detection due to large ΔTm for mismatches. |
| Sensitivity (Limit of Detection - LOD) | Potentially High Increased binding affinity and nuclease resistance can lead to lower LODs. | Variable Established performance, but can be limited by background fluorescence and probe degradation. | High Shorter, high-affinity probes can lead to improved signal-to-noise and lower LODs. |
| Signal-to-Noise Ratio | Potentially High Higher binding stability can lead to stronger signals. | Variable Can be affected by incomplete quenching and background fluorescence. | High Shorter probes with efficient quenching can provide excellent signal-to-noise ratios. |
| Applications | qPCR, ddPCR, FISH, Allele-specific PCR, Aptamers | qPCR, ddPCR, Gene Expression, Pathogen Detection | SNP Genotyping, Allele-specific PCR, miRNA detection, FISH |
Quantitative Data Summary
The following tables summarize available quantitative data from various studies. It is important to note that these values are context-dependent and can vary based on the specific sequence, assay design, and experimental conditions.
Table 1: Melting Temperature (Tm) Comparison
| Probe Type | Target | ΔTm per Modification (°C) | Reference |
| 2'-F RNA | RNA | +1.8 | |
| LNA | DNA | +3 to +8 | |
| 2'-O-Methyl RNA | RNA | +1.3 |
Table 2: Mismatch Discrimination (ΔTm)
Note: Data for a direct comparison of 2'-F modified probes in mismatch discrimination assays was not available in a tabular format in the searched literature. The data below for LNA probes illustrates the degree of mismatch discrimination achievable with high-affinity modifications.
| Probe Type | Mismatch | ΔTm (°C) | Reference |
| LNA (Triplet modification) | A•A | 12.3 | |
| Unmodified DNA | A•A | 8.4 | |
| LNA (Triplet modification) | G•T | 5.5 | |
| Unmodified DNA | G•T | 6.3 |
Experimental Protocols
This section provides detailed methodologies for key diagnostic assays utilizing 2'-F modified probes.
Quantitative PCR (qPCR) Protocol for Gene Expression Analysis
This protocol outlines a typical workflow for a 5' nuclease qPCR assay using a 2'-F modified hydrolysis probe.
1. Assay Design:
- Primers: Design primers with a melting temperature (Tm) of approximately 60-62°C.
- 2'-F Modified Probe:
- Design a probe to be complementary to the target sequence between the forward and reverse primers.
- Incorporate 2'-F modifications at select positions to increase Tm and nuclease resistance.
- The probe Tm should be 5-10°C higher than the primer Tm.
- Label the 5' end with a fluorophore (e.g., FAM) and the 3' end with a quencher (e.g., BHQ-1®).
2. Reaction Setup:
- Prepare a master mix containing:
- 2x qPCR Master Mix (containing dNTPs, MgCl₂, and a hot-start Taq polymerase)
- Forward Primer (final concentration: 400 nM)
- Reverse Primer (final concentration: 400 nM)
- 2'-F Modified Probe (final concentration: 200 nM)
- Nuclease-free water
- Add 5 µL of cDNA or DNA template to each well of a 96-well PCR plate.
- Add 15 µL of the master mix to each well.
- Seal the plate, centrifuge briefly, and place in a real-time PCR instrument.
3. Thermal Cycling Conditions:
- Initial Denaturation: 95°C for 3 minutes
- Cycling (40 cycles):
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data)
4. Data Analysis:
- Determine the quantification cycle (Cq) for each sample.
- Perform relative or absolute quantification based on the experimental design.
Droplet Digital PCR (ddPCR) Protocol for Rare Mutation Detection
This protocol is adapted for the detection of rare alleles using a duplex assay with 2'-F modified probes.
1. Assay Design:
- Design primers flanking the mutation site.
- Design two 2'-F modified probes:
- Wild-type probe: Labeled with a fluorophore such as HEX™.
- Mutant probe: Labeled with a different fluorophore such as FAM™.
- Incorporate 2'-F modifications to enhance specificity for the respective alleles.
2. Droplet Generation:
- Prepare a 20 µL ddPCR reaction mix containing:
- 10 µL of 2x ddPCR Supermix for Probes
- 1 µL of each primer (final concentration 900 nM)
- 1 µL of each 2'-F modified probe (final concentration 250 nM)
- Template DNA (1-100 ng)
- Nuclease-free water to a final volume of 20 µL
- Load the reaction mix into a droplet generator cartridge.
- Add droplet generation oil and generate droplets according to the manufacturer's instructions.
3. Thermal Cycling:
- Transfer the droplets to a 96-well PCR plate.
- Seal the plate and perform thermal cycling:
- Enzyme Activation: 95°C for 10 minutes
- Cycling (40 cycles):
- Denaturation: 94°C for 30 seconds
- Annealing/Extension: 55°C for 60 seconds
- Enzyme Deactivation: 98°C for 10 minutes
4. Droplet Reading and Analysis:
- Read the droplets on a droplet reader to count the number of positive droplets for each fluorophore.
- Analyze the data using the manufacturer's software to determine the absolute concentration of wild-type and mutant alleles.
Fluorescence in Situ Hybridization (FISH) Protocol for RNA Detection
This protocol describes a general workflow for detecting specific RNA targets in fixed cells using 2'-F modified probes.
1. Probe Design and Labeling:
- Design a set of short (e.g., 20-30 nucleotides) 2'-F modified oligonucleotide probes targeting the RNA of interest.
- Label the probes with a fluorescent dye (e.g., Cy3 or Cy5) at the 5' or 3' end.
2. Sample Preparation:
- Fix cells or tissue sections with 4% paraformaldehyde.
- Permeabilize the samples with a detergent (e.g., 0.1% Triton X-100 in PBS).
3. Hybridization:
- Prepare a hybridization buffer (e.g., 40% formamide, 2x SSC, 10% dextran sulfate).
- Dilute the labeled 2'-F modified probes in the hybridization buffer to a final concentration of 50-100 nM.
- Apply the probe solution to the samples and incubate at 37°C for 4 hours to overnight in a humidified chamber.
4. Washing:
- Wash the samples to remove unbound probes:
- 2x SSC with 40% formamide at 37°C for 30 minutes.
- 2x SSC at room temperature for 15 minutes.
- 1x SSC at room temperature for 15 minutes.
5. Imaging:
- Mount the samples with an antifade mounting medium containing a nuclear counterstain (e.g., DAPI).
- Visualize the fluorescent signal using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms and workflows described in this guide.
Figure 1: Mechanism of a 5' nuclease (TaqMan®-like) hydrolysis probe assay.
Figure 2: General workflow for Droplet Digital PCR (ddPCR).
Figure 3: Basic workflow for Fluorescence in Situ Hybridization (FISH).
Conclusion
2'-Fluoro modified probes represent a valuable tool in the development of sensitive and specific diagnostic assays. Their enhanced binding affinity, nuclease resistance, and thermal stability offer the potential for improved performance over standard DNA probes. While comprehensive, direct comparative studies with other advanced probe technologies like LNA are not extensively available in the public literature, the fundamental properties of 2'-F modification suggest they are a strong candidate for applications requiring high specificity and robustness, such as SNP genotyping, rare allele detection, and in situ hybridization. Researchers are encouraged to perform pilot studies to empirically determine the optimal probe chemistry for their specific diagnostic application.
References
A Head-to-Head Comparison: Benzoyl (Bz) vs. Acetyl (Ac) Protecting Groups for Deoxycytidine (dC) in Oligonucleotide Synthesis
In the realm of automated oligonucleotide synthesis, the choice of protecting groups for the exocyclic amines of nucleobases is a critical parameter that influences the efficiency of synthesis, the deprotection strategy, and the final purity of the desired oligonucleotide. For deoxycytidine (dC), two of the most commonly employed N4-protecting groups are Benzoyl (Bz) and Acetyl (Ac). This guide provides a comprehensive, data-supported comparison of Bz-dC and Ac-dC phosphoramidites to aid researchers, scientists, and drug development professionals in making an informed decision for their specific synthesis needs.
Key Properties and Performance Characteristics
The selection between Benzoyl and Acetyl protection for dC hinges on a trade-off between the stability of the protecting group during synthesis and the ease and speed of its removal post-synthesis. While both are effective, their distinct chemical properties lead to different performance outcomes, particularly concerning deprotection kinetics and the potential for side reactions.
| Feature | Benzoyl (Bz) Protected dC | Acetyl (Ac) Protected dC |
| Chemical Stability | More stable than Acetyl.[1][2] Resistant to premature deprotection under standard synthesis conditions. | Less stable than Benzoyl.[1][2] Sufficiently stable for routine synthesis cycles. |
| Deprotection Conditions | Requires harsher or more prolonged basic treatment for complete removal (e.g., concentrated ammonium hydroxide at 55°C for 8-16 hours).[3] | Can be removed under milder and significantly faster conditions (e.g., AMA at 65°C for 10 minutes). |
| Side Reactions | Prone to transamidation with amine-based deprotection reagents (e.g., methylamine in AMA), leading to the formation of N4-methyl-dC impurity (approximately 5%). | The rapid hydrolysis of the acetyl group effectively prevents the transamidation side reaction. |
| Coupling Efficiency | High coupling efficiencies, typically >98-99%, are achievable under optimized conditions. | High coupling efficiencies, typically >98-99%, are achievable under optimized conditions. |
| Overall Yield | The overall yield can be impacted by the potential for side reactions during deprotection and the harsher deprotection conditions which may not be suitable for sensitive modifications. | Generally leads to high purity and yield, especially when rapid, amine-based deprotection is employed, due to the avoidance of side reactions. |
| Compatibility | Not recommended for use with rapid deprotection protocols involving methylamine (AMA). Should be avoided in photochemical cleavage reactions due to the aromatic ring's absorption of UV light. | The protecting group of choice for "UltraFAST" deprotection protocols using AMA. Compatible with a wider range of mild deprotection conditions. |
Experimental Data and Observations
The primary differentiating factor, supported by experimental evidence, is the behavior of Bz-dC and Ac-dC during deprotection with amine-containing reagents. The use of a 1:1 mixture of Ammonium Hydroxide and 40% aqueous MethylAmine (AMA) has become a standard for rapid deprotection in high-throughput oligonucleotide synthesis.
| Parameter | Bz-dC | Ac-dC | Reference |
| Transamidation with AMA | ~5% formation of N4-methyl-dC | No detectable formation of N4-methyl-dC | |
| Deprotection Time with AMA (65°C) | Not recommended | 10 minutes | |
| Standard Deprotection (NH4OH, 55°C) | 8-16 hours | Shorter times are effective, though less common. |
Experimental Protocols
Standard Oligonucleotide Synthesis Cycle (Phosphoramidite Method)
The solid-phase synthesis of oligonucleotides follows a four-step cycle for each nucleotide addition. This cycle is independent of whether Bz-dC or Ac-dC is used.
-
Deblocking (Detritylation): The 5'-hydroxyl group of the support-bound nucleoside is deprotected by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane) to make it available for the next coupling reaction.
-
Coupling: The next phosphoramidite building block (e.g., Bz-dC or Ac-dC phosphoramidite), activated by a catalyst like tetrazole, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent their participation in subsequent coupling steps, which would lead to deletion mutations.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Deprotection Protocols
Standard Deprotection (for Bz-dC containing oligonucleotides):
-
The solid support with the synthesized oligonucleotide is treated with concentrated ammonium hydroxide (28-33% NH3 in water).
-
The mixture is heated at 55°C for 8 to 16 hours.
-
This single step cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone and the nucleobases.
UltraFAST Deprotection (for Ac-dC containing oligonucleotides):
-
The solid support is treated with a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Cleavage from the support occurs within 5 minutes at room temperature.
-
The solution is then heated to 65°C for 10 minutes to complete the deprotection of the nucleobases.
Visualizing the Chemistry
The Oligonucleotide Synthesis Cycle
Caption: Standard four-step cycle of phosphoramidite-based oligonucleotide synthesis.
The Transamidation Side Reaction of Bz-dC
Caption: Competitive reactions during deprotection of Bz-dC with methylamine.
Conclusion and Recommendations
The choice between Benzoyl and Acetyl protecting groups for deoxycytidine is primarily dictated by the desired deprotection strategy.
Choose Benzoyl (Bz) protected dC when:
-
Standard, slower deprotection with ammonium hydroxide is acceptable or preferred.
-
The oligonucleotide contains modifications that are sensitive to amines like methylamine but stable to prolonged treatment with ammonium hydroxide.
-
A more robust protecting group is required to withstand specific chemical treatments during synthesis.
Choose Acetyl (Ac) protected dC when:
-
Rapid deprotection is a priority, particularly in high-throughput synthesis environments.
-
Amine-based reagents such as AMA will be used for deprotection, as it avoids the formation of the N4-methyl-dC impurity.
-
Milder deprotection conditions are necessary to preserve sensitive dyes or other modifications on the oligonucleotide.
For the majority of standard oligonucleotide synthesis applications where speed and purity are paramount, Acetyl (Ac) protected dC is the superior choice due to its compatibility with rapid and clean deprotection protocols. The avoidance of the transamidation side reaction ensures a higher fidelity of the final product, a critical consideration for all research, diagnostic, and therapeutic applications.
References
A Comparative Analysis of Polymerase Efficiency in Incorporating 2'-Fluoro Nucleotides
For researchers, scientists, and professionals in drug development, the enzymatic incorporation of modified nucleotides is a cornerstone of therapeutic and diagnostic innovation. Among these, 2'-fluoro (2'-F) nucleotides are of particular interest due to their ability to confer enhanced nuclease resistance and thermal stability to oligonucleotides. This guide provides a comparative overview of various DNA and RNA polymerases' performance in incorporating 2'-fluoro nucleotides, supported by experimental data and detailed protocols.
The substitution of the 2'-hydroxyl group with a fluorine atom in a nucleotide bestows unique chemical properties that are highly advantageous for the development of aptamers, siRNAs, and other nucleic acid-based therapeutics. However, this modification can also present a challenge for polymerases, affecting their efficiency, fidelity, and processivity. The selection of an appropriate polymerase is therefore critical for the successful synthesis of 2'-fluoro-modified nucleic acids.
Polymerase Performance with 2'-Fluoro Nucleotides: A Comparative Table
The efficiency of 2'-fluoro nucleotide incorporation varies significantly among different polymerases. The table below summarizes the performance of several commercially available and mutant polymerases based on available experimental data.
| Polymerase Family | Polymerase | Exonuclease Activity | Relative Efficiency of 2'-F NTP Incorporation | Fidelity with 2'-F NTPs | Key Findings & Citations |
| DNA Polymerases | Pfu (exo-) | No | Reasonable | Not specified | Capable of incorporating 2'-fluoronucleotides.[1][2] |
| Vent (exo-) | No | Reasonable | Not specified | Efficient in synthesizing 2'-fluoro modified DNA.[1][2] | |
| Deep Vent (exo-) | No | Reasonable | Not specified | Shows good incorporation efficiency for 2'-fluoronucleotides.[1] | |
| UlTma | Not specified | Good | Not specified | Considered one of the best enzymes for preparing 2'-fluoro modified DNA for sequencing. | |
| Taq Mutants (SFM4-3, SFM4-6) | Not specified | Sufficient for PCR | Improved over wild-type | Engineered for XNA synthesis, including 2'-F nucleic acids. | |
| SFP1 | Not specified | High | Highest among tested mutants | Demonstrates increased fidelity in synthesizing 2'-fluoro modified polymers. | |
| HIV Reverse Transcriptase | No | Can incorporate | Pyrophosphorolysis is less effective | Can incorporate 2'-F-NMPs and elongate the chain. | |
| Herpes Virus DNA Polymerase | Not specified | Can incorporate | Not specified | Capable of incorporating 2'-F-NMPs and subsequent elongation. | |
| Human Polymerase α | Not specified | Incorporates 2'-FdUTP, 2'-FdCTP, 2'-FdGTP | Not specified | Does not efficiently incorporate 2'-FdATP. | |
| Human Polymerase γ | No | Incorporates all 2'-FdNTPs | Not specified | Generally shows a decrease in Vmax/Km with 2'-fluoro substitution. | |
| RNA Polymerases | T7 RNA Polymerase (Y639F mutant) | N/A | Efficient | Not specified | A commonly used mutant for efficient incorporation of 2'-F nucleotides. |
| Syn5 RNA Polymerase | N/A | Low discrimination against 2'-F-dNTPs | Not specified | Wild-type shows inherent ability to incorporate 2'-F moieties, enhanced by Mn2+. | |
| Syn5 RNA Polymerase (Y564F mutant) | N/A | Further decreased discrimination | Not specified | Engineered mutant with improved 2'-fluoro-dNTP incorporation. | |
| Hepatitis C Virus RNA Polymerase | Not specified | Can use 2'-F-A template | Lower efficacy | Can polymerize UTP and 2'-F-UTP on a 2'-fluoro-adenosine template. |
Experimental Protocols
Primer Extension Assay for Evaluating 2'-Fluoro Nucleotide Incorporation
This protocol is a standard method to assess the ability of a DNA polymerase to incorporate one or more 2'-fluoro nucleotides into a growing DNA strand.
Materials:
-
Thermophilic DNA polymerase (e.g., Pfu (exo-), Deep Vent (exo-))
-
10X Reaction Buffer
-
dNTP mix (containing dATP, dGTP, dCTP, dTTP)
-
2'-fluoro-dNTPs (e.g., 2'-FdATP, 2'-FdGTP, 2'-FdCTP, 2'-FdUTP)
-
Template DNA oligonucleotide
-
Fluorescently labeled primer oligonucleotide
-
Nuclease-free water
-
Stop solution (e.g., formamide with EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system
Method:
-
Reaction Setup: In a PCR tube, assemble the following reaction mixture on ice:
-
10X Reaction Buffer: 2 µL
-
Template DNA (10 µM): 2 µL
-
Labeled Primer (10 µM): 2 µL
-
dNTP mix (10 mM each): 0.4 µL
-
2'-fluoro-dNTP mix (10 mM each): 0.4 µL (adjust ratio as needed for specific experiments)
-
DNA Polymerase (1-2 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Thermal Cycling: Place the reaction tube in a thermal cycler and perform the following steps:
-
Initial Denaturation: 95°C for 2 minutes
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for a variable time, depending on the length of the desired product (e.g., 5-60 minutes). An overnight incubation at 72°C can also be performed.
-
-
Reaction Termination: Add 20 µL of stop solution to the reaction mixture.
-
Denaturation: Heat the sample at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis according to the manufacturer's instructions.
-
Analysis: Visualize the fluorescently labeled DNA products using a gel imaging system. The presence and intensity of the full-length product band indicate the efficiency of 2'-fluoro nucleotide incorporation.
Single-Nucleotide Incorporation Kinetics Assay
This assay is used to determine the kinetic parameters (Km and kcat) of a single 2'-fluoro nucleotide incorporation event.
Materials:
-
DNA Polymerase
-
10X Reaction Buffer
-
Primer-template duplex with a specific site for incorporation
-
Radiolabeled or fluorescently labeled primer
-
Varying concentrations of the 2'-fluoro-dNTP of interest
-
Quench solution (e.g., 0.5 M EDTA)
-
PAGE system
-
Phosphorimager or fluorescence scanner
Method:
-
Reaction Setup: Prepare a series of reaction mixtures, each containing a different concentration of the 2'-fluoro-dNTP.
-
Pre-incubation: Mix the polymerase and the primer-template duplex in the reaction buffer and incubate at the optimal reaction temperature for the polymerase for 5 minutes.
-
Initiation: Start the reaction by adding the 2'-fluoro-dNTP.
-
Time Course: At specific time intervals, take aliquots of the reaction and stop the incorporation by adding the quench solution.
-
Analysis: Separate the products by PAGE and quantify the amount of extended primer at each time point for each nucleotide concentration.
-
Kinetic Parameter Calculation: Plot the initial reaction velocities against the substrate (2'-fluoro-dNTP) concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The catalytic rate constant (kcat) can be calculated from Vmax.
Visualizing the Process
To better understand the experimental workflows and underlying mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for a 2'-fluoro nucleotide incorporation assay.
Caption: Enzymatic reaction of 2'-fluoro nucleotide incorporation.
Conclusion
The choice of polymerase for incorporating 2'-fluoro nucleotides is a critical decision that depends on the specific application, desired efficiency, and fidelity. While many wild-type polymerases struggle with modified nucleotides, several commercially available exonuclease-deficient and engineered polymerases have demonstrated reasonable to high efficiency. Mutant polymerases, such as those derived from Taq and Syn5, show particular promise for robust and high-fidelity synthesis of 2'-fluoro-modified nucleic acids. The provided protocols and diagrams offer a foundational framework for researchers to evaluate and optimize the incorporation of these valuable modified nucleotides in their own experimental settings. Further research into polymerase engineering is expected to yield even more efficient and versatile enzymes for the synthesis of next-generation nucleic acid therapeutics and diagnostics.
References
2'-Fluoro Modified siRNA Outperforms Unmodified siRNA in Gene Silencing Applications
A detailed comparison of 2'-Fluoro (2'-F) modified short interfering RNA (siRNA) and unmodified siRNA reveals that 2'-F modification provides significant advantages in terms of stability, potency, and reduced immunogenicity, making it a superior choice for researchers and drug development professionals in gene silencing applications.
The strategic incorporation of 2'-Fluoro modifications into siRNA duplexes enhances their drug-like properties without compromising, and in many cases improving, their gene-silencing activity.[1][2] This guide provides a comprehensive comparison of the efficacy of 2'-F modified siRNA versus unmodified siRNA, supported by experimental data, detailed protocols, and visual diagrams to aid in understanding the underlying mechanisms and experimental workflows.
Enhanced Stability and Potency with 2'-F Modification
A primary challenge with unmodified siRNA is its rapid degradation by nucleases present in serum.[1] Chemical modifications, such as the substitution of the 2'-hydroxyl group with a 2'-fluoro group, significantly increase the metabolic stability of siRNA.
Key advantages of 2'-F modified siRNA include:
-
Increased Thermal Stability: The 2'-F modification locks the sugar into a C3'-endo conformation, which is characteristic of RNA helices, leading to a more stable duplex.[1] The melting temperature (Tm) of a 2'-F modified siRNA duplex can be almost 15°C higher than its unmodified counterpart.[1]
-
Superior Nuclease Resistance: Unmodified siRNA is often completely degraded within hours when incubated in serum. In contrast, 2'-F modified siRNA exhibits a significantly longer half-life, with studies showing a t1/2 greater than 24 hours.
-
Improved In Vivo Activity: In animal models, 2'-F modified siRNA has demonstrated approximately twice the potency of unmodified siRNA in silencing target genes.
-
Reduced Immunostimulation: Unmodified siRNA can trigger innate immune responses through the production of cytokines like INFα and TNFα. The 2'-F modification has been shown to abrogate this immunostimulatory effect.
Quantitative Comparison of 2'-F Modified vs. Unmodified siRNA
The following tables summarize the quantitative data from comparative studies, highlighting the superior performance of 2'-F modified siRNA.
| Parameter | Unmodified siRNA | 2'-F Modified siRNA (All Pyrimidines) | Reference |
| Melting Temp (Tm) | 71.8 °C | 86.2 °C | |
| Serum Stability (t1/2) | < 4 hours (complete degradation) | > 24 hours | |
| In Vitro Potency (IC50) | 0.95 nM | 0.50 nM |
| In Vivo Study Parameter | Unmodified siRNA | 2'-F Modified siRNA | Reference |
| Potency (Factor VII Silencing) | Baseline | ~2-fold more potent |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The following are representative protocols for key experiments cited in the comparison.
In Vitro siRNA Transfection and Efficacy Assessment
This protocol outlines the steps for transfecting HeLa cells to assess the in vitro efficacy of different siRNA constructs.
1. Cell Culture and Seeding:
- HeLa cells stably expressing mouse Factor VII (FVII) are cultured in appropriate media.
- Cells are seeded in 96-well plates at a density that ensures they are 80-90% confluent at the time of transfection.
2. siRNA Transfection:
- siRNA duplexes (unmodified and 2'-F modified) are diluted in serum-free medium.
- Lipofectamine™ 2000 transfection reagent is diluted in a separate tube of serum-free medium and incubated for 5 minutes.
- The diluted siRNA and diluted Lipofectamine™ 2000 are combined, mixed gently, and incubated for 20 minutes to allow for complex formation.
- The siRNA-lipid complexes are added to the cells in each well.
3. Gene Silencing Analysis:
- Cells are incubated with the transfection complexes for a specified period (e.g., 24-48 hours).
- The level of FVII protein in the cell culture supernatant or cell lysate is measured using a chromogenic assay (e.g., Coaset Factor VII, DiaPharma Group or Biophen FVII, Aniara Corp.).
- The IC50 value (the concentration of siRNA required to inhibit 50% of target gene expression) is calculated from a dose-response curve.
In Vivo siRNA Delivery and Efficacy Assessment in Mice
This protocol describes the systemic delivery of siRNA to mice to evaluate in vivo gene silencing.
1. siRNA Formulation:
- Unmodified and 2'-F modified siRNAs are formulated with a liver-specific liposome formulation (e.g., LNP01).
2. Animal Dosing:
- Male C57BL/6 mice (n=5 per group) receive a single intravenous (i.v.) injection of the formulated siRNA or a phosphate-buffered saline (PBS) control.
3. Sample Collection and Analysis:
- Blood samples are collected from the mice at various time points post-administration (e.g., 24, 48, 72 hours).
- Serum is isolated from the blood samples.
- FVII protein levels in the serum are quantified using a chromogenic assay.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the RNA interference pathway and a typical experimental workflow.
Caption: The RNA interference (RNAi) pathway initiated by siRNA.
Caption: Workflow for comparing siRNA efficacy in vitro and in vivo.
Conclusion
References
A Comparative Guide to the Immunostimulatory Effects of 2'-Fluoro Modified vs. Unmodified RNA
For researchers and drug development professionals, understanding the immunostimulatory profile of RNA therapeutics is critical. This guide provides an objective comparison of the immunological effects of 2'-fluoro (2'-F) modified RNA and its unmodified counterpart, supported by experimental data. The choice between these two forms of RNA can significantly impact the therapeutic outcome, either by design or as an unintended side effect.
Unmodified RNA can be a potent activator of the innate immune system, a characteristic that can be harnessed for vaccine adjuvants or cancer immunotherapy.[1][2][3] However, for applications requiring protein expression or gene silencing, this immune activation is often an undesirable side effect that can reduce efficacy and lead to inflammation.[4][5] Chemical modifications, such as the substitution of the 2'-hydroxyl group with a 2'-fluoro group on pyrimidine nucleosides, have emerged as a key strategy to modulate these immune responses.
Differential Activation of Innate Immune Receptors
The immunostimulatory properties of RNA are primarily mediated by pattern recognition receptors (PRRs), including the endosomal Toll-like receptors (TLRs) and the cytosolic RIG-I-like receptors (RLRs). 2'-F modification has been shown to differentially affect these two major pathways.
Toll-Like Receptor (TLR) Activation
Studies have consistently demonstrated that the incorporation of 2'-F pyrimidines abrogates the ability of RNA to activate TLR3 and TLR7. Unmodified single-stranded RNA (ssRNA) is a known ligand for TLR7 and TLR8, while double-stranded RNA (dsRNA) is recognized by TLR3. Activation of these receptors typically leads to the production of a broad range of pro-inflammatory cytokines and type I interferons. By evading recognition by these endosomal TLRs, 2'-F modified RNA can significantly reduce the inflammatory cytokine response.
RIG-I-Like Receptor (RLR) Activation
In stark contrast to its effect on TLRs, 2'-F modification can enhance the activation of the cytosolic RNA sensor, retinoic acid-inducible gene I (RIG-I). This effect is particularly pronounced for RNAs that feature a 5'-triphosphate (5'ppp) group, a molecular signature often associated with viral RNA. Transfection of cells with 2'-F-modified 5'ppp-RNA has been shown to lead to a more potent induction of IFN-β and programmed cell death compared to the equivalent unmodified 5'ppp-RNA.
Summary of Immunostimulatory Effects
| Feature | Unmodified RNA | 2'-Fluoro Modified RNA |
| TLR3 Activation | Yes (for dsRNA) | Abrogated |
| TLR7 Activation | Yes (for ssRNA) | Abrogated |
| TLR8 Activation | Yes (for ssRNA) | Reduced |
| RIG-I Activation | Yes (especially with 5'ppp) | Enhanced (especially with 5'ppp) |
| IFN-β Induction | Yes | Increased (via RIG-I pathway) |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Yes (via TLR pathway) | Significantly Reduced |
| Nuclease Resistance | Low | High |
Experimental Data: Cytokine Induction
The following table summarizes representative data on cytokine induction following the transfection of human cancer cells with different RNA species.
| RNA Species | IFN-β Expression | TNF-α Expression | IL-6 Expression |
| Unmodified 5'ppp-RNA | Baseline | Significant Induction | Significant Induction |
| 2'-F Modified 5'ppp-RNA | Significantly Increased | Not Detected | Significantly Reduced |
| Poly(I:C) (dsRNA analog) | Significant Induction | Significant Induction | Significant Induction |
Signaling Pathways
The differential immunostimulatory effects of unmodified and 2'-F modified RNA can be attributed to their distinct engagement of TLR and RIG-I signaling pathways.
Experimental Protocols
In Vitro Transcription of RNA
Objective: To synthesize unmodified and 2'-F modified RNA.
Methodology:
-
A DNA template containing a T7 promoter followed by the desired RNA sequence is generated by PCR or plasmid linearization.
-
In vitro transcription is performed using a T7 RNA polymerase kit.
-
For unmodified RNA, the reaction mixture contains ATP, GTP, CTP, and UTP.
-
For 2'-F modified RNA, CTP and UTP are replaced with 2'-F-dCTP and 2'-F-dUTP.
-
To generate 5'ppp-RNA, the transcription reaction is performed without any modification to the 5' end.
-
The synthesized RNA is purified, and its integrity is verified by gel electrophoresis.
Cell Culture and Transfection
Objective: To deliver RNA into cells to assess the immune response.
Methodology:
-
Human cell lines, such as peripheral blood mononuclear cells (PBMCs) or specific cancer cell lines (e.g., Huh7, WM266-4), are cultured under standard conditions.
-
The day before transfection, cells are seeded to reach optimal confluency.
-
RNA is complexed with a transfection reagent (e.g., liposomal formulations) according to the manufacturer's instructions.
-
The RNA-lipid complexes are added to the cells and incubated for a specified period (e.g., 6-24 hours).
Cytokine Quantification
Objective: To measure the levels of secreted cytokines in response to RNA transfection.
Methodology:
-
After the incubation period, the cell culture supernatant is collected.
-
The concentration of specific cytokines (e.g., IFN-β, TNF-α, IL-6) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.
-
The results are read using a plate reader, and concentrations are calculated based on a standard curve.
Experimental Workflow
Conclusion
The choice between unmodified and 2'-fluoro modified RNA has profound implications for the resulting immune response. Unmodified RNA acts as a broad immunostimulant, activating both TLR and RLR pathways. In contrast, 2'-F modification offers a more nuanced approach, dampening TLR-mediated inflammation while potentially enhancing RIG-I-dependent antiviral and antitumor responses. This differential activation allows for the rational design of RNA-based therapeutics, enabling researchers to either minimize unwanted immune reactions or to specifically tailor the immunostimulatory profile to the therapeutic goal. For applications requiring high levels of protein expression with minimal immune activation, such as in gene replacement therapies, 2'-F modification is a valuable tool. Conversely, for applications in immuno-oncology where a robust, targeted immune response is desired, 2'-F modified 5'ppp-RNA presents a promising strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Innate immune mechanisms of mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mRNA Vaccination: An Outlook on Innate Sensing and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. [scholars.duke.edu]
Safety Operating Guide
Proper Disposal of DMT-2'-F-Bz-dC: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of DMT-2'-F-Bz-dC (N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-2'-fluorocytidine-3'-[2-cyanoethyl N,N-Bis(1-methylethyl)phosphoramidite]), a key reagent in oligonucleotide synthesis.
Chemical and Safety Data Overview
The following table summarizes key data for this compound and the general hazards associated with similar phosphoramidite compounds.
| Property | Value / Information |
| Chemical Name | N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-2'-fluorocytidine-3'-[2-cyanoethyl N,N-Bis(1-methylethyl)phosphoramidite] |
| Molecular Formula | C46H51FN5O8P |
| Molecular Weight | 851.91 g/mol |
| Appearance | White to light yellow powder or crystal |
| CAS Number | 161442-19-9 |
| Likely Hazard Profile | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
Experimental Context and Waste Generation
This compound is a phosphoramidite used in solid-phase oligonucleotide synthesis. Waste containing this chemical can be generated in several forms:
-
Expired or Unused Solid Reagent: The pure, solid form of the chemical.
-
Empty Reagent Bottles: Containers with residual powder.
-
Solutions: Typically dissolved in an organic solvent like acetonitrile for use in the synthesizer.
-
Reaction Waste: Liquid waste from the synthesis process, which will be a complex mixture of chemicals including the phosphoramidite, activators, capping agents, oxidizing agents, and deblocking solutions.
-
Contaminated Labware: Pipette tips, gloves, and other disposable materials that have come into contact with the chemical.
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is critical for the safe and compliant disposal of this compound waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
-
Waste Segregation:
-
Do not mix phosphoramidite waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
Keep solid waste (unused reagent, contaminated wipes, and gloves) separate from liquid waste.
-
-
Solid Waste Disposal:
-
Collect expired or unused solid this compound in its original container or a clearly labeled, sealed, and compatible waste container.
-
Place contaminated disposable items such as gloves, weigh boats, and wipes into a designated, sealed plastic bag or container labeled as hazardous waste.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound, including solutions in acetonitrile and waste from the oligonucleotide synthesizer, in a dedicated, leak-proof, and chemically compatible container.
-
The container must be kept closed when not in use.
-
Do not overfill waste containers; leave adequate headspace for expansion.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and any solvents present.
-
-
Storage:
-
Store hazardous waste containers in a designated and well-ventilated satellite accumulation area that is at or near the point of generation.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
-
-
Disposal Request:
-
Once a waste container is full or has reached the storage time limit set by your institution, arrange for pickup and disposal through your organization's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
-
Note: Chemical deactivation of phosphoramidite waste in the laboratory is not recommended. The complex nature of the chemical and the potential for hazardous byproducts make professional hazardous waste disposal the safest and most compliant option.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By following these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
Safeguarding Your Research: A Comprehensive Guide to Handling DMT-2'-F-Bz-dC
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, reactive compounds like DMT-2'-F-Bz-dC. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical when working with this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment | Purpose |
| Weighing and Aliquoting (Dry Powder) | - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat or Disposable Gown- ANSI Z87.1-compliant Safety Goggles- Face Shield- N95 Respirator or higher | - Prevent skin contact with the powder.- Protect clothing and skin from contamination.- Shield eyes from airborne particles.- Provide full-face protection from splashes or aerosols.- Minimize inhalation of fine particles. |
| Reconstitution and Solution Handling | - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat or Disposable Gown- ANSI Z87.1-compliant Safety Goggles- Face Shield | - Prevent skin contact with the solution.- Protect clothing and skin from splashes.- Shield eyes from chemical splashes.- Provide full-face protection during transfers. |
| Oligonucleotide Synthesis | - Disposable Nitrile Gloves- Laboratory Coat- ANSI Z87.1-compliant Safety Glasses with side shields | - Prevent incidental skin contact.- Protect clothing from spills.- Provide basic eye protection within a controlled system. |
| Waste Disposal | - Heavy-duty Nitrile or Neoprene Gloves- Laboratory Coat or Disposable Gown- ANSI Z87.1-compliant Safety Goggles- Face Shield | - Protect hands from chemical waste.- Protect clothing and skin from contaminated materials.- Shield eyes from potential splashes.- Provide full-face protection during waste handling. |
For all laboratory work with this compound, long pants and closed-toe shoes are the minimum attire required.[4]
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan is essential for minimizing risk and ensuring procedural consistency.
Experimental Protocol: Reconstitution of this compound
-
Preparation : Before handling the compound, ensure the chemical fume hood is certified and functioning correctly. Assemble all necessary materials, including the vial of this compound, anhydrous acetonitrile, appropriate syringes or pipettes, and a pre-weighed receiving vial.
-
Personal Protective Equipment : Don all required PPE as outlined in the table above for "Weighing and Aliquoting."
-
Inert Atmosphere : If possible, perform the transfer under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.
-
Weighing : Carefully weigh the desired amount of this compound powder in a tared vial within the chemical fume hood.
-
Dissolution : Using a calibrated pipette or syringe, add the appropriate volume of anhydrous acetonitrile to the vial containing the powder.
-
Mixing : Gently swirl or vortex the vial until the solid is completely dissolved.
-
Storage of Solution : The resulting solution should be stored at -20°C under an inert atmosphere and protected from light.
Disposal Plan: Responsible Waste Management
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste : This includes contaminated gloves, weigh paper, pipette tips, and empty vials. These items should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container compatible with acetonitrile and other solvents used.
-
Disposal : All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.
By implementing these safety and logistical measures, laboratories can effectively mitigate the risks associated with handling this compound, ensuring the well-being of researchers while advancing scientific discovery.
References
- 1. DMT-2'-Fluoro-dC(Bz) Phosphoramidite | CymitQuimica [cymitquimica.com]
- 2. DMT-2'-Fluoro-dC(Bz) Phosphoramidite, 161442-19-9 | BroadPharm [broadpharm.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
